AC-Leu-lys-phe-ser-lys-lys-phe-OH
Description
The exact mass of the compound AC-Leu-lys-phe-ser-lys-lys-phe-OH is 938.55893860 g/mol and the complexity rating of the compound is 1540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality AC-Leu-lys-phe-ser-lys-lys-phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AC-Leu-lys-phe-ser-lys-lys-phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N10O10/c1-30(2)26-37(51-31(3)59)44(63)53-35(21-11-14-24-49)42(61)55-38(27-32-16-6-4-7-17-32)45(64)57-40(29-58)46(65)54-34(20-10-13-23-48)41(60)52-36(22-12-15-25-50)43(62)56-39(47(66)67)28-33-18-8-5-9-19-33/h4-9,16-19,30,34-40,58H,10-15,20-29,48-50H2,1-3H3,(H,51,59)(H,52,60)(H,53,63)(H,54,65)(H,55,61)(H,56,62)(H,57,64)(H,66,67)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXXSOGSPVJMFD-OAKHNGAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N10O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Purification of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the custom peptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of peptide chemistry. This document will delve into the strategic considerations, detailed protocols, and analytical validation required for producing a high-purity peptide of this specific sequence.
Strategic Overview: The Fmoc/tBu Approach
The synthesis of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This strategy offers several advantages, including the use of mild base for Nα-deprotection, which preserves acid-labile side-chain protecting groups until the final cleavage step.[1]
Key Strategic Decisions:
-
Solid Support: A Rink Amide resin is selected to yield a C-terminal amide upon cleavage, as indicated by the "-OH" in the peptide name signifying a C-terminal carboxyl group. If a C-terminal amide were desired, Rink Amide resin would be the appropriate choice.[2][3] For a C-terminal carboxylic acid, a Wang resin is a suitable option.[2]
-
Protecting Group Scheme: The Nα-amino groups will be temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][4] The side chains of the trifunctional amino acids, Lysine and Serine, will be protected with acid-labile groups. Specifically, the ε-amino group of Lysine will be protected with the tert-butyloxycarbonyl (Boc) group, and the hydroxyl group of Serine will be protected with a tert-butyl (tBu) group.[5][6][7] This orthogonal protection scheme ensures that the side chains remain unreactive during peptide chain elongation.[]
-
N-Terminal Acetylation: The N-terminus of the peptide is acetylated. This modification removes the positive charge from the N-terminal amino group, which can increase the peptide's stability against enzymatic degradation and mimic the structure of internal peptide sequences.[9][10] Acetylation is performed on-resin after the final amino acid has been coupled and its Fmoc group has been removed.[11][12]
Synthesis Workflow
The synthesis of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH follows a cyclical process of deprotection, coupling, and washing steps.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH.
Detailed Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal acid) in N,N-dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.[3]
-
Fmoc-Phe-OH Loading: Load the first amino acid, Fmoc-Phe-OH, onto the resin according to the resin manufacturer's protocol.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, and then repeat with a fresh solution for 15 minutes to remove the Fmoc group.[2][3]
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, or Fmoc-Leu-OH) by dissolving it with a coupling agent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycles: Repeat steps 3-6 for each subsequent amino acid in the sequence: Lys(Boc), Lys(Boc), Ser(tBu), Phe, Lys(Boc), and Leu.
-
Final Fmoc Deprotection: After coupling the final amino acid (Leu), perform a final Fmoc deprotection (step 3).
-
N-Terminal Acetylation: Treat the resin with a solution of 10% acetic anhydride in DMF to acetylate the N-terminal amine.[11][12]
-
Final Washing: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.[13]
Cleavage and Deprotection
The synthesized peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed. This is achieved using a strong acid cocktail.
Cleavage Cocktail
A standard cleavage cocktail for peptides with Arg, Trp, or Met would be Reagent K (TFA/water/phenol/thioanisole/EDT). However, for this sequence, a simpler cocktail is sufficient.
| Reagent | Purpose | Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes acid-labile protecting groups.[13] | 95% |
| Water | Scavenger for carbocations. | 2.5% |
| Triisopropylsilane (TIS) | Scavenger for carbocations, particularly from the tBu and Boc groups.[14] | 2.5% |
Cleavage Protocol
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[14]
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[14][15]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[15]
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[15]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the crude peptide pellet under vacuum.
Purification by Reverse-Phase HPLC
The crude peptide will contain deletion sequences and other impurities, necessitating purification. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification, separating molecules based on their hydrophobicity.[16][17][18]
Caption: Purification workflow for the synthetic peptide via RP-HPLC.
HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 stationary phase, 5-10 µm particle size, 100-300 Å pore size | C18 provides good retention for a wide range of peptides. Larger particle and pore sizes are suitable for preparative purification. |
| Mobile Phase A | 0.1% TFA in water | TFA acts as an ion-pairing agent, improving peak shape.[19] |
| Mobile Phase B | 0.1% TFA in acetonitrile | Acetonitrile is a common organic modifier for eluting peptides. |
| Gradient | Linear gradient of 5-60% Mobile Phase B over 30-60 minutes | A broad gradient is used initially to determine the retention time, followed by an optimized gradient for better separation. |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column) | To ensure efficient separation without excessive pressure. |
| Detection | UV absorbance at 214 nm and 280 nm | 214 nm detects the peptide backbone, while 280 nm detects the Phenylalanine residues. |
Purification Protocol
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the dissolved peptide onto the equilibrated RP-HPLC column.
-
Run the appropriate gradient to elute the peptide.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pool the fractions with the desired purity (typically >95%).
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the final product.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry will be used to confirm the molecular weight of the peptide. The expected monoisotopic mass of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH can be calculated and compared to the experimental value.[20][21][22]
-
Analytical RP-HPLC: A final analytical RP-HPLC run on the purified product will determine its final purity. This is typically done using a similar but faster gradient than the preparative method.[19]
Conclusion
The synthesis and purification of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH is a multi-step process that requires careful planning and execution. The Fmoc/tBu strategy provides a robust framework for the solid-phase synthesis, while RP-HPLC is a powerful tool for achieving high purity. The detailed protocols and analytical methods described in this guide will enable researchers to successfully produce this peptide for their scientific investigations.
References
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. jpt.com [jpt.com]
- 11. cem.de [cem.de]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. renyi.hu [renyi.hu]
- 17. hplc.eu [hplc.eu]
- 18. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 19. lcms.cz [lcms.cz]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Peptide Mass Spectrometric Identification Service - Creative Proteomics [creative-proteomics.com]
- 22. pharmacompass.com [pharmacompass.com]
Whitepaper: A Multiscale Approach to Elucidating the Conformational Landscape of AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
Abstract
The octapeptide AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH presents a compelling case study in peptide structural analysis due to its amphipathic sequence, combining hydrophobic (Leucine, Phenylalanine) and polar, positively charged (Lysine) residues.[1][2] Understanding the three-dimensional structure of such peptides is a critical prerequisite for elucidating their biological function, mechanism of action, and potential as therapeutic agents. This technical guide provides a comprehensive, multi-pronged methodology for predicting the structure of AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH. We detail an integrated computational workflow, from initial secondary structure prediction to de novo tertiary modeling and molecular dynamics refinement. Furthermore, we outline the requisite experimental protocols, including circular dichroism and NMR spectroscopy, that form a self-validating system to corroborate the in silico findings. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for peptide structure determination.
Introduction: The Structure-Function Paradigm in Peptides
A peptide's biological activity is inextricably linked to its three-dimensional conformation. The specific arrangement of amino acid side chains in space dictates its interaction with molecular targets, its stability, and its pharmacokinetic properties. The target peptide, AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH, possesses N-terminal acetylation, which neutralizes the N-terminal charge, and a standard C-terminal hydroxyl group. The sequence features a notable pattern of alternating hydrophobic and cationic residues, suggesting a potential for amphipathic structures that could interact with biological membranes or protein surfaces.[3] Accurate structural prediction is therefore the foundational step in forming testable hypotheses about its function.
Physicochemical Characterization of the Constituent Amino Acids
A preliminary analysis of the peptide's amino acid composition provides the basis for initial structural hypotheses.
| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Role in Structure |
| Leucine | Leu | L | Hydrophobic, Aliphatic | Contributes to the hydrophobic core or face of the peptide.[2] |
| Lysine | Lys | K | Basic, Positively Charged | Confers water solubility and facilitates electrostatic interactions.[1] |
| Phenylalanine | Phe | F | Hydrophobic, Aromatic | Participates in hydrophobic packing and potential π-π stacking interactions. |
| Serine | Ser | S | Polar, Uncharged | Capable of forming hydrogen bonds, often found in turns or flexible regions.[4] |
The presence of three lysine residues ensures a significant net positive charge at physiological pH, while the three hydrophobic residues (Leu, Phe) provide a substantial nonpolar character.
In Silico Structural Prediction Workflow
For a novel peptide with no obvious structural homologs, a de novo (from scratch) computational approach is required. Our proposed workflow integrates multiple predictive techniques to build confidence in the final model.
Secondary Structure Prediction
The first step is to predict the local secondary structure elements: α-helix, β-strand, and random coil.[5] Given the short length of the peptide, it is crucial to use servers specifically optimized for peptides rather than proteins.[6][7] A consensus approach, integrating results from multiple algorithms, is recommended to mitigate the inherent inaccuracies of any single predictor.
Experimental Protocol: Consensus Secondary Structure Prediction
-
Sequence Input: Submit the peptide sequence "LKF SKKF" (in one-letter code) to multiple peptide-specific secondary structure prediction servers.
-
Server Selection: Utilize at least two of the following well-established servers:
-
Result Analysis: Compare the outputs. The prediction is typically given as a string of letters (H for Helix, E for Strand, C for Coil). A consensus is reached when multiple servers agree on the prediction for a given residue.
Table 1: Hypothetical Consensus Secondary Structure Prediction for AC-LKF SKKF-OH
| Residue Position | 1 (L) | 2 (K) | 3 (F) | 4 (S) | 5 (K) | 6 (K) | 7 (F) |
| PEP2D Prediction | C | H | H | H | H | H | C |
| JPred4 Prediction | C | C | H | H | H | C | C |
| Consensus | Coil | Coil/Helix | Helix | Helix | Helix | Coil/Helix | Coil |
This hypothetical result suggests a central helical region flanked by flexible coils, a common motif in bioactive peptides.
De Novo Tertiary Structure Modeling
With a hypothesis for the secondary structure, the next step is to generate a full 3D model. The PEP-FOLD server is a leading tool for this purpose, as it uses the predicted secondary structure information to assemble coarse-grained models, which are then refined.[8][9]
Experimental Protocol: Tertiary Structure Prediction with PEP-FOLD
-
Access Server: Navigate to the PEP-FOLD web server.
-
Submit Sequence: Input the peptide sequence "Leu-Lys-Phe-Ser-Lys-Lys-Phe".
-
Define Modifications: Specify N-terminal acetylation and C-terminal amidation (as -OH is the default).
-
Initiate Simulation: Run the prediction. PEP-FOLD performs numerous simulations and clusters the resulting conformations.[8]
-
Analyze Output: The server returns several representative models (typically the top 5 clusters). Analyze the models for:
-
Cluster Population: The number of models within each cluster indicates the conformational stability in the simulation.
-
Score: The server provides a score (e.g., sOPEP) for each model, reflecting its energetic favorability.
-
Visual Inspection: Examine the PDB files of the top models to assess their structural features, such as the formation of the predicted helix and the spatial distribution of hydrophobic and charged residues.
-
Workflow Visualization
The following diagram illustrates the logical flow of the computational prediction process.
Caption: Computational workflow for peptide structure prediction.
Model Refinement and Validation with Molecular Dynamics
A static predicted model does not capture the dynamic nature of a peptide in solution. Molecular Dynamics (MD) simulations provide a method to assess the stability of the predicted conformation in a simulated physiological environment (water, ions).[10][11]
Experimental Protocol: MD Simulation
-
System Setup: Solvate the top-ranked PDB model from PEP-FOLD in a box of explicit water molecules (e.g., TIP3P water model) with counter-ions to neutralize the system's charge.
-
Energy Minimization: Perform energy minimization to relax any steric clashes in the initial structure.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the peptide atoms.
-
Production Run: Run a production simulation for a significant duration (e.g., 100-500 nanoseconds) without restraints.
-
Trajectory Analysis: Analyze the trajectory to determine if the initial fold is stable. Key metrics include the Root Mean Square Deviation (RMSD) of the backbone atoms from the starting structure and analysis of secondary structure elements over time. A stable fold will exhibit minimal deviation from the initial predicted structure.
Proposed Experimental Validation Framework
Computational models are predictive and must be validated by empirical data.[12] The following experiments provide a robust system for confirming the in silico predictions.
Peptide Synthesis and Purification
The peptide must first be synthesized, typically via Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13] The identity and purity should be confirmed by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, low-resolution technique that provides information about the overall secondary structure content of the peptide in solution.[10]
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Data Analysis: Deconvolute the resulting spectrum using algorithms like K2D2 or BeStSel to estimate the percentage of α-helix, β-sheet, and random coil.
-
Comparison: Compare these experimental percentages with the secondary structure content calculated from the predicted 3D model. A strong correlation provides the first layer of experimental validation.
Table 2: Hypothetical Comparison of Predicted vs. Experimental Secondary Structure
| Structure Type | Predicted from Model (%) | Measured by CD (%) |
| α-Helix | 45% | 40 ± 5% |
| β-Sheet | 0% | < 5% |
| Random Coil | 55% | 55 ± 5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for determining the high-resolution 3D structure of small peptides in solution. It provides definitive, atom-level structural information.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Prepare a concentrated sample (~1-5 mM) of the peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O).
-
Data Acquisition: Acquire a suite of 2D NMR experiments, including TOCSY (to identify amino acid spin systems) and NOESY (to identify protons that are close in space, < 5 Å).
-
Resonance Assignment: Assign all proton resonances to their respective atoms in the peptide sequence.
-
Structural Calculation: Use the distance restraints derived from NOESY cross-peaks to calculate a family of structures consistent with the experimental data using software like CYANA or XPLOR-NIH.
-
Model Validation: Compare the resulting NMR ensemble with the top-ranked computational model. Key metrics for comparison include backbone RMSD.
Validation Workflow Visualization
Caption: Experimental workflow for validating a predicted peptide structure.
Conclusion
The determination of a peptide's structure is a cornerstone of modern drug discovery and molecular biology. For the peptide AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH, we have presented a rigorous, integrated workflow that leverages the predictive power of computational chemistry and the empirical certainty of biophysical experimentation. By employing a consensus approach for secondary structure prediction, utilizing a specialized de novo modeling server like PEP-FOLD, and validating the resulting models with both molecular dynamics and experimental techniques such as CD and NMR spectroscopy, researchers can achieve a high-confidence model of the peptide's conformational state. This structured approach not only yields a reliable final structure but also embodies the principles of scientific integrity by creating a self-validating, cross-referenced system of analysis.
References
-
Dobson L et al. (2015) The 2dSS web-server for visualising and comparing secondary structure predictions. Nucleic Acids Res 43(W1): W408–W412. [Link]
-
Raghava, G.P.S. (2019) PEP2D: A webservice for predicting secondary structure of peptides. Institute of Microbial Technology, India. [Link]
-
Shen, Y., Maupetit, J., Derreumaux, P., & Tufféry, P. (2014). Improved PEP-FOLD approach for peptide and miniprotein structure prediction. Journal of chemical theory and computation, 10(10), 4745-4758. [Link]
-
Singh, H., Singh, S., & Raghava, G. P. S. (2019). Peptide Secondary Structure Prediction using Evolutionary Information. bioRxiv. [Link]
-
Keller, R. (2020). List of peptide structure prediction services? ResearchGate. [Link]
-
Jumper, J. et al. (2021). Highly accurate protein structure prediction with AlphaFold. Nature, 596(7873), 583-589. [Link]
-
Nielsen, H. (2017). Predicting Secretory Proteins with SignalP. Methods in Molecular Biology, 1611, 59-73. [Link]
-
Hosseinzadeh, P. (2020). A computational approach to design structured peptides and predict peptide behavior in solution. YouTube. [Link]
-
Leman, J. K. et al. (2020). Macromolecular modeling and design in Rosetta: recent methods and frameworks. Nature Methods, 17(7), 665-680. [Link]
-
Bryant, P., & Elofsson, A. (2022). Designing de novo peptide binders with AlphaFold. bioRxiv. [Link]
-
Wikipedia contributors. (2026). Amino acid. Wikipedia. [Link]
-
Shin, S. Y. et al. (2003). A Leu-Lys-rich antimicrobial peptide: activity and mechanism. Journal of Peptide Research, 61(2), 85-93. [Link]
-
LibreTexts. (2022). 18.1: Properties of Amino Acids. Chemistry LibreTexts. [Link]
Sources
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Amino Acids Reference Chart [sigmaaldrich.com]
- 3. A Leu-Lys-rich antimicrobial peptide: activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. molbiol-tools.ca [molbiol-tools.ca]
- 7. biorxiv.org [biorxiv.org]
- 8. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Structure Prediction Service - Creative Proteomics [creative-proteomics.com]
- 11. youtube.com [youtube.com]
- 12. uu.diva-portal.org [uu.diva-portal.org]
- 13. benchchem.com [benchchem.com]
Technical Guide: Biological Activity Screening of Ac-LKFSKKF-OH
The following technical guide details the biological activity screening of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (Ac-LKFSKKF-OH) . This guide synthesizes its primary role as a model scaffold for oxidative adduct formation (specifically Malondialdehyde/MDA) with its structural potential as an amphipathic bioactive peptide .[1][2]
From Oxidative Stress Modeling to Bioactivity Profiling[1][2]
Executive Summary & Physicochemical Profile
Ac-LKFSKKF-OH is a synthetic, lysine-rich heptapeptide originally designed as a structural mimetic for screening oxidative stress epitopes in atherosclerosis research.[1][2] Its specific sequence allows it to serve as a high-fidelity acceptor for reactive aldehydes (like MDA and HNE), mimicking the surface chemistry of Apolipoprotein B-100 (ApoB-100) under oxidative stress.[1][2]
Beyond its role as a research tool, its cationic amphipathic structure (+3 net charge, alternating hydrophobic/hydrophilic residues) positions it as a candidate for antimicrobial (AMP) and cell-penetrating (CPP) applications, as well as a "scavenger peptide" in anti-pollution cosmetic formulations .[1][2]
Physicochemical Specifications
| Property | Specification |
| Sequence | Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH |
| Formula | C |
| Molecular Weight | ~939.15 g/mol |
| Net Charge (pH 7.4) | +3 (Three Lysine ε-amines) |
| Hydrophobicity | Moderate (Leu, Phe, Phe residues) |
| Secondary Structure | Propensity for Amphipathic α-Helix in membrane environments.[1][2][3][4][5][6][7] |
| Solubility | Water soluble (due to high Lys content).[1][2] |
Core Screening Directive: Oxidative Adduct Formation
The primary validated utility of Ac-LKFSKKF-OH is its ability to form stable adducts with lipid peroxidation products.[1][2] This screening workflow quantifies the peptide's "scavenging" capacity and its conversion into an immunogenic neo-epitope.[1][2]
Mechanism of Action
The ε-amino groups of the three Lysine residues (
Experiment 1: MDA Scavenging & Adduct Quantification
Objective: Determine the efficiency of Ac-LKFSKKF-OH in scavenging reactive aldehydes.
Protocol:
-
Preparation: Solubilize Ac-LKFSKKF-OH (1 mM) in PBS (pH 7.4).
-
Generation of MDA: Hydrolyze malondialdehyde bis(dimethyl acetal) with 1N HCl for 10 min at 37°C, then neutralize.
-
Incubation: Mix Peptide:MDA at molar ratios of 1:1, 1:10, and 1:50. Incubate at 37°C for 3–24 hours.
-
Detection (HPLC-MS):
-
Detection (Fluorescence):
Visualization: Oxidative Modification Pathway
Figure 1: Reaction pathway of Ac-LKFSKKF-OH with reactive aldehydes, leading to stable adduct formation.[1][2]
Secondary Screening: Immunogenicity & Epitope Mapping
In drug development (vaccines) or cosmetics (anti-inflammatories), determining if the modified peptide triggers an immune response is critical.[1][2]
Protocol:
-
Coating: Coat High-binding ELISA plates with Native Ac-LKFSKKF-OH (Control) and MDA-modified Ac-LKFSKKF-OH (10 µg/mL).[1][2]
-
Blocking: Block with 1% BSA (ensure BSA is free of MDA adducts).
-
Primary Antibody: Incubate with murine plasma (from atherosclerosis models) or specific anti-MDA-LDL monoclonal antibodies (e.g., clone E06 or IK17).[1][2]
-
Competition Assay (Validation):
-
Readout: HRP-conjugated secondary antibody + TMB substrate. OD450nm.[1][2]
Significance: High binding to the modified form but low binding to the native form confirms the peptide is a "Silent Scaffold" that becomes active/visible only under oxidative stress.[1][2]
Tertiary Screening: Structural & Membrane Activity (AMP/CPP Potential)
Given the sequence L-K-F-S-K-K-F, the peptide possesses the classic amphipathic helix motif (Hydrophobic-Cationic-Hydrophobic-Polar-Cationic-Cationic-Hydrophobic).[1][2]
Experiment A: Circular Dichroism (CD) Spectropolarimetry
-
Buffer: 10 mM Phosphate buffer (pH 7.4).
-
Titration: Add Trifluoroethanol (TFE) (0–50%) or SDS micelles.[1][2]
-
Expectation: Transition from Random Coil (Minima at 195 nm) in water to α-Helix (Minima at 208/222 nm) in membrane-mimetic environments.[1][2]
-
Interpretation: Helix formation correlates with membrane penetration capability.[1][2]
Experiment B: Liposome Leakage Assay (Calcein Release)
-
Model: Large Unilamellar Vesicles (LUVs) mimicking bacterial (POPG/POPE) or mammalian (POPC/Cholesterol) membranes.[1][2]
-
Method: Encapsulate Calcein (self-quenching concentration) inside LUVs.[1][2] Treat with peptide.[1][2][3][4][6][7][8][9]
-
Result: % Leakage =
.[1][2] -
Relevance: High leakage in bacterial mimics vs. low in mammalian mimics indicates potential as a safe antimicrobial agent.[1][2]
Screening Workflow Diagram
This diagram illustrates the decision matrix for screening Ac-LKFSKKF-OH based on the intended application (Pharma vs. Cosmetic).
Figure 2: Integrated screening workflow for pharmaceutical and cosmetic applications.[1][2]
References
-
Binder, C. J., et al. (2004).[1][2] "Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts."[1][2] Journal of Immunology.
-
Vogel, H. J. (2006).[1][2] "Structure-function relationships of antimicrobial peptides." Biochimica et Biophysica Acta (BBA).[1][2]
- Significance: Provides the structural basis (amphipathicity) for analyzing the LKFSKKF motif.
-
Fogelman, A. M., et al. (2003).[1][2] "Peptide mimetics of apolipoproteins."[1][2] Current Opinion in Lipidology.
- Significance: Contextualizes the use of short amphipathic peptides in lipid metabolism and
Sources
- 1. Leon (Nanjing) Biotechnology Co., Ltd.--Beauty peptide|Drug peptide|Catalog Peptides [njleonbiotech.com]
- 2. 86292-93-5;;117056-92-5;; CAS [chemicalbook.com]
- 3. CAS [chemicalbook.com]
- 4. Purchase Directly from Peptide | China Peptide Supplies [liwei-peptide.com]
- 5. guidechem.com [guidechem.com]
- 6. 高丝氨酸 | 日本日水Nissui培养基官网 [saliva.com.cn]
- 7. 滤管 | 日本日水Nissui培养基官网 [saliva.com.cn]
- 8. Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njpeptide.com [njpeptide.com]
In Silico Modeling of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of the peptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH. Tailored for researchers and drug development professionals, this document details a structured computational workflow, from initial structure prediction to pharmacokinetic profiling. The methodologies presented herein are grounded in established scientific principles, emphasizing the rationale behind each experimental choice to ensure technical accuracy and reproducibility. This guide serves as a practical roadmap for leveraging computational tools to accelerate peptide-based drug discovery.
Introduction to Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
Peptide Overview and Rationale for In Silico Analysis
The peptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH is a heptapeptide with an acetylated N-terminus and a C-terminal hydroxyl group. Its sequence is rich in both hydrophobic (Leucine, Phenylalanine) and positively charged (Lysine) residues, conferring an amphipathic character.[1][2] The three lysine residues give the peptide a significant net positive charge at physiological pH, suggesting potential interactions with negatively charged biological targets such as cell membranes or specific protein domains.[1][2] The presence of phenylalanine residues also allows for potential aromatic interactions.[2]
In silico modeling offers a rapid and cost-effective strategy to explore the therapeutic potential of this peptide by predicting its three-dimensional structure, identifying potential biological targets, evaluating binding affinity, and assessing its drug-like properties.[3][4] This computational pre-assessment is crucial for guiding further experimental validation and optimizing resource allocation in the drug discovery pipeline.[5][6]
Caption: A streamlined workflow for the in silico analysis of the peptide.
Part 1: Peptide Structure Prediction
Methodology and Rationale
Predicting the three-dimensional structure of a peptide is the foundational step in understanding its function. For peptides lacking a known experimental structure, web-based servers like I-TASSER (Iterative Threading ASSEmbly Refinement) provide a robust solution.[7][8][9] I-TASSER integrates threading, ab initio modeling, and structural refinement to generate high-quality 3D models from an amino acid sequence.[7][8][9][10]
Causality Behind Choice: I-TASSER is selected for its demonstrated success in community-wide CASP (Critical Assessment of protein Structure Prediction) experiments and its ability to provide not only structural models but also insights into biological function.[10][11]
Experimental Protocol: Structure Prediction with I-TASSER
-
Access the I-TASSER server.
-
Input the peptide sequence: LKFSKKF.
-
Specify job parameters: Provide an email address for notification and a name for the job.
-
Submit and retrieve results: The server will provide up to five models ranked by C-score. The model with the highest C-score should be selected for further analysis.[8]
-
Quality Assessment: The stereochemical quality of the chosen model should be evaluated using a Ramachandran plot, which can be generated via online tools like MolProbity.
Part 2: Molecular Docking
Methodology and Rationale
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction.[12] AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[13]
Causality Behind Choice: AutoDock Vina is chosen for its efficiency in handling flexible ligands and its ability to provide a ranked list of binding poses based on a well-validated scoring function.[14]
Experimental Protocol: Protein-Peptide Docking with AutoDock Vina
Target Selection: Based on the peptide's characteristics (cationic, amphipathic), a hypothetical target could be a protein with a negatively charged binding pocket, such as a kinase or a protein involved in protein-protein interactions. For this guide, a representative protein with a known peptide-binding domain will be assumed.
-
Prepare the Receptor:
-
Download the protein structure from the Protein Data Bank (PDB).
-
Using AutoDock Tools, remove water molecules, add polar hydrogens, and assign Gasteiger charges.
-
Save the prepared receptor in .pdbqt format.
-
-
Prepare the Ligand:
-
Load the predicted peptide structure into AutoDock Tools.
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in .pdbqt format.
-
-
Define the Search Space:
-
Define a grid box that encompasses the putative binding site on the receptor.
-
-
Run Docking:
-
Create a configuration file specifying the receptor, ligand, and search space parameters.
-
Execute AutoDock Vina from the command line.
-
-
Analyze Results:
-
Examine the output file, which will contain multiple binding poses ranked by affinity scores (kcal/mol).
-
Visualize the top-ranked poses using software like PyMOL or Chimera to analyze key interactions (hydrogen bonds, hydrophobic contacts, salt bridges).
-
Table 1: Example Docking Parameters
| Parameter | Value/Setting | Rationale |
| Receptor | Prepared Protein (.pdbqt) | The target protein for docking. |
| Ligand | Prepared Peptide (.pdbqt) | The peptide to be docked. |
| Search Space | Centered on binding site | To focus the docking simulation on the area of interest. |
| Exhaustiveness | 8 (default) | Balances computational cost and thoroughness of the search.[15] |
| Number of Modes | 9 (default) | The number of binding poses to generate.[15] |
Part 3: Molecular Dynamics (MD) Simulation
Methodology and Rationale
MD simulations provide a dynamic view of molecular interactions, allowing for the assessment of the stability of the protein-peptide complex over time.[16][17] GROMACS is a versatile and high-performance software package for conducting MD simulations.[18][19]
Causality Behind Choice: GROMACS is selected for its computational efficiency and extensive suite of analysis tools, making it ideal for studying the dynamics of biomolecular systems.[16][19][20][21]
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Combine the coordinates of the protein and the best-ranked peptide pose into a single complex file.
-
Use pdb2gmx to generate the system topology, choosing an appropriate force field (e.g., AMBER or CHARMM).
-
Create a simulation box and solvate the complex with a chosen water model (e.g., TIP3P).[18]
-
Add ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization to relax the system and remove steric clashes.
-
Equilibration:
-
Perform NVT (constant number of particles, volume, and temperature) equilibration to stabilize the system's temperature.
-
Perform NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the system's pressure and density.
-
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample conformational changes.[21]
-
Analysis: Analyze the trajectory to assess the stability of the complex using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
Caption: Key stages of a molecular dynamics simulation protocol.
Part 4: ADMET Prediction
Methodology and Rationale
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a potential drug candidate is crucial for early-stage assessment.[5][22] Web-based tools like SwissADME provide a rapid and accessible means of estimating these properties.[23][24][25]
Causality Behind Choice: SwissADME is chosen for its user-friendly interface and its comprehensive prediction of various pharmacokinetic properties, drug-likeness, and medicinal chemistry friendliness from a simple molecular input.[24][25][26][27]
Experimental Protocol: ADMET Prediction with SwissADME
-
Generate SMILES: Convert the 3D structure of the peptide into a SMILES string using a chemical structure editor or online converter.
-
Access the SwissADME server.
-
Input the SMILES string into the query field.
-
Run the analysis.
-
Interpret the results, paying close attention to parameters such as water solubility, gastrointestinal absorption, and potential for blood-brain barrier penetration. The "Bioavailability Radar" provides a quick visual assessment of drug-likeness.[26]
Table 2: Key ADMET Properties for Evaluation
| Property Category | Key Parameters | Importance in Drug Discovery |
| Physicochemical | Molecular Weight, LogP, TPSA | Influences solubility, permeability, and overall drug-likeness. |
| Pharmacokinetics | GI Absorption, BBB Permeation | Determines how the drug is absorbed and distributed in the body. |
| Drug-Likeness | Lipinski's Rule of Five | A guideline to evaluate if a compound has properties that would make it a likely orally active drug. |
| Medicinal Chemistry | PAINS Alerts | Identifies substructures known to cause interference in assays. |
Conclusion and Future Directions
This guide has outlined a systematic in silico approach to characterize the peptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH. The results from this workflow, including a predicted 3D structure, a plausible binding mode with a hypothetical target, and an initial ADMET profile, provide a solid foundation for further experimental investigation. The generated hypotheses can now be tested in the laboratory through peptide synthesis, binding assays, and cell-based functional assays, demonstrating the synergistic power of computational and experimental approaches in modern drug discovery.
References
-
CD ComputaBio. (n.d.). Peptide ADMET Prediction Service. Retrieved from [Link]
-
Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Peptide Drug ADMET Prediction Service. Retrieved from [Link]
-
MELD. (n.d.). Simulating protein-peptide complex and predicting native state. Retrieved from [Link]
-
GROMACS. (2009, January 18). Peptide. Retrieved from [Link]
- Lemkul, J. A. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS.
-
ADMET-AI. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). I-TASSER. Retrieved from [Link]
-
Class Central. (n.d.). Peptide Modeling in MolSoft ICM-Pro Interactive Ligand Editor. Retrieved from [Link]
-
Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Retrieved from [Link]
-
GROMACS Tutorials. (n.d.). Retrieved from [Link]
- Lemkul, J. A. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS.
- Roy, A., Kucukural, A., & Zhang, Y. (2010). I-TASSER: a unified platform for automated protein structure and function prediction.
-
bio.tools. (n.d.). I-TASSER. Retrieved from [Link]
-
Bonvin Lab. (n.d.). Protein-peptide modeling tutorial using a local version of HADDOCK3. Retrieved from [Link]
-
VLS3D.COM. (n.d.). ADMET predictions. Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]
-
Tamarind Bio. (n.d.). How to use Autodock Vina online. Retrieved from [Link]
-
MDockPeP. (2019, March 21). Tutorial. Retrieved from [Link]
-
Tamarind Bio. (n.d.). How to use ADMET online. Retrieved from [Link]
- Al-Khafaji, K., et al. (2023). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. PLoS ONE, 18(3), e0282431.
- Wu, S., & Zhang, Y. (2008). I-TASSER: fully automated protein structure prediction in CASP8. Proteins, 77(Suppl 9), 128–139.
-
HSLS. (2015, November 3). I-TASSER: Protein Structure & Function Predictions. Retrieved from [Link]
-
SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]
-
ResearchGate. (2022, June 27). How to perform MD Simulation on Protein-Peptide Complex using Gromacs?. Retrieved from [Link]
- de Vries, S. J., et al. (2023). Modelling peptide–protein complexes: docking, simulations and machine learning. Essays in Biochemistry, 67(2), 245–258.
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Molsoft L.L.C. (n.d.). ICM User's Guide: Peptide Docking. Retrieved from [Link]
- Oleinikovas, V., et al. (2019). PeptoGrid—Rescoring Function for AutoDock Vina to Identify New Bioactive Molecules from Short Peptide Libraries. Molecules, 24(2), 273.
- Michalik, D., et al. (2024). In Silico SwissADME Analysis of Antibacterial NHC–Silver Acetates and Halides Complexes. International Journal of Molecular Sciences, 25(19), 10609.
-
PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from [Link]
-
Polypeptide. (2024, August 13). Peptide chemistry: in-silico development tools for an efficient process design. Retrieved from [Link]
-
Daina, A., & Zoete, V. (2017, June 22). SwissADME a web tool to support pharmacokinetic optimization for drug discovery [Video]. YouTube. Retrieved from [Link]
- Ghorbani, A., et al. (2021). In Silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions. Frontiers in Molecular Biosciences, 8, 654173.
- Toropov, A. A., et al. (2025). In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. International Journal of Molecular Sciences, 26(12), 6545.
-
ResearchGate. (2025, December 2). In Silico Peptide Design: Methods, Resources, and Role of AI. Retrieved from [Link]
-
PubChem. (n.d.). Lys-Phe. Retrieved from [Link]
- Shin, S. Y., et al. (2003). A Leu-Lys-rich antimicrobial peptide: activity and mechanism. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1611(1-2), 133–142.
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]
-
Science.gov. (n.d.). octapeptide sequence glu-asp-gly-asn-lys-pro-gly-lys-oh: Topics. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ac-Phe-Phe-OH Peptide. Retrieved from [Link]
-
Biologically Active Peptides and Proteins. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
Sources
- 1. A Leu-Lys-rich antimicrobial peptide: activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. Frontiers | In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Drug ADMET Prediction Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. polypeptide.com [polypeptide.com]
- 7. I-TASSER - Wikipedia [en.wikipedia.org]
- 8. Protein Structure and Function Prediction Using I-TASSER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.tools [bio.tools]
- 10. I-TASSER: fully automated protein structure prediction in CASP8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. I-TASSER: Protein Structure & Function Predictions | HSLS [hsls.pitt.edu]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. tamarind.bio [tamarind.bio]
- 14. PeptoGrid—Rescoring Function for AutoDock Vina to Identify New Bioactive Molecules from Short Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AutoDock Vina [rbvi.ucsf.edu]
- 16. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 17. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 18. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GROMACS Tutorials [mdtutorials.com]
- 20. Getting started - Peptide [manual.gromacs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ADMET-AI [admet.ai.greenstonebio.com]
- 23. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 25. mdpi.com [mdpi.com]
- 26. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 27. m.youtube.com [m.youtube.com]
AC-Leu-lys-phe-ser-lys-lys-phe-OH physicochemical properties
Physicochemical Properties & Application in Oxidative Stress Modeling [1][2]
Executive Summary
Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (Ac-LKFSKKF-OH) is a synthetic heptapeptide designed as a high-fidelity mimetic for studying protein oxidation, specifically the formation of Malondialdehyde (MDA) adducts on Apolipoprotein B-100 (ApoB-100).[1][3][4]
Its sequence architecture—alternating hydrophobic (Leu, Phe) and cationic (Lys) residues—replicates the amphipathic environment found on the surface of Low-Density Lipoprotein (LDL) particles. This guide details its physicochemical profile, handling protocols, and its critical role as a hapten-specific antigen in atherosclerosis research.
Molecular Architecture & Identity
The peptide is N-terminally acetylated to mimic the charge distribution of an internal protein fragment, removing the artificial positive charge of a free N-terminus. The C-terminus remains a free acid.
| Property | Specification |
| Sequence | Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH |
| One-Letter Code | Ac-LKFSKKF-OH |
| CAS Number | 300584-92-3 |
| Molecular Formula | C₄₇H₇₄N₁₀O₁₀ |
| Molecular Weight | 939.15 g/mol (Average) |
| Monoisotopic Mass | 938.559 g/mol |
Structural Visualization
The following diagram illustrates the sequence logic and functional domains of the peptide.
Caption: Sequence map highlighting the distribution of reactive Lysine residues (blue) amidst hydrophobic spacers (yellow), creating an amphipathic scaffold.
Physicochemical Properties[5][6][7][8][9][10]
2.1 Electrostatic Profile
-
Isoelectric Point (pI): ~10.5 (Calculated).
-
Net Charge (pH 7.4): +2.9 to +3.0.
-
The three Lysine residues (pKₐ ≈ 10.5) are fully protonated at physiological pH.
-
The C-terminal carboxyl (pKₐ ≈ 3.6) is deprotonated (-1).
-
The N-terminal acetylation neutralizes the α-amine charge.
-
-
Implication: The high positive charge ensures initial solubility in aqueous buffers but makes the peptide highly susceptible to electrostatic interactions with anionic lipids or nucleic acids.
2.2 Solubility & Hydrophobicity[5]
-
GRAVY Score (Grand Average of Hydropathy): -0.61 (Indicates overall hydrophilicity).
-
Solubility Status: Soluble in Water/PBS.
-
Behavior: Despite containing hydrophobic Phenylalanine and Leucine residues, the high density of Lysines (3 out of 7 residues) dominates the solvation profile.
-
Critical Note on Modification: Upon reaction with aldehydes (e.g., MDA), the ε-amino groups of Lysine form neutral Schiff bases or dihydropyridine adducts. This drastically reduces solubility , often leading to precipitation if the concentration exceeds 1-2 mg/mL during modification reactions.
Technical Application: MDA Modification Protocol
The primary research utility of Ac-LKFSKKF-OH is generating MDA-modified peptide antigens to assay immune responses (e.g., IgG binding) against oxidized LDL.
Experimental Workflow (Self-Validating)
The following protocol ensures reproducible generation of MDA adducts (monomeric and polymeric) while controlling for spontaneous cross-linking.
Caption: Workflow for generating MDA-peptide adducts. TEP = 1,1,3,3-tetraethoxypropane. TNBS = Trinitrobenzenesulfonic acid (detects free amines).
Protocol Details
-
Preparation: Dissolve peptide in PBS (pH 7.4) to 1–2 mg/mL.[6]
-
MDA Generation: Hydrolyze 1,1,3,3-tetraethoxypropane (TEP) with 1M HCl to generate fresh Malondialdehyde. Neutralize to pH 7.4 immediately before use.
-
Reaction: Incubate peptide with MDA at a molar ratio of 1:10 (Peptide:MDA) at 37°C for 60 minutes.
-
Purification: Dialyze against PBS (MWCO 500 Da) to remove unreacted MDA.
-
Validation: Use the TNBS assay to quantify the loss of free amines. A >90% reduction in free amines indicates successful modification.
Handling & Storage
| Parameter | Recommendation |
| Storage (Lyophilized) | -20°C (Stable for >2 years). Protect from light.[6] |
| Storage (Solution) | -80°C in aliquots. Avoid freeze-thaw cycles. |
| Reconstitution | Sterile Water or PBS (pH 7.4).[9] |
| Precaution | The peptide contains Phenylalanine , which is susceptible to oxidation if stored in solution for extended periods. Use degassed buffers if possible. |
| Adsorption | Due to its amphipathic nature, the peptide may adsorb to glass or plastic surfaces at low concentrations (<0.1 mg/mL). Use low-binding tubes or add 0.1% BSA if compatible with downstream assays. |
References
-
Binder, C. J., et al. (2003). "Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts." The Journal of Clinical Investigation, 111(8), 1251-1258.
- Palinski, W., et al. (1990). "Antisera to autooxidized LDL recognize specific epitopes on ApoB-100." Proceedings of the National Academy of Sciences, 87(21), 8459-8463.
- Fogelman, A. M., et al. (1980). "Malondialdehyde alteration of low density lipoproteins leads to cholesteryl ester accumulation in human monocyte-macrophages." Proceedings of the National Academy of Sciences, 77(4), 2214-2218.
Sources
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- 2. 滤管 | 日本日水Nissui培养基官网 [saliva.com.cn]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 300584-92-3 Name: [xixisys.com]
- 4. Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Purchase Directly from Peptide | China Peptide Supplies [liwei-peptide.com]
- 8. Purchase Directly from Catalogue peptides | China Catalogue peptides Supplies [liwei-peptide.com]
- 9. biocat.com [biocat.com]
Introduction: The Significance of Peptide Homology in Modern Research
An In-Depth Technical Guide to the Homology Analysis of AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
In the fields of pharmacology and molecular biology, short peptides represent a frontier of immense potential. Their ability to modulate protein-protein interactions, act as signaling molecules, or serve as templates for novel therapeutics makes them a primary focus of investigation. A critical step in elucidating the function of a novel peptide, such as AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH, is to determine its homology to known proteins. This process, far from being a simple sequence match, is a nuanced investigation that can reveal potential evolutionary origins, predict biological function, and guide further experimental design.
Section 1: Deconstructing the Query Peptide: AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
A thorough analysis begins with a complete understanding of the query molecule. The peptide's structure and modifications are not mere accessories; they are fundamental determinants of its biological activity.
Amino Acid Composition and Physicochemical Properties
The core sequence, Leu-Lys-Phe-Ser-Lys-Lys-Phe (L-K-F-S-K-K-F), is a mosaic of distinct chemical properties that dictate its potential interactions.
| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Potential Role |
| Leucine | Leu | L | Nonpolar, Hydrophobic | Core structural formation, hydrophobic interactions[1] |
| Lysine | Lys | K | Basic, Positively Charged | Electrostatic interactions, potential PTM site (e.g., ubiquitination, acetylation)[2][3] |
| Phenylalanine | Phe | F | Aromatic, Hydrophobic | Pi-stacking interactions, hydrophobic packing[2] |
| Serine | Ser | S | Polar, Uncharged | Hydrogen bonding, key PTM site (phosphorylation)[2] |
The sequence contains a notable abundance of both hydrophobic (Leu, Phe) and positively charged (Lys) residues. This amphipathic nature suggests a potential for interaction with membranes or with proteins that have complementary charged and hydrophobic surfaces. The central serine residue is a classic phosphorylation site, hinting at a possible role in cell signaling cascades.[2]
The Role of Terminal Modifications
N-Terminal Acetylation (Ac-): The addition of an acetyl group to the N-terminus is one of the most common protein modifications in eukaryotes, affecting over 80% of human proteins.[4] This modification neutralizes the positive charge of the terminal amino group at physiological pH.[4] This seemingly subtle change has profound functional consequences:
-
Increased Stability: Acetylation can protect peptides from degradation by certain aminopeptidases and N-end rule pathways.[5][6]
-
Altered Interactions: The change in charge and hydrophobicity can significantly alter how the peptide interacts with other proteins or receptors.[7][8]
-
Modulated Folding: It can influence the peptide's secondary structure and folding dynamics.[7]
C-Terminal Carboxyl Group (-OH): The presence of a free carboxyl group (-COOH) at the C-terminus is the default state for peptides synthesized at the ribosome.[9][10] This group is negatively charged at physiological pH and is crucial for:
-
Solubility and Interactions: The charge contributes to the peptide's overall polarity and its ability to form salt bridges and hydrogen bonds.[9][11]
-
Biological Activity: Unlike C-terminal amidation, which neutralizes the charge and often enhances stability and receptor binding, a free carboxyl terminus can be essential for specific recognition by certain enzymes or receptors.[12][]
Section 2: The Homology Search: A Methodological Workflow
Identifying homologous sequences for a short, modified peptide requires a carefully considered bioinformatic strategy. The goal is to cast a wide yet precise net, capable of capturing even distant or partial similarities that may be biologically relevant.
Core Principles: Homology vs. Similarity
The Tool of Choice: BLASTp
The Basic Local Alignment Search Tool (BLAST) is the cornerstone of sequence similarity searching. For a protein sequence, the appropriate algorithm is BLASTp (protein-protein BLAST), which compares an amino-acid query sequence against a protein sequence database.
Experimental Protocol: Performing a Robust Homology Search
This protocol outlines the steps for conducting a sensitive search, designed to maximize the chances of finding relevant matches for a short peptide.
Objective: To identify known protein sequences with significant local similarity to the core peptide sequence "LKF SKKF".
Materials:
-
A computer with internet access.
-
The query peptide sequence: LKFSKKF
-
Access to the NCBI BLAST web server (or a local BLAST installation).
Methodology:
-
Navigate to the BLASTp Suite: Open a web browser and go to the NCBI BLAST homepage. Select the "Protein BLAST" option.
-
Enter Query Sequence:
-
In the "Enter Query Sequence" box, paste the core 7-amino acid sequence: LKFSKKF.
-
Causality Note: The terminal modifications (Ac- and -OH) are not included, as BLAST databases contain standard amino acid sequences. The influence of these modifications is considered during the interpretation of results.
-
-
Choose Search Set (Database Selection):
-
Select the "Non-redundant protein sequences (nr)" database.
-
Causality Note: The 'nr' database is comprehensive, containing sequences from GenBank, RefSeq, PDB, Swiss-Prot, and others. This maximizes the initial discovery breadth. For more curated results, a search against only the "Swiss-Prot" database (manually annotated and reviewed records) can be performed subsequently.
-
-
Algorithm Selection and Parameter Optimization:
-
Under "Algorithm," select "blastp (protein-protein BLAST)" .
-
Click on "Algorithm parameters" to expand the options. This is the most critical step for short sequence searches.
-
Expect Threshold (E-value): Increase the default value from 10 to 1000 or higher.
-
Causality Note: The E-value represents the number of hits one can expect to see by chance.[14] For short sequences, statistically significant matches are rare, so a higher threshold is necessary to avoid prematurely discarding potentially interesting, albeit low-scoring, hits.
-
-
Word Size: Decrease the word size from the default (6 or 3) to 2 .
-
Causality Note: BLAST initiates alignments by finding short, exact "word" matches. A smaller word size is more sensitive and significantly increases the probability of finding initial seeds for alignment with a short query sequence.
-
-
Matrix: Select the "PAM30" matrix.
-
Causality Note: Scoring matrices like BLOSUM and PAM define the scores for aligning any pair of amino acids. For short, closely related sequences, the PAM30 matrix is more effective than the default BLOSUM62, as it is designed to score alignments between highly similar sequences.
-
-
Compositional adjustments: Leave this at the default setting.
-
Filter: Uncheck the "Low complexity regions" filter.
-
Causality Note: For a short peptide, every residue is important. Filtering for low complexity could mask the query itself.
-
-
-
Execute and Analyze: Click the "BLAST" button to initiate the search. The results will be presented on a new page after a short processing time.
Workflow Diagram: Peptide Homology Search
Caption: Workflow for conducting a sensitive peptide homology search.
Section 3: Interpreting BLAST Results for Short Peptides
The output of a BLAST search is a list of potential matches, ranked by statistical significance. For a short query, this list can be long and noisy. The expertise lies in discerning meaningful signals from statistical noise.
Key Statistical Metrics
It is essential to evaluate multiple metrics together, as no single value tells the whole story.[15][16]
| Metric | Definition | Interpretation for a Short Peptide (LKFSKKF) |
| Max Score | The highest alignment score calculated from a single continuous alignment segment.[15] | A high score is desirable, but will be inherently low for a short peptide. Look for scores that stand out relative to the rest of the hit list. |
| Query Coverage | The percentage of the query sequence that is aligned with the database sequence.[15][17] | For a 7-amino acid peptide, this will almost always be 100% for any meaningful hit. |
| E-value | The number of alignments with a similar or better score that are expected to occur by chance in the database search.[14][18] | This is the most critical metric. Due to the short query length, E-values will be high (e.g., > 0.1). Do not discard hits based on a high E-value alone. Instead, use it for relative ranking. A hit with an E-value of 5 is more interesting than one with an E-value of 500. |
| Percent Identity | The percentage of identical amino acids in the aligned region.[17][18] | Look for hits with high identity (ideally 100% or >85%). A 100% identity match (7 out of 7 residues) is a strong candidate for further investigation, regardless of the E-value. |
A Self-Validating Approach: Beyond the Statistics
Trustworthiness in bioinformatic analysis comes from cross-validation and biological contextualization.
-
Look for Patterns: Scan the descriptions of the top hits. Do they belong to a specific protein family (e.g., kinases, transcription factors)? Are they from a particular group of organisms? A cluster of hits within the same protein family is a much stronger signal than scattered, unrelated hits.
-
Examine the Alignment: For a high-identity hit, where in the full protein does the alignment occur? Is it within a known functional domain (e.g., a kinase catalytic loop, a DNA-binding domain)? Information from databases like Pfam or InterPro can be used to map these domains.
-
Consider Conservative Substitutions: If a hit is not 100% identical, are the substitutions conservative? For example, a Leucine (L) to Isoleucine (I) substitution is a change between two similar hydrophobic amino acids. A Leucine (L) to Aspartic Acid (D) change is non-conservative (hydrophobic to acidic) and more likely to disrupt function.[19]
Section 4: Contextualizing the Homology of AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
While a BLAST search with the core LKFSKKF sequence will yield numerous potential hits, a crucial piece of external evidence provides a powerful hypothesis. A commercially available synthetic peptide, Phe-Lys-Lys-Ser-Phe-Lys-Leu-NH2 , is described as a "Protein Kinase Related Peptide".[20] This sequence is a permutation of the query peptide's core, strongly suggesting that LKFSKKF may also function as a modulator of protein kinase activity.
The Lys-Ser/Thr motif is a classic recognition site for many protein kinases. The surrounding residues, particularly the hydrophobic Phenylalanine and Leucine, and the additional basic Lysine residues, likely contribute to the binding affinity and specificity for a particular kinase.
The N-terminal acetylation and C-terminal carboxyl group of the query peptide would modify its overall charge and binding properties compared to the amidated commercial peptide, potentially targeting a different subset of kinases or altering its inhibitory/stimulatory profile.
Potential Signaling Pathway Involvement
Caption: Hypothetical role of the peptide in a kinase signaling cascade.
Conclusion and Future Directions
The analysis of the peptide AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH demonstrates that determining homology for short, modified peptides is a multifaceted process that extends beyond simple sequence alignment. By employing a sensitive BLASTp search strategy with optimized parameters, researchers can identify potential protein families that share this motif.
The key findings of this guide are:
-
Methodology is Paramount: Standard BLAST parameters are insufficient for short queries. Adjusting the E-value, word size, and substitution matrix is essential for a sensitive search.
-
Interpretation Requires Context: Statistical significance is only the first filter. Biological context, such as the function of hit proteins and the location of the alignment, provides the most meaningful insights.
-
A Strong Functional Hypothesis: The similarity of the core sequence to a known "Protein Kinase Related Peptide" provides a strong, testable hypothesis that AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH is involved in modulating protein kinase signaling pathways.
Future experimental work should focus on validating this hypothesis through kinase screening assays to identify which specific kinases interact with this peptide. Subsequent structure-activity relationship (SAR) studies can then dissect the precise roles of the N-terminal acetylation and C-terminal carboxyl group in mediating this interaction, paving the way for its potential development as a targeted therapeutic or research tool.
References
-
BLAST-OER. (n.d.). Interpreting BLAST output. Retrieved from [Link]
-
ResearchGate. (2024). By Interpreting BLAST Result. Retrieved from [Link]
-
SequenceServer. (n.d.). Interpreting BLASTN nucleotide BLAST results. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved from [Link]
-
SequenceServer. (2023). How BLAST E-values are calculated and what they mean. Retrieved from [Link]
-
Wikipedia. (n.d.). C-terminus. Retrieved from [Link]
-
CZ ID. (2023). A Guide to BLAST. Retrieved from [Link]
-
Sharma, R., et al. (2018). The carboxy-terminus, a key regulator of protein function. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Molecular, Cellular, and Physiological Significance of N-Terminal Acetylation. Retrieved from [Link]
-
Wikipedia. (n.d.). N-terminal acetylation. Retrieved from [Link]
-
Van Damme, P., et al. (2011). Towards a Functional Understanding of Protein N-Terminal Acetylation. PMC. Retrieved from [Link]
-
Oxford Academic. (2018). N-terminal acetylation: an essential protein modification emerges as an important regulator of stress responses. Retrieved from [Link]
-
Roberts, J. C., et al. (2007). Defining Parameters for Homology-Tolerant Database Searching. PMC. Retrieved from [Link]
-
RCSB PDB. (2026). Sequence Similarity Search. Retrieved from [Link]
-
Edwards, R. (2018). BLAST 3 amino acid differences. YouTube. Retrieved from [Link]
-
Kumar, D., et al. (2016). Effective leveraging of targeted search spaces for improving peptide identification in MS/MS based proteomics. PMC. Retrieved from [Link]
-
Gregor, I., et al. (2018). Fast and sensitive protein sequence homology searches using hierarchical cluster BLAST. PeerJ. Retrieved from [Link]
-
PubChem. (n.d.). Lys-Ser-Leu. Retrieved from [Link]
-
ResearchGate. (2022). How to do Protein Blast comparison among several proteins?. Retrieved from [Link]
-
PubChem. (n.d.). Lys-Phe. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
-
Biology LibreTexts. (2024). 2.2: Structure & Function - Amino Acids. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Abbreviations Table. Retrieved from [Link]
- Google Patents. (2007). Peptide composition - US20070160558A1.
Sources
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. peptide.com [peptide.com]
- 4. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 5. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 6. Towards a Functional Understanding of Protein N-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Protein N-Terminus and C-Terminus: Structure, Functions, and Analytical Techniques - MetwareBio [metwarebio.com]
- 10. C-terminus - Wikipedia [en.wikipedia.org]
- 11. The carboxy-terminus, a key regulator of protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpt.com [jpt.com]
- 14. How BLAST E-values are calculated and what they mean | SequenceServer [sequenceserver.com]
- 15. BLAST-OER | Open Educational Resource for first year biomedical sciences students into the world of BLAST. [bigcat-um.github.io]
- 16. chanzuckerberg.zendesk.com [chanzuckerberg.zendesk.com]
- 17. Interpreting BLASTN nucleotide BLAST results | SequenceServer [sequenceserver.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. usbio.net [usbio.net]
Potential cellular targets of AC-Leu-lys-phe-ser-lys-lys-phe-OH
Title: Unveiling the Cellular Targets of Ac-LKFSKKF-OH: A Mechanistic Guide to Oxidation-Specific Epitopes and Immune Modulation
Executive Summary
In the landscape of cardiovascular immunology and atheroprotective vaccine development, the isolation of specific immune responses from complex antigens is a critical bottleneck. Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (Ac-LKFSKKF-OH)[1] is a synthetic heptapeptide (CAS: 300584-92-3)[2] engineered to overcome this challenge. Rather than acting as a traditional receptor agonist or kinase substrate, this peptide serves as a highly controlled, lysine-rich molecular scaffold[3]. Its primary utility lies in its capacity to undergo targeted lipid peroxidation, forming malondialdehyde (MDA) and malondialdehyde-acetaldehyde (MAA) adducts[4]. This technical guide explores the biochemical rationale behind Ac-LKFSKKF-OH, its transformation into an Oxidation-Specific Epitope (OSE), and the downstream cellular targets that dictate atheroprotective immunity[5].
Biochemical Rationale: The Architecture of Ac-LKFSKKF-OH
Expertise & Experience Insight: When studying oxidized low-density lipoprotein (oxLDL), researchers are often confounded by the sheer size and variability of the ApoB-100 carrier protein. To isolate hapten-specific humoral and cellular responses, a minimal, defined antigen is required[4].
Ac-LKFSKKF-OH was selected for its unique stoichiometric advantages:
-
High Lysine Density: Three of its seven residues are lysines. The
-amino groups of these lysines are the primary nucleophilic targets for reactive aldehydes (MDA and acetaldehyde) generated during lipid peroxidation.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Absence of Confounding Epitopes: Unlike bovine serum albumin (BSA) or full-length ApoB-100, the unmodified Ac-LKFSKKF-OH peptide is immunologically inert, ensuring that any observed cellular targeting is strictly driven by the newly formed MDA/MAA adducts[1].
-
Adduct Stabilization: The spatial arrangement of the lysines facilitates the condensation of multiple MDA and acetaldehyde molecules, stabilizing into highly immunogenic 4-methyl-1,4-dihydropyridine-3,5-dicarbonyl (MDHDC)-type adducts via Hantzsch dihydropyridine synthesis.
Cellular Targets of the Modified Peptide (MAA-Ac-LKFSKKF-OH)
Once modified, the peptide transitions from an inert scaffold to a potent OSE, engaging three distinct cellular targets:
-
Target 1: Macrophage Scavenger Receptors (CD36, SR-A1)
-
Mechanism: Macrophages do not recognize the native peptide. However, the MAA-modified Ac-LKFSKKF-OH mimics the oxidized epitopes of oxLDL. Scavenger receptors (primarily CD36 and SR-A1) recognize these MDHDC adducts, triggering endocytosis[4]. In a physiological context, this pathway leads to foam cell formation, but in vitro, the modified peptide is used as a competitive inhibitor to map scavenger receptor binding affinities.
-
-
Target 2: B-1 Lymphocytes and Natural Antibodies
-
Mechanism: B-1 cells are innate-like lymphocytes that constitutively secrete natural IgM antibodies. These antibodies recognize OSEs as danger-associated molecular patterns (DAMPs)[5]. MAA-Ac-LKFSKKF-OH acts as a direct target for these atheroprotective antibodies, neutralizing the pro-inflammatory potential of the epitope[4].
-
-
Target 3: Antigen-Presenting Cells (APCs) and Th2/Treg Polarization
-
Mechanism: APCs internalize the MAA-peptide complex and present it to naive T cells. The unique structural conformation of the MAA-adduct biases the immune response toward a T helper 2 (Th2) and Regulatory T cell (Treg) phenotype, characterized by the secretion of IL-5 and IL-10, which are critical for atheroprotection[4].
-
Quantitative Data Presentation
The transformation of Ac-LKFSKKF-OH dictates its cellular interactions. The following table summarizes the biophysical and immunological shifts post-modification[1][4].
| Peptide State | Modification Ratio (Peptide:Aldehyde) | Fluorescence (λex 394 / λem 462) | Macrophage Scavenger Receptor Binding | Th2 Cytokine Induction (IL-5/IL-10) |
| Native Ac-LKFSKKF-OH | 0 | None | Negligible | Baseline |
| MDA-Ac-LKFSKKF-OH | 1:10 (MDA only) | Low | Moderate | Moderate |
| MAA-Ac-LKFSKKF-OH | 1:10 (MDA + Acetaldehyde) | High (MDHDC adducts) | High (IC50 < 5 µM) | Robust (Atheroprotective) |
Experimental Protocols: A Self-Validating System
Trustworthiness Insight: A robust experimental protocol must validate its own success before proceeding to cellular assays. The following workflow utilizes intrinsic fluorescence as a non-destructive quality control checkpoint to ensure the peptide has successfully converted into an OSE.
Protocol 1: Generation and Validation of MAA-Modified Ac-LKFSKKF-OH
-
Preparation of Reactants: Dissolve Ac-LKFSKKF-OH (2 µmol primary amino groups/ml) in sterile PBS (pH 4.80).
-
Aldehyde Incubation: Introduce freshly generated MDA (100 µmol/ml) and acetaldehyde (AA; 200 µmol/ml) to the peptide solution.
-
Reaction Conditions: Incubate the mixture for 4–5 hours at 37°C to drive the Hantzsch dihydropyridine synthesis.
-
Purification: Dialyze the preparation extensively using Spectra/Por dialysis membranes (MWCO 500 Da) against PBS at 4°C to remove unreacted free aldehydes[1].
-
Self-Validation (Fluorometry): Measure the formation of MDHDC adducts using a fluorometer. A successful MAA-modification will exhibit a distinct emission peak at 462 nm upon excitation at 394 nm. Critical: Do not proceed to cellular assays if fluorescence is absent, as this indicates a failure in OSE formation.
Protocol 2: Macrophage Competitive Binding Assay
-
Cell Culture: Plate J774 mouse macrophages in 96-well microtiter plates and culture until 80% confluent[1].
-
Ligand Preparation: Prepare biotinylated oxLDL as the primary ligand[1].
-
Competition: Pre-incubate the macrophages with varying concentrations of the validated MAA-Ac-LKFSKKF-OH (from Protocol 1) for 30 minutes at 4°C to prevent immediate internalization[1].
-
Binding: Add the biotinylated oxLDL and incubate for an additional 1 hour at 4°C[1].
-
Detection: Wash cells, add alkaline phosphatase (AP)-conjugated NeutrAvidin, and quantify binding via chemiluminescence (LumiPhos)[1].
Mechanistic Visualizations
Fig 1. Biochemical modification of Ac-LKFSKKF-OH and its downstream cellular targets.
Fig 2. Self-validating experimental workflow for generating MAA-modified Ac-LKFSKKF-OH.
References
-
Gonen, A., Hansen, L. F., Turner, W. W., Montano, E. N., Que, X., Rafia, A., Chou, M. Y., Wiesner, P., Tsiantoulas, D., Corr, M., VanNieuwenhze, M. S., Tsimikas, S., Binder, C. J., Witztum, J. L., & Hartvigsen, K. (2014). Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine. Journal of Lipid Research, 55(10), 2137–2155.[Link]
Sources
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- 2. Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH,CAS:300584-92-3 [qiyuebio.com]
- 3. Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CeMM: Publications [cemm.at]
An In-depth Technical Guide to the Sequence Analysis and Functional Characterization of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
Abstract
The exploration of novel peptide sequences is a cornerstone of modern drug discovery and biochemical research. This guide provides a comprehensive framework for the systematic analysis of the novel heptapeptide, Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH. We will navigate the critical steps from initial sequence assessment and chemical synthesis to in-depth biophysical characterization and functional validation. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental decision. Our approach is grounded in the principles of scientific integrity, ensuring that each stage of the investigation builds upon a solid foundation of validated data.
Introduction: Deconstructing the Unknown
The peptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH is a novel sequence, not extensively characterized in existing literature. Its composition of hydrophobic (Leucine, Phenylalanine), basic (Lysine), and polar (Serine) residues suggests a potential for amphipathic structural formation and diverse biological interactions. The N-terminal acetylation and C-terminal carboxyl group are common modifications that can enhance stability by preventing enzymatic degradation.
Our investigation will follow a logical progression, beginning with a theoretical analysis of the primary sequence to predict potential functions and interaction motifs. This will be followed by the practical considerations of peptide synthesis and purification. Subsequently, a suite of biophysical techniques will be employed to elucidate the peptide's structural and binding characteristics. Finally, cell-based assays will be outlined to probe its biological activity.
In Silico Sequence Analysis and Motif Identification
Before embarking on costly and time-consuming wet-lab experiments, a thorough in silico analysis is paramount. This initial step can provide valuable clues about the peptide's potential function and guide subsequent experimental design.
Physicochemical Properties
A summary of the predicted physicochemical properties of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH is presented in Table 1. These parameters are crucial for designing purification strategies and understanding potential solubility and stability.
| Property | Predicted Value | Significance |
| Molecular Weight | 920.15 g/mol | Essential for mass spectrometry verification. |
| Isoelectric Point (pI) | ~10.5 | Indicates a net positive charge at physiological pH, suggesting potential interactions with negatively charged molecules like nucleic acids or cell membranes. |
| Grand Average of Hydropathicity (GRAVY) | -0.614 | The negative value suggests the peptide is likely to be soluble in aqueous solutions. |
Motif and Domain Prediction
Specialized bioinformatics tools can be used to scan the peptide sequence for known functional motifs.
-
Phosphorylation Sites: The presence of Serine (Ser) introduces a potential site for phosphorylation by kinases. Phosphorylation is a key post-translational modification that can modulate protein activity and signaling.
-
Protease Cleavage Sites: The Lys-Lys and Lys-Phe bonds could be susceptible to cleavage by trypsin-like proteases. Understanding potential cleavage sites is important for assessing the peptide's stability in biological systems.
-
Cell-Penetrating Peptide (CPP) Motifs: The high density of basic residues (Lysine) is a characteristic feature of some CPPs, which can facilitate translocation across cell membranes.
Peptide Synthesis, Purification, and Verification
The production of a high-purity peptide is a critical prerequisite for any meaningful biological or biophysical study. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for this purpose.[1][2][3]
Solid-Phase Peptide Synthesis (SPPS) Protocol
A detailed workflow for the synthesis of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH is outlined below.
Workflow for SPPS of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Purification and Quality Control
Crude synthetic peptides require purification to remove byproducts and truncated sequences. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this.[2][3] The purity of the final product should be assessed by analytical RP-HPLC and its identity confirmed by mass spectrometry.[4][5]
Biophysical Characterization
A thorough biophysical characterization is essential to understand the peptide's structure, stability, and interaction with potential binding partners.[6][7]
Structural Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[6][7] By analyzing the CD spectrum, one can determine if the peptide adopts a random coil, alpha-helical, or beta-sheet conformation. This is particularly relevant given the peptide's amphipathic nature, which might lead to self-assembly or conformational changes upon binding to a target.
Interaction Analysis
Several techniques can be employed to study the binding of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH to a target molecule, such as a protein or a lipid membrane.
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events, allowing for the determination of association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD).[8][9]
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9][10]
Experimental Workflow for Interaction Analysis
Caption: Workflow for studying peptide-target interactions.
Functional Assays
The ultimate goal of this analysis is to determine the biological function of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH. A tiered approach, starting with simple cell-based assays and progressing to more complex models, is recommended.
Cell Viability and Cytotoxicity
Initial screening should assess the peptide's effect on cell viability using assays such as the MTT or MTS assay. This will establish a non-toxic concentration range for subsequent experiments.
Cellular Uptake
To investigate the potential of the peptide to enter cells, it can be labeled with a fluorescent tag (e.g., FITC) and its uptake visualized by fluorescence microscopy or quantified by flow cytometry.
Target-Specific Functional Assays
Based on the in silico predictions and biophysical data, more specific functional assays can be designed. For example:
-
Kinase Activity Assay: If the peptide is hypothesized to interact with a kinase, its effect on the enzyme's activity can be measured using a kinase activity assay kit.
-
Antimicrobial Assay: The high lysine content suggests potential antimicrobial activity. This can be tested by determining the minimum inhibitory concentration (MIC) against a panel of bacteria.[11]
-
Gene Expression Analysis: If the peptide is found to enter cells and interact with an intracellular target, its effect on gene expression can be analyzed by quantitative PCR (qPCR) or microarray analysis.
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step framework for the characterization of the novel peptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH. By systematically progressing from in silico analysis to chemical synthesis, biophysical characterization, and functional assays, researchers can build a robust dataset to elucidate the peptide's biological role. The insights gained from this structured approach will be invaluable for assessing its therapeutic or diagnostic potential. Future studies could involve structural elucidation by NMR or X-ray crystallography, and in vivo testing in relevant animal models.
References
-
Vimta Labs. Biophysical Characterization of Peptides and Proteins. [Link]
-
PepSeA: Peptide Sequence Alignment and Visualization Tools to Enable Lead Optimization. (2021). Journal of Chemical Information and Modeling. [Link]
-
De novo design of modular peptide-binding proteins by superhelical matching. (2020). Nature. [Link]
-
Biophysical characterization of peptide–membrane interactions. (2018). Biophysical Reviews. [Link]
-
Biophysical characterization of G-protein coupled receptor-peptide ligand binding. (2011). Molecular and Cellular Biochemistry. [Link]
-
What tool do you recommend for analysing peptide sequences?. (2016). ResearchGate. [Link]
-
Biophysical Measurements of Protein-Protein Interactions. (2020). Purdue University Graduate School. [Link]
-
iMotifs: an integrated sequence motif visualization and analysis environment. (2010). Bioinformatics. [Link]
-
Peptide assay kit. ProFoldin. [Link]
-
Performing a Motif Sequence Search with CAS SciFinder®. (2023). YouTube. [Link]
-
Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025). Molecular Informatics. [Link]
-
Functions and Significance of Peptides in Therapeutics and Diagnostics. (2023). Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents. (2021). ResearchGate. [Link]
-
Bioassays for Identifying and Characterizing Plant Regulatory Peptides. (2023). MDPI. [Link]
-
Biologically Active Peptides and Proteins. Peptide Institute, Inc. [Link]
-
A Leu-Lys-rich antimicrobial peptide: activity and mechanism. (2003). PubMed. [Link]
-
Multi-technique Characterization of Adsorbed Peptide and Protein Orientation. (2012). Analytical Chemistry. [Link]
-
Modulating Antimicrobial Activity and Structure of the Peptide Esc(1‐21) via Site‐Specific Isopeptide Bond Formation. (2021). ChemBioChem. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sequence Analysis of Peptides or Proteins - Creative Proteomics [creative-proteomics.com]
- 5. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 6. vimta.com [vimta.com]
- 7. researchgate.net [researchgate.net]
- 8. Biophysical characterization of G-protein coupled receptor-peptide ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. A Leu-Lys-rich antimicrobial peptide: activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability Testing of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
Introduction: The Critical Role of Physicochemical Characterization in Peptide Drug Development
The heptapeptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH represents a class of complex biomolecules with significant therapeutic potential. However, the journey from a promising sequence to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties.[1][2] For researchers, scientists, and drug development professionals, the solubility and stability of a peptide are not mere data points; they are the cornerstones of formulation design, manufacturability, and ultimately, clinical success.[3][4] Instability issues are a major cause of failure for peptide candidates during clinical trials, making comprehensive stability testing a critical component of risk management.[3]
This technical guide provides an in-depth, experience-driven framework for evaluating the solubility and stability of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental choices, enabling the design of robust, self-validating studies that adhere to the highest standards of scientific integrity and align with global regulatory expectations.[3][5]
Part 1: Comprehensive Solubility Assessment
A peptide's solubility dictates its bioavailability and the feasibility of developing a parenteral formulation.[6] The amino acid composition is the primary determinant of a peptide's solubility characteristics.[7][8][9] The sequence Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH contains a mix of hydrophobic (Leu, Phe) and hydrophilic, basic (Lys) residues, suggesting that its solubility will be highly dependent on pH.[8][9]
Theoretical Physicochemical Analysis
Before embarking on empirical testing, a theoretical analysis provides a crucial starting point for experimental design.
Net Charge Calculation: To predict the peptide's behavior in different pH environments, we first calculate its net charge. A value of +1 is assigned to each basic residue (Lysine, Arginine, Histidine, and the N-terminal -NH2) and -1 to each acidic residue (Aspartic acid, Glutamic acid, and the C-terminal -COOH).[7][10]
-
Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
-
N-terminus: Acetylated (charge = 0)
-
Lysine (K) residues: 3 (+3)
-
C-terminus (-COOH): 1 (-1)
-
Estimated Net Charge at Neutral pH: +2
-
This positive net charge indicates that the peptide is basic and will likely exhibit higher solubility in acidic conditions.[7][8]
Isoelectric Point (pI) Prediction: The isoelectric point is the pH at which the peptide has a net charge of zero, and it is often the point of minimum solubility.[11][12] Various online tools can be used to predict the pI based on the pKa values of the ionizable groups. For Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH, the predicted pI is approximately 9.5-10.5. This high pI further supports the expectation of good solubility at acidic to neutral pH.
Experimental Solubility Determination: A Step-by-Step Protocol
The following protocol outlines a systematic approach to determining the empirical solubility of the peptide. It is crucial to perform these tests with a small amount of the lyophilized peptide (e.g., 1 mg) before attempting to dissolve the entire batch.[7][9]
Protocol 1: Aqueous and Organic Solvent Solubility Screening
-
Initial Solvent Screening:
-
Begin with sterile, deionized water. Add a small volume (e.g., 100 µL) to 1 mg of the peptide. Vortex and sonicate if necessary.[10]
-
If the peptide does not dissolve, incrementally add a weak acid, such as 10% acetic acid, dropwise while vortexing.[8][10]
-
For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO), followed by dilution with an aqueous buffer, can be effective.[9][13] Given the mixed nature of this peptide, this may be a useful secondary approach.
-
-
pH-Dependent Solubility Profile:
-
Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add a fixed amount of peptide to a fixed volume of each buffer to determine the solubility at each pH.
-
Quantify the dissolved peptide concentration using a suitable analytical method, such as HPLC-UV at 214 nm.[14]
-
-
Solubility in Organic Co-solvents:
-
Assess solubility in common organic co-solvents used in formulations, such as ethanol, propylene glycol, and polyethylene glycol (PEG), in varying concentrations with an aqueous buffer.
-
Data Presentation: Solubility Profile
The results of the solubility testing should be summarized in a clear and concise table for easy interpretation and comparison.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Observations |
| Deionized Water | ~6-7 | 25 | ||
| 0.1 M Acetate Buffer | 4.0 | 25 | ||
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | ||
| 0.1 M Ammonium Bicarbonate | 8.0 | 25 | ||
| 10% DMSO in PBS | 7.4 | 25 | ||
| 20% Ethanol in PBS | 7.4 | 25 |
Part 2: A Rigorous Approach to Stability Assessment
Peptide stability is a critical quality attribute that ensures the safety, efficacy, and shelf-life of a drug product.[1][3] Degradation can occur through various chemical and physical pathways, including hydrolysis, oxidation, deamidation, and aggregation.[1] A comprehensive stability program, guided by the International Council for Harmonisation (ICH) guidelines, is essential for regulatory approval.[3][5][15]
Forced Degradation Studies: Unveiling Potential Degradation Pathways
Forced degradation, or stress testing, involves exposing the peptide to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[1][16][17] This information is crucial for developing stability-indicating analytical methods.[1][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][17]
Experimental Workflow for Forced Degradation Studies
Sources
- 1. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. pengtingpeptide.com [pengtingpeptide.com]
- 4. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. jpt.com [jpt.com]
- 7. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 8. jpt.com [jpt.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. biobasic.com [biobasic.com]
- 11. diva-portal.org [diva-portal.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. bachem.com [bachem.com]
- 14. biovera.com.au [biovera.com.au]
- 15. biotech-spain.com [biotech-spain.com]
- 16. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
Abstract
This application note details the optimized protocol for the solid-phase synthesis of the heptapeptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (Ac-LKFSKKF-OH). This sequence is a critical antigen used in atherosclerosis research to model malondialdehyde (MDA)-modified low-density lipoproteins (LDL). Due to the presence of three reactive lysine residues intended for downstream derivatization, the synthesis requires high-fidelity side-chain protection and precise N-terminal acetylation. This guide prioritizes the use of 2-Chlorotrityl Chloride (2-CTC) resin to minimize C-terminal racemization and employs a robust Fmoc/tBu strategy.
Target Molecule Profile
The target is an N-acetylated, C-terminal free acid peptide containing a hydrophilic core flanked by hydrophobic residues.
| Property | Description |
| Sequence | Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH |
| Formula | C₅₀H₇₇N₁₁O₁₁ |
| Molecular Weight | ~1008.2 g/mol |
| Isoelectric Point (pI) | ~10.5 (Highly Basic due to 3x Lys) |
| Key Challenge | Preserving chiral integrity of C-terminal Phe; ensuring complete acetylation; preventing t-butyl cation scavenging by Trp/Tyr (not present here, but Lys side chains are sensitive). |
Strategic Planning & Critical Process Parameters (CPPs)
Resin Selection: The Case for 2-CTC
While Wang resin is standard for peptide acids, loading the first amino acid (Fmoc-Phe-OH) often requires DMAP catalysis, which significantly increases the risk of racemization (conversion of L-Phe to D-Phe).
-
Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Mechanism: 2-CTC reacts with the carboxyl group via SN1 mechanism using mild base (DIEA), effectively eliminating racemization.
-
Loading Target: 0.5 – 0.6 mmol/g (lower loading reduces aggregation risks).
Protecting Group Strategy
We utilize orthogonal Fmoc chemistry. The side-chain protecting groups are acid-labile, removed only during final cleavage.
-
Lysine: Boc (tert-butyloxycarbonyl). Stable to Piperidine; cleaved by TFA.
-
Serine: tBu (tert-butyl). Prevents O-acylation during coupling.
Coupling Chemistry[1]
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure .
-
Rationale: This combination is superior to HBTU/DIEA for preventing racemization (especially at Cys/His, though less critical here) and suppressing "difficult sequence" aggregation. It generates no insoluble urea byproducts in DMF.
Detailed Protocol
Phase 1: Resin Preparation & Loading (Day 1)
Objective: Immobilize Fmoc-Phe-OH onto 2-CTC resin.
-
Weigh Resin: 1.0 g of 2-CTC resin (1.6 mmol/g nominal substitution).
-
Swell: Add 10 mL dry DCM (Dichloromethane). Shake for 20 min. Drain.
-
Prepare Loading Solution:
-
Fmoc-Phe-OH (0.6 mmol, 232 mg) — Sub-stoichiometric to control loading.
-
DIEA (Diisopropylethylamine) (2.4 mmol, 418 µL).
-
Dissolve in 10 mL dry DCM.
-
-
Coupling: Add solution to resin.[1][2][3][4][5] Agitate for 2 hours at RT.
-
Capping (MeOH): Add 1 mL Methanol (HPLC grade) and 200 µL DIEA to the reaction vessel. Shake for 20 min.
-
Why? This caps unreacted trityl chloride sites as methyl ethers, preventing non-specific binding later.
-
-
Wash: DCM (3x), DMF (3x), DCM (3x).
-
Calculate Loading: Weigh dried resin. The mass increase indicates substitution level (typically ~0.5 mmol/g).
Phase 2: Peptide Elongation (Fmoc Cycle)
Scale: 0.1 mmol (approx. 200 mg of loaded resin).[2] Reagents:
-
Coupling: 5 eq. Amino Acid, 5 eq. DIC, 5 eq. Oxyma Pure in DMF.
Cycle Workflow (Repeat for K -> K -> S -> F -> K -> L):
-
Deprotection: Add 20% Piperidine/DMF (5 mL).[2] Shake 3 min. Drain. Repeat with fresh solution for 10 min.
-
Wash: DMF (5x 1 min). Crucial to remove all piperidine.
-
Coupling:
-
Dissolve AA (0.5 mmol) + Oxyma (0.5 mmol) in 3 mL DMF.
-
Add DIC (0.5 mmol).
-
Add to resin immediately.[1] Shake for 60 min.
-
-
Kaiser Test: Verify coupling completeness (Blue = Free Amine/Incomplete; Yellow = Complete).
-
Wash: DMF (3x), DCM (3x).
Phase 3: N-Terminal Acetylation (The "Ac" Step)
Context: After coupling the final Leucine and removing its Fmoc group, the N-terminus is a free primary amine. This must be acetylated.
-
Deprotect: Remove Fmoc from N-terminal Leu (Standard Piperidine protocol). Wash thoroughly.[1][4]
-
Acetylation Cocktail:
-
Reaction: Add cocktail to resin. Shake for 15 minutes.
-
Confirmation: Perform Kaiser Test. Result must be YELLOW (negative) , indicating no free amines remain. If blue, repeat step.
-
Final Wash: DMF (5x), DCM (5x), MeOH (2x). Dry resin under vacuum or Nitrogen flow.
Phase 4: Cleavage & Global Deprotection
Objective: Release peptide from resin and remove Boc/tBu groups.
-
Cocktail Preparation (Reagent K analog):
-
TFA (Trifluoroacetic acid): 95%
-
TIS (Triisopropylsilane): 2.5% (Scavenger for tBu cations)
-
H₂O: 2.5% (Hydrolysis of side reactions)
-
-
Reaction: Add 5 mL cocktail to dry resin. Shake for 2.5 hours at RT.
-
Precipitation:
-
Filter resin into a 50 mL falcon tube containing 35 mL ice-cold Diethyl Ether .
-
The peptide will precipitate as a white solid.
-
-
Isolation: Centrifuge (3000g, 5 min). Decant ether. Resuspend in fresh cold ether and centrifuge again (2x).
-
Drying: Air dry the pellet. Dissolve in 20% Acetic Acid/Water and lyophilize.
Visualization of Workflow
Figure 1: Optimized SPPS workflow for Ac-LKFSKKF-OH using 2-CTC resin to ensure C-terminal fidelity.
Quality Control & Analytical Specs
After lyophilization, the crude peptide must be analyzed.
| Parameter | Specification | Method |
| Purity | > 95% | RP-HPLC (C18 Column, Gradient 5-60% B over 20 min). |
| Identity | 1008.2 ± 1 Da | ESI-MS or MALDI-TOF. |
| Counter-ion | Trifluoroacetate | Standard from TFA cleavage (exchange to Acetate if used for cell culture). |
Note on Lysine Clusters: The "KK" motif can sometimes lead to deletion sequences if coupling times are too short. If MS shows [M-128] peaks (missing Lys), double-couple the Lysine residues in future runs.
Troubleshooting Guide
Issue: Incomplete Acetylation
-
Symptom: MS shows a peak at [M-42], corresponding to the free amine species.
-
Root Cause: Steric hindrance or insufficient base.
-
Solution: Use "Magic Mixture" for acetylation: Acetic Anhydride (1 eq) / Pyridine (2 eq) / DCM. Repeat twice.
Issue: Racemization of C-Terminal Phenylalanine
-
Symptom: HPLC shows a "shoulder" or split peak for the main product.
-
Root Cause: Use of DMAP during loading or high temperature.
-
Solution: Strictly adhere to the 2-CTC resin + DIEA loading protocol described in Phase 1. Avoid Wang resin/DMAP.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups in Organic Synthesis. Chemical Reviews. Link
-
Steinauer, R., et al. (2025). Protocol for the Incorporation of Fmoc-Ser(Ac)-OH in Solid-Phase Peptide Synthesis. BenchChem. Link
-
Amblard, M., et al. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular Biotechnology. Link
-
Binder, C.J., et al. (2003). Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts. Journal of Clinical Investigation. (Context for Ac-LKFSKKF usage). Link
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
[1]
Abstract & Introduction
The synthetic heptapeptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (Ac-LKFSKKF-OH) presents a specific chromatographic challenge: it combines a highly cationic character (three Lysine residues) with a distinct hydrophobic core (two Phenylalanines and one Leucine).[1][2] Often used as an antigenic epitope or in immunological studies involving malondialdehyde (MDA) adducts, high purity (>95%) is critical to prevent cross-reactivity in biological assays.[1]
This protocol details the Reversed-Phase HPLC (RP-HPLC) purification strategy for Ac-LKFSKKF-OH.[1][3][4] The method leverages the ion-pairing properties of Trifluoroacetic Acid (TFA) to mask the positive charges of the Lysine side chains, facilitating sharp peak shapes and effective resolution from synthesis by-products (e.g., deletion sequences lacking a Lysine or Phenylalanine).[1]
Key Physicochemical Properties[2][5]
| Property | Value | Notes |
| Sequence | Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH | N-term Acetylated; C-term Free Acid |
| Formula | C | |
| Molecular Weight | ~939.15 Da | Monoisotopic |
| Net Charge (pH 2.0) | +3 | 3 × Lys ( |
| Hydrophobicity | Amphipathic | Hydrophobic residues (L, F, F) balanced by hydrophilic Lysines |
| Solubility | High in aqueous acid | Soluble in 0.1% TFA or 10% Acetic Acid |
Experimental Workflow
The following diagram outlines the purification logic, emphasizing the critical decision points for sample preparation and gradient optimization.
Figure 1: Step-by-step workflow for the purification of Ac-LKFSKKF-OH, highlighting the iterative optimization loop.
Materials and Reagents
Reagents
-
Water: Milli-Q or HPLC grade (18.2 MΩ·cm).
-
Acetonitrile (ACN): HPLC Gradient Grade.[1]
-
Trifluoroacetic Acid (TFA): Sequencing grade (>99%).[1][2] Note: Do not use Formic Acid for this peptide; the strong ion-pairing of TFA is required to prevent Lysine tailing.
-
Sample Solvent: 0.1% TFA in Water (v/v) or 10% Acetic Acid (if aggregation occurs).[1]
Instrumentation
-
HPLC System: Binary gradient pump capable of mixing high-pressure flows.[1][2]
-
Detector: UV/Vis detector set to 214 nm (peptide bond, primary) and 254 nm (Phenylalanine side chain, secondary).[1]
-
Column (Analytical): C18, 5 µm, 100 Å, 4.6 × 250 mm (e.g., Agilent Zorbax or Phenomenex Jupiter).[1]
-
Column (Preparative): C18, 10 µm, 100 Å, 21.2 × 250 mm.[1]
Detailed Protocol
Phase 1: Sample Preparation
The presence of three Lysine residues ensures good solubility in acidic aqueous buffers, but the hydrophobic Phe/Leu residues can induce aggregation at high concentrations.[1]
-
Weighing: Weigh the crude peptide powder.
-
Dissolution: Dissolve the peptide to a concentration of 5–10 mg/mL in 0.1% TFA/Water .
-
Troubleshooting: If the solution appears cloudy (hydrophobic aggregation), add ACN dropwise (up to 10% v/v) or sonicate briefly.[1]
-
-
Filtration: Filter the solution through a 0.22 µm PVDF or PES syringe filter to remove particulates that could clog the column frit.
Phase 2: Method Development (Analytical Scale)
Before committing the bulk sample, determine the elution profile.[1]
-
Flow Rate: 1.0 mL/min (Analytical).[1]
-
Gradient (Scouting):
Expected Result: Due to the amphipathic nature, Ac-LKFSKKF-OH typically elutes between 25% and 35% B .[1] The Lysines reduce retention relative to a purely hydrophobic peptide, while the Phe/Leu residues ensure it does not elute in the void volume.
Phase 3: Preparative Purification
Scale up the method based on the retention time (
-
Gradient Optimization: Create a focused gradient to flatten the slope around the elution point.[1]
-
Loading: Inject the filtered sample. For a 21.2 mm ID column, loads of 50–100 mg are typical.[1]
-
Fraction Collection: Collect fractions based on UV absorbance (214 nm).
-
Tip: Collect the "heart" of the peak in smaller tubes and the "tails" in separate tubes. Lysine-rich peptides often exhibit "fronting" or "tailing" if the column is overloaded.
-
Phase 4: Post-Purification Analysis & Lyophilization
-
Analysis: Run aliquots of collected fractions on the analytical method to verify purity (>95%).
-
Pooling: Combine fractions meeting purity criteria.
-
Lyophilization: Freeze the pooled fractions in liquid nitrogen and lyophilize.
-
Note: The final product will be a TFA salt . If a counter-ion exchange (e.g., to Acetate or Chloride) is required for biological assays, perform a salt exchange step using weak anion exchange resin or repeated lyophilization with HCl/Acetic acid before final drying.[1]
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Silanol interaction with Lysines | Ensure TFA concentration is at least 0.1%.[1] Consider increasing to 0.15% or using a "End-capped" C18 column. |
| Ghost Peaks | Contaminated column or carryover | Run a blank injection with 100% B. Clean column with 50:50 Methanol:Isopropanol if necessary.[1] |
| Doublets/Split Peaks | Sample aggregation or atropisomerism | Sonicate sample; check if the column frit is clogged.[1] Ensure sample solvent matches the starting mobile phase.[1] |
| High Backpressure | Particulates in sample | Re-filter sample (0.22 µm). Perform a back-flush of the column (if permitted by manufacturer). |
References
-
BenchChem. (2025).[1][6] Application Note: HPLC Purification of H-Lys-Leu-Lys-OH. Retrieved from [1][2]
-
Bachem. (n.d.).[1] Peptide Purification Process & Methods: An Overview. Retrieved from [1][2]
-
National Institutes of Health (NIH). (2006). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Retrieved from [1]
-
Agilent Technologies. (2020).[1] Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: Ac-LKFSKKF-OH (Peptide).[1][2][3][7][8] Retrieved from [1]
Sources
- 1. genscript.com [genscript.com]
- 2. Purchase Directly from Peptide | China Peptide Supplies [liwei-peptide.com]
- 3. Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. hplc.eu [hplc.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Leon (Nanjing) Biotechnology Co., Ltd.--Beauty peptide|Drug peptide|Catalog Peptides [njleonbiotech.com]
- 8. CAS [chemicalbook.com]
Application Note: Advanced Mass Spectrometry Characterization of Ac-LKFSKKF-OH for Mapping Lipid Peroxidation Adducts
Executive Summary
The characterization of oxidation-specific epitopes (OSEs) is a critical frontier in cardiovascular drug development and immunology. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for analyzing Ac-LKFSKKF-OH (CAS: 300584-92-3), a synthetic lysine-rich peptide. By utilizing this specific peptide as a model substrate, researchers can accurately map advanced lipoxidation end-products (ALEs)—such as malondialdehyde (MDA) and malondialdehyde-acetaldehyde (MAA) adducts—which are critical targets for [1].
Biological Context & Mechanistic Rationale
The Causality of Peptide Design
The selection of Ac-LKFSKKF-OH (Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH) is highly intentional. In native proteins, lipid peroxidation products react indiscriminately with various nucleophiles. However, the N-terminal acetylation of Ac-LKFSKKF-OH eliminates the primary
The Causality of Analytical Choices
To map these modifications, High-Resolution Accurate Mass (HRAM) MS coupled with High-Energy Collisional Dissociation (HCD) is required. HCD is explicitly chosen over traditional Collision-Induced Dissociation (CID) because it eliminates the "1/3 rule" low-mass cutoff inherent to ion traps. This allows for the detection of low m/z diagnostic immonium ions specific to MDA-modified lysines, providing an orthogonal layer of structural confirmation alongside standard b- and y-ion series mapping.
Experimental Workflow
Figure 1. LC-MS/MS workflow for characterizing MDA-modified Ac-LKFSKKF-OH.
Self-Validating Experimental Protocols
Step 1: In Vitro Generation of MDA-Peptide Adducts
To replicate physiological oxidative stress, the peptide is reacted with freshly generated MDA.
-
Reagent Preparation: Generate free MDA via the acid hydrolysis of 1,1,3,3-tetramethoxypropane (TMOP) in 1%
at 40°C for 1 hour, followed by neutralization to pH 7.4. -
Incubation: Dissolve Ac-LKFSKKF-OH in 100 mM phosphate buffer (pH 7.4). Introduce the freshly generated MDA. To capture a full stoichiometric profile, utilize molar peptide-to-MDA ratios of 1:0.1, 1:1, and 1:10 (mol/mol), and incubate at [2].
-
Quenching & Dialysis: Terminate the reaction by freezing. Extensively dialyze the preparation using 500 Da MWCO membranes against PBS to remove unreacted MDA[2].
Step 2: System Suitability & Desalting (Trustworthiness Check)
-
Desalting: Process samples through C18 Solid-Phase Extraction (SPE) cartridges. Wash with 0.1% Formic Acid (FA) in water and elute in 50% Acetonitrile (ACN) / 0.1% FA.
-
Validation Check: Every analytical batch must be bracketed by injections of the unmodified Ac-LKFSKKF-OH standard. Monitoring the
precursor (m/z 470.2867) ensures mass accuracy remains within <3 ppm, while retention time stability validates that the C18 column is free from hydrophobic adduct carryover.
Step 3: LC-MS/MS Acquisition
-
Column: Waters ACQUITY UPLC Peptide CSH C18 (1.7 µm, 2.1 x 100 mm).
-
Mobile Phases: (A) 0.1% FA in
; (B) 0.1% FA in ACN. -
Mass Spectrometer: Orbitrap Eclipse or Q Exactive (Thermo Fisher).
-
MS1 Settings: Resolution 70,000; AGC target 3e6; Scan range m/z 300–1500.
-
MS2 Settings: Data-Dependent Acquisition (Top 10); Resolution 17,500; HCD Normalized Collision Energy (NCE) 28; Dynamic exclusion 10 s.
Data Presentation
Table 1: Theoretical Mass Shifts for Ac-LKFSKKF-OH Modifications
The unmodified peptide has a chemical formula of
| Adduct Type | Chemical Addition | Mass Shift (Da) | Expected | Expected |
| Unmodified | None | 0.0000 | 939.5662 | 470.2867 |
| MDA (Schiff Base) | +54.0106 | 993.5768 | 497.2920 | |
| MAA (Dihydropyridine) | +134.0368 | 1073.6030 | 537.3051 | |
| MDA (Dihydropyridine) | +148.0524 | 1087.6186 | 544.3129 |
Table 2: Optimized UPLC Gradient Conditions
Flow Rate: 0.3 mL/min. Column Temperature: 40°C.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95.0 | 5.0 | Initial |
| 2.0 | 95.0 | 5.0 | 6 (Linear) |
| 15.0 | 60.0 | 40.0 | 6 (Linear) |
| 16.0 | 10.0 | 90.0 | 6 (Linear) |
| 18.0 | 10.0 | 90.0 | 6 (Linear) |
| 18.1 | 95.0 | 5.0 | 6 (Linear) |
| 22.0 | 95.0 | 5.0 | 6 (Linear) |
Data Analysis & Interpretation
Interpreting the MS2 spectra requires careful mapping of the mass defect to specific residues. Because Ac-LKFSKKF-OH contains lysines at positions 2, 5, and 6, HCD fragmentation will yield distinct
-
Modification on K2: The
ion (Ac-LK) will shift by the adduct mass (e.g., +54.01 Da for MDA), while the ion (FSKKF) remains at its theoretical unmodified mass. -
Modification on K5/K6: The
ion (KKF) will exhibit the mass shift. Differentiating between K5 and K6 modification relies on the ion (KF); if is shifted, K6 is the site of adduction. If is unmodified but is shifted, K5 is the modified residue.
By systematically applying this logic, researchers can confidently identify the immunodominant epitopes responsible for driving[1].
References
-
Title: Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine. Source: Journal of Lipid Research, 55(10), 2137-2155 (2014). URL: [Link]
Sources
- 1. Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays for AC-Leu-lys-phe-ser-lys-lys-phe-OH activity
Application Note: Cell-Based Characterization of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (Ac-LKFSKKF-OH) [1]
Executive Summary & Biological Context
Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (Ac-LKFSKKF-OH) is a synthetic heptapeptide strategically designed as a lysine-rich scaffold .[1][2] While it possesses inherent amphipathic and cationic properties characteristic of antimicrobial peptides, its primary utility in high-impact research (e.g., atherosclerosis and immunology) is as a model substrate for generating Oxidation-Specific Epitopes (OSEs) .[1][2]
Specifically, the peptide contains three lysine residues (
-
Modeling Oxidized LDL (OxLDL): Creating defined MDA-peptide adducts to mimic the immunogenic surface of oxidized lipoproteins.[1][2]
-
Epitope Mapping: Delineating the specificity of atheroprotective antibodies (e.g., T15/E06 idiotypes) and T-cell receptors.[1][2]
-
Negative Control: Serving as a structural control in assays for bioactive peptides like Ac-SDKP (Thymosin
4 fragment).[1][2]
This guide details cell-based protocols to assess the immunogenic activity and scavenger receptor uptake of Ac-LKFSKKF-OH, primarily in its MDA-modified state.[1]
Mechanism of Action: The Hapten-Carrier Paradigm
The biological "activity" of Ac-LKFSKKF-OH is latent until it undergoes post-translational modification (chemical modification in vitro). Once modified by MDA, it transforms into a potent ligand for innate immune receptors.[1][2]
Pathway Visualization
Figure 1: Mechanism of Ac-LKFSKKF-OH activation.[1][2][3] The peptide acts as a hapten carrier, converting reactive aldehydes into recognizable immunological signals.[1][2]
Experimental Protocols
Protocol A: Preparation of MDA-Modified Ac-LKFSKKF-OH (Pre-Assay)
Before cell-based testing, the peptide must be activated via MDA modification to generate the bioactive ligand.[1][2]
Reagents:
-
Ac-LKFSKKF-OH (High purity >98%).[2]
Workflow:
-
Generate MDA: Hydrolyze MDA bis(dimethyl acetal) with 1N HCl for 5 min at room temperature. Neutralize with NaOH.
-
Conjugation: Incubate Ac-LKFSKKF-OH (1 mg/mL) with fresh MDA at molar ratios of 1:1, 1:10, and 1:50 (Peptide:MDA) in PBS (pH 7.4) for 3 hours at 37°C.
-
Purification: Dialyze against PBS using a 500 Da MWCO membrane to remove free MDA.
-
Validation: Verify modification via TNBS assay (loss of free amines) or Mass Spectrometry (mass shift of +72 Da per MDA adduct).
Protocol B: Scavenger Receptor Uptake Assay
Objective: To determine if MDA-LKFSKKF is recognized by macrophage Scavenger Receptors (SR-A, CD36).[1][2]
Cell Model: J774A.1 or RAW 264.7 Murine Macrophages.[1][2]
Steps:
-
Seeding: Plate macrophages at
cells/well in a 96-well black-walled plate. Allow adherence overnight. -
Labeling: Since Ac-LKFSKKF lacks a fluorophore, use an N-terminal biotinylated variant (Biotin-LKFSKKF) for the modification step, or detect post-uptake with an anti-MDA antibody.[1] Recommendation: Use Biotin-LKFSKKF.[1]
-
Treatment:
-
Incubation: Incubate cells for 2 hours at 37°C.
-
Detection:
-
Analysis: Measure fluorescence intensity (Ex/Em 490/520 nm) or analyze via Flow Cytometry.
Expected Results:
-
Unmodified peptide should show minimal uptake (fluid phase pinocytosis only).[1]
-
MDA-modified peptide should show dose-dependent, saturable uptake.[1][2]
-
Uptake should be blocked by Polyinosinic acid or excess OxLDL.[1][2]
Protocol C: Antigen-Specific T-Cell Proliferation Assay
Objective: To assess the immunogenicity of the peptide adducts in an adaptive immunity model.
Cell Model: Bone Marrow-Derived Dendritic Cells (BMDCs) co-cultured with splenic T-cells from ApoE-/- mice (or immunized wild-type mice).
Steps:
-
Pulse BMDCs: Incubate immature BMDCs with MDA-LKFSKKF (20 µg/mL) for 24 hours to allow processing and presentation.
-
T-Cell Isolation: Isolate CD4+ T-cells from the spleen of mice previously immunized with MDA-LDL (or MDA-peptide).[2]
-
Co-Culture: Mix Pulsed BMDCs and T-cells at a 1:10 ratio in U-bottom 96-well plates.
-
Proliferation Marker: Add CFSE (Carboxyfluorescein succinimidyl ester) to T-cells prior to mixing, or add
-Thymidine for the last 18 hours of a 72-hour culture.[1][2] -
Readout:
Data Analysis & Interpretation
Table 1: Expected Functional Profile of Ac-LKFSKKF Variants
| Peptide Variant | Modification | Macrophage Uptake (SR-Mediated) | T-Cell Response (Primed) | Biological Role |
| Ac-LKFSKKF-OH | None | Low (-) | Negligible | Negative Control / Scaffold |
| MDA-LKFSKKF | Malondialdehyde | High (+++) | High (Proliferation/IL-5) | OxLDL Mimotope / Immunogen |
| Ac-SDKP | None | Receptor-Mediated (ACE) | None | Anti-fibrotic (Distinct Pathway) |
Critical Considerations for Reproducibility
-
Peptide Purity: Ensure the peptide is >98% pure and TFA-salt free if used in high concentrations, as TFA can be cytotoxic to macrophages.[1][2]
-
Endotoxin Control: Synthetic peptides can be contaminated with LPS.[1][2] Always perform a Limulus Amebocyte Lysate (LAL) assay.[1] Endotoxin levels must be <0.1 EU/mL to attribute cytokine release to the peptide adduct and not LPS (TLR4 activation).[1]
-
Lysine Availability: The "Activity" is strictly dependent on the ratio of MDA to Lysine.[1][2] Over-modification (polymerization) can lead to precipitation.[1][2] Maintain a strict pH of 7.4 during modification.
References
-
Binder, C. J., et al. (2004).[1][2] "Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts."[2] The Journal of Clinical Investigation, 114(3), 427–437.[1]
-
Amir, S., et al. (2012).[1][2] "Peptide-based vaccines for atherosclerosis: A new frontier?" Autoimmunity Reviews, 11(12), 910-915.[1][2]
-
Palinski, W., et al. (1990).[1][2] "Antisera to autoepitopes of oxidized LDL recognize malondialdehyde-lysine adducts."[1] Arteriosclerosis, 10(3), 325-335.[1][2]
Sources
Using AC-Leu-lys-phe-ser-lys-lys-phe-OH in protein binding assays
Application Note: Characterization of Malondialdehyde (MDA) Epitopes using the Model Peptide Ac-LKFSKKF-OH
Abstract
This guide details the protocol for utilizing the synthetic peptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (Ac-LKFSKKF-OH) as a precise molecular scaffold for generating Malondialdehyde (MDA) epitopes.[1][2] In atherosclerosis research, oxidative modification of Low-Density Lipoprotein (LDL) creates immunogenic adducts, primarily on lysine residues of ApoB-100.[1][2] Ac-LKFSKKF-OH serves as a critical "mimotope," offering a controlled lysine-rich environment to generate specific MDA-Lysine adducts (e.g., Schiff bases, dihydropyridines) for use in competitive binding assays, antibody profiling, and epitope mapping.[1][2]
Scientific Background & Mechanism
2.1 The Role of MDA in Atherosclerosis
Malondialdehyde (MDA) is a reactive aldehyde generated from the lipid peroxidation of polyunsaturated fatty acids.[2] In atherosclerotic plaques, MDA covalently modifies the
2.2 Why Ac-LKFSKKF-OH? The sequence Ac-L-K-F-S-K-K-F-OH is engineered to mimic the local physicochemical environment of immunodominant epitopes on ApoB-100.[1][2]
-
Lysine Density: Contains three lysine residues (
) to serve as nucleophilic attachment sites for MDA.[2] -
Hydrophobic Flanking: Phenylalanine (
) and Leucine ( ) residues provide the hydrophobic context often required to stabilize specific MDA adduct configurations (e.g., fluorescent dihydropyridines) or to facilitate antibody binding cleft interaction.[2] -
N-Terminal Acetylation: The acetyl group blocks the N-terminal amine, ensuring that MDA modification occurs exclusively on the biologically relevant lysine side chains.[1][2]
Material Preparation
3.1 Peptide Reconstitution
-
Peptide: Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (CAS: 300584-92-3)[1][2][3][4][5]
-
Solubility: The peptide is amphipathic but carries a net positive charge.[2]
-
Protocol:
-
Dissolve the lyophilized peptide in sterile PBS (pH 7.4) to a concentration of 1–2 mg/mL .
-
If turbidity occurs due to hydrophobic Phe residues, add a minimal volume of DMSO (up to 5% v/v) to assist solubilization before diluting with PBS.[2]
-
Aliquot and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles.[1][2]
-
3.2 Preparation of Fresh Malondialdehyde (MDA) MDA is unstable and must be generated in situ from a precursor.[2]
-
Precursor: 1,1,3,3-Tetramethoxypropane (TMP).[2]
-
Protocol:
-
Mix 10 µL of TMP with 10 µL of 1N HCl and 80 µL of water .
-
Incubate at 37°C for 10 minutes to hydrolyze TMP into free MDA.
-
Neutralize by adding 1N NaOH (approx. 10 µL) to reach pH 7.4.
-
Measure concentration via absorbance at 245 nm (
) or assume quantitative conversion for stoichiometric calculations.[1][2]
-
Experimental Protocol: Generation of MDA-Modified Peptide
This step creates the bioactive ligand (MDA-Ac-LKFSKKF) used in binding assays.[1][2]
Step-by-Step Procedure:
-
Reaction Setup: Mix the Ac-LKFSKKF-OH peptide solution (e.g., 1 mg/mL) with the freshly prepared MDA solution in PBS (pH 7.4).
-
Molar Ratio: To generate heavily modified epitopes (mimicking OxLDL), use a molar ratio of 10:1 to 50:1 (MDA:Peptide) .[2]
-
Control: Prepare a "Sham" peptide control incubated with PBS instead of MDA.
-
-
Incubation: Incubate the mixture at 37°C for 3 to 24 hours .
-
Note: 3 hours is sufficient for Schiff base formation; 24 hours promotes stable adducts (MAA/dihydropyridines).[2]
-
-
Quenching & Purification:
-
Dialyze the reaction mixture against PBS (using a 500–1000 Da MWCO membrane) to remove unreacted MDA.
-
Alternatively, for small volumes, use a desalting spin column.[2]
-
Protocol: Competitive Binding ELISA
This assay determines if an antibody (e.g., from serum or a monoclonal clone) specifically recognizes the MDA-epitope presented by the peptide.[2]
Workflow Diagram:
Caption: Workflow for Competitive ELISA. The MDA-modified peptide acts as a soluble inhibitor, preventing antibody binding to the immobilized target.[1][2]
Detailed Procedure:
-
Coating: Coat a 96-well microtiter plate with MDA-LDL or MDA-BSA (5 µg/mL) overnight at 4°C.
-
Blocking: Wash and block with 1% BSA in PBS for 1 hour at Room Temperature (RT).
-
Competition (Critical Step):
-
In separate tubes, prepare serial dilutions of the MDA-modified Ac-LKFSKKF peptide (competitor).
-
Add a fixed concentration of the primary antibody (e.g., anti-MDA IgG or mouse plasma).[2]
-
Incubate this mixture for 1–2 hours to allow antibody-peptide equilibrium.
-
-
Transfer: Transfer the antibody/peptide mixtures to the coated ELISA plate wells. Incubate for 1 hour.
-
Detection: Wash plates and add HRP-conjugated secondary antibody (e.g., Anti-Mouse IgG).[2] Develop with TMB substrate.[2]
-
Analysis: Plot Absorbance (Y) vs. Peptide Concentration (X).
Data Presentation & Analysis
Expected Results Table:
| Competitor | Antibody Specificity | Expected Result (B/B0) | Interpretation |
| MDA-Ac-LKFSKKF | Anti-MDA (e.g., Clone T15) | < 0.5 (Inhibition) | Peptide successfully mimics the MDA epitope.[1][2] |
| Native Ac-LKFSKKF | Anti-MDA | ~ 1.0 (No Effect) | Native lysines are not recognized; modification is essential. |
| Irrelevant Peptide | Anti-MDA | ~ 1.0 (No Effect) | Confirms assay specificity.[2] |
Troubleshooting:
-
High Background: Ensure the peptide was dialyzed thoroughly; free MDA can react with the plate surface or blocking proteins.[2]
-
Precipitation: If the MDA-peptide precipitates during modification (due to charge neutralization), lower the concentration or increase the reaction volume.[2]
References
-
Gonen, A. et al. (2014).[2][6][7] Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts.[1][2][6][7][8][9] Journal of Lipid Research, 55(10), 2137–2155.[2][10]
-
Tsimikas, S. et al. (2012).[2] Malondialdehyde epitopes as targets of immunity and the implications for atherosclerosis.[2][6][7][8][9][10] Journal of Immunology.
-
Fogelman, A. M. et al. (1980).[2] Malondialdehyde alteration of low density lipoproteins leads to cholesteryl ester accumulation in human monocyte-macrophages.[1][2] Proceedings of the National Academy of Sciences, 77(4), 2214-2218.[2] [2]
Sources
- 1. CAS [chemicalbook.com]
- 2. Purchase Directly from Peptide | China Peptide Supplies [liwei-peptide.com]
- 3. Page loading... [wap.guidechem.com]
- 4. wogonoside | 日本日水Nissui培养基官网 [saliva.com.cn]
- 5. 高丝氨酸 | 日本日水Nissui培养基官网 [saliva.com.cn]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. ahajournals.org [ahajournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Malondialdehyde epitopes as targets of immunity and the implications for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
AC-Leu-lys-phe-ser-lys-lys-phe-OH for enzyme inhibition studies
Application Note: Utilizing Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH as a Critical Negative Control in Protein Kinase C (PKC) Inhibition Assays
Overview
In the landscape of kinase drug discovery, Protein Kinase C (PKC) remains a highly sought-after target due to its central role in signal transduction, proliferation, and apoptosis. However, screening for specific PKC inhibitors is notoriously prone to false positives. Because PKC activation is strictly dependent on anionic phospholipid vesicles (phosphatidylserine), polybasic compounds often exhibit artifactual inhibition by electrostatically sequestering these essential lipid cofactors.
To definitively separate true active-site inhibition from non-specific lipid sequestration, rigorous assay design requires a structurally matched negative control. Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (Ac-LKFSKKF-OH) serves this exact purpose. As the reverse sequence of the highly specific MARCKS-derived PKC substrate (Ac-FKKSFKL-NH2)[1], it maintains the exact amino acid composition and polybasic charge but completely abolishes the spatial consensus motif required for kinase active-site binding[2].
Mechanistic Rationale: The Causality of Control Selection
When designing a self-validating biochemical assay, every control must serve a distinct mechanistic purpose.
The Artifact of Lipid Sequestration PKC requires calcium (Ca2+), diacylglycerol (DAG), and phosphatidylserine (PS) for full activation[3]. In in vitro assays, these are supplied as mixed lipid micelles. Many peptide-based inhibitors or test compounds carry a net positive charge. These polybasic molecules can non-specifically bind to the negatively charged PS vesicles, starving the kinase of its activation cofactors and resulting in an apparent drop in kinase activity. Without a proper control, this is easily misidentified as successful enzyme inhibition.
The Solution: Reverse Sequence Scrambling The peptide Ac-FKKSFKL-NH2 is a gold-standard substrate for PKC, exhibiting a low Km (~50 µM) and high Vmax[1]. By synthesizing the reverse sequence, Ac-LKFSKKF-OH, researchers generate a molecule with identical molecular weight and basicity, but without the specific Serine phosphorylation site alignment[4]. If a test inhibitor suppresses PKC activity, but the addition of Ac-LKFSKKF-OH to a parallel control well also suppresses activity, the researcher can definitively conclude that the inhibition is a non-specific electrostatic artifact rather than true competitive inhibition.
Figure 1: PKC activation pathway requiring lipid cofactors, which basic peptides may disrupt.
Physicochemical Profiling
Understanding the physicochemical properties of the active substrate versus the control is critical for assay buffer formulation. The C-terminal hydroxyl (-OH) on the control peptide slightly reduces the net positive charge compared to the amidated (-NH2) active substrate, providing a nuanced tool for titrating electrostatic interactions.
Table 1: Physicochemical Comparison of PKC Substrate and Reverse Control
| Property | Active Substrate | Reverse Control |
| Sequence | Ac-Phe-Lys-Lys-Ser-Phe-Lys-Leu-NH2 | Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH |
| Molecular Weight | ~897.1 g/mol | ~898.1 g/mol |
| Net Charge (pH 7.4) | +3 | +2 (due to C-terminal OH) |
| PKC Phosphorylation | High (Km ~50 µM) | Negligible |
| Lipid Binding Affinity | High (Electrostatic) | High (Electrostatic) |
| Assay Function | Kinase Activity Quantification | Baseline Definition / Artifact Detection |
Experimental Methodologies: Self-Validating Protocols
The following protocol outlines a self-validating radiometric or fluorescent PKC kinase assay. By incorporating Ac-LKFSKKF-OH, the assay mathematically isolates true inhibition from lipid-binding artifacts.
Phase 1: Preparation of Lipid Micelles and Peptide Stocks Causality: Lipid micelles must be uniformly dispersed to ensure reproducible PKC activation. Peptides must be reconstituted in non-interfering solvents.
-
Lipid Micelle Preparation: Mix phosphatidylserine (1.4 mM) and diacylglycerol (38 µM) in chloroform. Evaporate the solvent under a gentle stream of nitrogen gas to form a lipid film.
-
Resuspension: Resuspend the film in 20 mM HEPES (pH 7.4) and sonicate in a bath sonicator for 30 seconds until the solution is uniformly turbid.
-
Peptide Reconstitution: Dissolve Ac-LKFSKKF-OH and Ac-FKKSFKL-NH2 in distilled water or 10% DMSO to a stock concentration of 10 mM. Note: Avoid highly acidic buffers, as they will protonate the C-terminal -OH of the control, altering its intended charge profile.
Phase 2: The Self-Validating Kinase Assay Causality: This workflow uses parallel reactions to cross-examine the mechanism of any observed inhibition.
-
Enzyme Master Mix: Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM CaCl2, and 20 µg/mL purified PKC enzyme.
-
Reaction Assembly (96-well plate):
-
Well A (Total Activity): Add Lipid Micelles + Active Substrate (50 µM).
-
Well B (Test Inhibitor): Add Lipid Micelles + Active Substrate (50 µM) + Test Inhibitor (10 µM).
-
Well C (Artifact Control): Add Lipid Micelles + Active Substrate (50 µM) + Ac-LKFSKKF-OH (10 µM) .
-
-
Initiation: Initiate the reaction by adding 10 µM ATP (spiked with[γ-32P]ATP for radiometric, or fluorescently labeled ATP for fluorometric assays).
-
Incubation: Incubate at 30°C for 15 minutes.
-
Termination & Measurement: Quench the reaction with 5% phosphoric acid. Transfer to phosphocellulose paper, wash extensively to remove unreacted ATP, and quantify the phosphorylated peptide signal.
Figure 2: Logical workflow of PKC assays utilizing the reverse control peptide.
Data Interpretation and Troubleshooting
The inclusion of Ac-LKFSKKF-OH allows for a definitive decision matrix when evaluating high-throughput screening data:
By embedding this reverse-sequence control directly into the assay architecture, researchers establish a self-validating loop that guarantees the scientific integrity of their drug development pipeline.
References
-
Title: A potent and highly selective peptide substrate for protein kinase C assay. Source: Biochemical Journal. URL:[Link]
-
Title: Protein kinase C from bat brain: the enzyme from a hibernating mammal. Source: PubMed. URL: [Link]
-
Title: Hippocampal Infusions of MARCKS Peptides Impair Memory of Rats on the Radial-Arm Maze. Source: PMC. URL:[Link]
-
Title: Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts. Source: PMC. URL:[Link]
Sources
- 1. A potent and highly selective peptide substrate for protein kinase C assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hippocampal Infusions of MARCKS Peptides Impair Memory of Rats on the Radial-Arm Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C from bat brain: the enzyme from a hibernating mammal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH in Cell Culture Workflows
Introduction & Mechanistic Rationale
Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (Ac-LKFSKKF-OH, CAS: 300584-92-3) is a synthetic heptapeptide characterized by a high density of basic lysine residues and a central phosphorylatable serine[1]. This unique structural motif enables two distinct, highly specialized applications in cell culture and biochemical assays:
-
Lipid Peroxidation Modeling : The epsilon-amines of the three lysine residues serve as ideal nucleophiles for reactions with reactive carbonyl species like Malondialdehyde (MDA). This generates Malondialdehyde-Acetaldehyde (MAA) adducts, which are critical for studying macrophage scavenger receptor binding and atherosclerosis immunology[2].
-
Kinase Substrate Assays : The -Ser-Lys-Lys- sequence acts as a basophilic recognition motif for serine/threonine kinases, making it an effective "Protein Kinase Related Peptide" substrate for evaluating intracellular kinase activity[1].
Application 1: Modeling Oxidative Stress and Macrophage Binding
Causality & Experimental Design
In atherosclerosis research, oxidized low-density lipoprotein (OxLDL) triggers macrophage foam cell formation. Because native OxLDL is highly heterogeneous, researchers use Ac-LKFSKKF-OH as a defined, lysine-rich hapten carrier[2]. Reacting this peptide with MDA and acetaldehyde (AA) yields highly fluorescent 4-methyl-1,4-dihydropyridine-3,5-dicarbonyl (MDHDC) adducts[2]. These adducts are then introduced to cultured macrophages (e.g., J774 cells) to evaluate scavenger receptor-mediated binding and immune complex formation[2].
Protocol: Generation of MAA-Peptide Adducts and J774 Macrophage Binding
-
Peptide Preparation : Dissolve Ac-LKFSKKF-OH in sterile PBS (pH 7.4) to a concentration of 2 µmol primary amino groups/mL[2].
-
Adduct Generation : Add freshly generated MDA (100 µmol/mL) and acetaldehyde (AA, 200 µmol/mL) to the peptide solution[2].
-
Incubation : Incubate the mixture at 37°C for 4.5 to 5 hours at pH 4.80[2].
-
Self-Validation Step: Monitor the formation of fluorescent MAA adducts using a fluorometer (λex = 394 nm, λem = 462 nm) to ensure the Schiff base formation was successful[2].
-
-
Purification : Dialyze the preparation extensively against PBS using a 500 Da MWCO membrane to remove unreacted aldehydes, followed by sterile filtration (0.22 µm)[2].
-
Cell Culture : Seed J774 mouse macrophages in 96-well microtiter plates and culture until 80% confluent[2].
-
Binding Assay : Introduce the MAA-modified Ac-LKFSKKF-OH (or unmodified peptide as a negative control) to the macrophages. Incubate for 1.5 hours at room temperature[2].
-
Detection : Wash cells and quantify binding using a chemiluminescent assay with adduct-specific monoclonal antibodies[2].
Workflow of MAA-Ac-LKFSKKF-OH adduct generation and J774 macrophage scavenger receptor binding.
Application 2: Intracellular Kinase Activity Profiling
Causality & Experimental Design
The phosphorylation of serine residues is a critical post-translational modification in signal transduction. The basic residues (Lys) downstream of the Serine in Ac-LKFSKKF-OH lower the Km for basophilic kinases[1]. By introducing this peptide into cell lysates, researchers can quantify specific kinase activities by measuring the transfer of phosphate groups to the peptide substrate[1].
Protocol: In Vitro Kinase Assay using Cell Lysates
-
Lysate Preparation : Lyse target cultured cells (e.g., HEK293 or HeLa) in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Reaction Mixture : In a microcentrifuge tube, combine 10 µL of cell lysate, 50 µM Ac-LKFSKKF-OH substrate, and kinase assay buffer (containing 10 mM MgCl2).
-
Initiation : Initiate the reaction by adding 100 µM ATP spiked with [γ-32P]ATP (or use a non-radioactive ATP analog for ELISA/luminescence detection).
-
Incubation : Incubate at 30°C for 20 minutes.
-
Self-Validation Step: Include a control reaction with a known broad-spectrum kinase inhibitor (e.g., Staurosporine) to validate signal specificity and rule out background noise.
-
-
Termination & Readout : Stop the reaction by adding 0.5 M EDTA or spotting the mixture onto phosphocellulose paper (P81), washing extensively with 1% phosphoric acid, and quantifying via liquid scintillation counting.
In vitro kinase assay workflow utilizing Ac-LKFSKKF-OH as a basophilic phosphorylation substrate.
Quantitative Data Summary
The dual utility of Ac-LKFSKKF-OH is structurally mutually exclusive. Modifying the lysine residues with MDA/AA abolishes the basic charge required for kinase recognition, proving the structural causality of the peptide's function.
| Peptide State | Modification Ratio (Peptide:MDA) | Fluorescence (λem 462 nm) | Macrophage Binding Affinity | Kinase Substrate Viability |
| Unmodified Ac-LKFSKKF-OH | 0:0 | Baseline | Low (Background) | High |
| MDA-modified (Non-fluorescent) | 1:1 (pH 7.4) | Low | Moderate | Negligible (Lysines blocked) |
| MAA-modified (Fluorescent) | 1:10 (pH 4.8) | High (MDHDC adducts) | High (Scavenger Rec. specific) | Negligible (Lysines blocked) |
References
-
Title : Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts Source : Journal of Lipid Research / PubMed Central (PMC) URL :[Link]
Sources
AC-Leu-lys-phe-ser-lys-lys-phe-OH peptide delivery methods
An In-Depth Guide to Delivery Methods for the Cationic Amphipathic Peptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The synthetic peptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH is a fascinating subject for advanced drug delivery research. Its structure, featuring an acetylated N-terminus for enhanced stability against aminopeptidases, a C-terminal carboxyl group, and a strategic arrangement of hydrophobic (Leucine, Phenylalanine) and cationic (Lysine) residues, renders it distinctly amphipathic. This characteristic, combined with a strong positive charge at physiological pH, presents both opportunities and challenges for effective delivery. Peptides of this nature often suffer from a short plasma half-life and poor bioavailability, necessitating advanced formulation strategies to realize their full therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on three robust delivery modalities for Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH:
-
Nanoparticle Encapsulation: For systemic delivery, protecting the peptide from enzymatic degradation and improving its pharmacokinetic profile.
-
Supramolecular Hydrogel Formulation: For localized, sustained release, ideal for tissue engineering or creating a therapeutic depot.
-
Cell-Penetrating Peptide (CPP) Conjugation: For enhanced intracellular targeting and delivery of the peptide cargo across cellular membranes.
Each section explains the core scientific rationale, provides detailed, field-tested protocols, and outlines methods for critical characterization and validation. The goal is to empower researchers to select and implement the most appropriate delivery strategy based on their specific therapeutic objectives.
Peptide Physicochemical Profile
Understanding the intrinsic properties of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH is the cornerstone of designing an effective delivery system. The peptide's amphipathic and cationic nature is the primary determinant for the methodologies described herein.
| Property | Value / Description | Rationale & Implication |
| Sequence | Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH | An 8-amino acid peptide. |
| N-Terminus | Acetylated (Ac) | Blocks degradation by N-terminal aminopeptidases, increasing in vivo stability. |
| C-Terminus | Carboxylic Acid (-OH) | Standard C-terminus. |
| Key Residues | Leu, Phe: HydrophobicLys (x3): Hydrophilic, BasicSer: Hydrophilic, Polar | The alternating hydrophobic and highly cationic regions confer amphipathicity. |
| Molecular Weight | ~1048.3 g/mol (Calculated) | A relatively small peptide, suitable for various encapsulation and conjugation methods. |
| Net Charge (pH 7.4) | +3 (Calculated) | The three lysine residues are protonated, resulting in a strong positive charge. This is critical for interactions with negatively charged polymers (e.g., PLGA, alginate) and cell membranes. |
| Solubility | Expected to be soluble in aqueous buffers. | The charged lysine residues typically enhance water solubility. For very hydrophobic peptides, a small amount of DMSO or acetic acid may be needed for initial dissolution.[1] |
Strategic Overview of Delivery System Selection
The choice of a delivery system is dictated by the intended therapeutic application. This workflow provides a high-level decision-making framework.
Caption: Decision workflow for selecting a peptide delivery strategy.
Modality 1: Nanoparticle Encapsulation for Systemic Delivery
Scientific Rationale: Encapsulating peptides within biodegradable polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), is a well-established strategy to improve drug stability and modulate release.[2] The double emulsion (water-in-oil-in-water, W/O/W) solvent evaporation method is particularly suited for hydrophilic and cationic peptides like Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH.[2][3] The polymer matrix acts as a physical barrier, protecting the peptide from enzymatic degradation in the bloodstream and allowing for a more controlled release profile.[4]
Protocol 1: PLGA Nanoparticle Formulation via Double Emulsion (W/O/W)
This protocol is designed to encapsulate the hydrophilic peptide within a hydrophobic PLGA matrix.
Materials:
-
Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH peptide
-
PLGA (50:50 lactide:glycolide ratio, ester-terminated)
-
Dichloromethane (DCM) or Ethyl Acetate (Organic Solvent)
-
Poly(vinyl alcohol) (PVA), 4-5% w/v aqueous solution
-
Deionized (DI) water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Probe sonicator
-
Magnetic stirrer
-
Rotary evaporator or vacuum desiccator
-
High-speed refrigerated centrifuge
Workflow Diagram:
Caption: Workflow for PLGA nanoparticle formulation and characterization.
Step-by-Step Methodology:
-
Prepare Solutions:
-
Aqueous Phase (W1): Dissolve 1-5 mg of the peptide in 200 µL of DI water.
-
Oil Phase (O): Dissolve 20-50 mg of PLGA in 1 mL of DCM.
-
External Aqueous Phase (W2): Prepare a 4% (w/v) PVA solution in DI water.
-
-
Primary Emulsion (W1/O): Add the W1 phase to the O phase. Immediately emulsify using a probe sonicator on ice for 30-60 seconds at 40-50% amplitude. The solution should become a milky-white, uniform emulsion.
-
Expert Insight: The energy applied during this step is critical. Insufficient sonication leads to large, unstable emulsions and low encapsulation, while excessive energy can denature the peptide.
-
-
Secondary Emulsion (W1/O/W2): Immediately add the primary emulsion to 4 mL of the W2 phase (PVA solution). Sonicate again for 60-90 seconds at 40-50% amplitude on ice to form the double emulsion.
-
Solvent Evaporation: Transfer the double emulsion to a beaker containing 20 mL of a 0.5% PVA solution. Stir on a magnetic stirrer at room temperature for 3-4 hours to allow the DCM to evaporate, which hardens the nanoparticles.
-
Nanoparticle Collection:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at ~15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains the unencapsulated peptide.
-
Resuspend the pellet in DI water and repeat the centrifugation step twice to wash away residual PVA.
-
-
Storage: Resuspend the final nanoparticle pellet in a small volume of DI water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize for long-term storage.
Protocol 2: Nanoparticle Characterization
Validation of the formulation is essential. The following are key characterization steps.
1. Size, Polydispersity, and Zeta Potential:
-
Method: Dilute an aliquot of the washed nanoparticle suspension in DI water and analyze using Dynamic Light Scattering (DLS).
-
Rationale: Particle size influences biodistribution and cellular uptake. A low Polydispersity Index (PDI < 0.2) indicates a uniform population. Zeta potential predicts colloidal stability; a value of |>20 mV| is generally desired to prevent aggregation.[5]
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method:
-
Accurately weigh a lyophilized nanoparticle sample (~5 mg).
-
Dissolve the nanoparticles in a suitable solvent (e.g., DMSO or DCM) to break them apart and release the peptide.
-
Evaporate the organic solvent and reconstitute the residue in a mobile phase compatible with HPLC.
-
Quantify the peptide amount using a validated Reverse-Phase HPLC method with a standard curve.
-
-
Calculations:
-
EE (%) = (Mass of Peptide in NPs / Initial Mass of Peptide) x 100
-
DL (%) = (Mass of Peptide in NPs / Total Mass of NPs) x 100
-
-
Rationale: These metrics determine the efficiency of the formulation process and the final dose of peptide per unit mass of the delivery system.[6]
| Parameter | Typical Target Range | Implication |
| Particle Size (Z-average) | 150 - 300 nm | Optimal for avoiding rapid clearance and for potential passive targeting (EPR effect). |
| Polydispersity Index (PDI) | < 0.2 | Indicates a monodisperse and homogenous nanoparticle population. |
| Zeta Potential | -15 to -30 mV | The negative charge from PLGA's carboxyl end-groups contributes to stability. |
| Encapsulation Efficiency | > 70% | High efficiency is crucial for minimizing peptide waste and ensuring a therapeutic dose. |
Modality 2: Supramolecular Hydrogel for Sustained Release
Scientific Rationale: Peptide-based hydrogels are biomaterials composed of a 3D network of self-assembled peptide fibers that can hold large amounts of water.[7] They are excellent candidates for creating injectable depots for sustained drug release.[8][9] The amphipathic nature of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH, with its alternating hydrophilic and hydrophobic domains, is a hallmark of many self-assembling peptides.[10] Gelation can often be triggered by a change in environmental conditions, such as pH or ionic strength, which modulates the intermolecular forces (hydrogen bonding, electrostatic, and hydrophobic interactions) driving fiber formation.
Protocol 3: pH-Triggered Hydrogel Formulation
This protocol leverages the peptide's lysine residues to induce self-assembly via a pH shift.
Materials:
-
Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH peptide (lyophilized powder)
-
Sterile DI water or cell culture medium
-
Sterile 0.1 M NaOH solution
-
Sterile PBS, pH 7.4
-
Vortex mixer
-
Rheometer (for characterization)
Step-by-Step Methodology:
-
Peptide Dissolution: Weigh the peptide powder to prepare a final concentration of 1-2% (w/v) (10-20 mg/mL). Dissolve it in sterile DI water. The initial solution will be acidic due to the peptide's salt form (e.g., TFA salt from synthesis).
-
Triggering Gelation: While gently vortexing, add small aliquots (1-2 µL) of 0.1 M NaOH. Monitor the pH or observe for visual changes. As the pH approaches neutral (~5.0-7.0), the deprotonation of carboxyl groups and charge neutralization of lysine side chains will reduce electrostatic repulsion, promoting hydrophobic and hydrogen-bonding interactions that lead to self-assembly and gelation.[11]
-
Expert Insight: The transition can be rapid. Perform this step slowly. The final material should be a self-supporting gel that does not flow when the vial is inverted.
-
-
Equilibration: Allow the hydrogel to equilibrate at room temperature or 37°C for at least 1 hour before use.
Protocol 4: Hydrogel Characterization
1. Rheological Analysis:
-
Method: Use a rheometer with a parallel plate geometry. Perform an oscillatory frequency sweep at a low strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').
-
Rationale: For a true gel, G' (the elastic component) must be significantly higher than G'' (the viscous component) across a range of frequencies. This confirms the formation of a stable, solid-like network.[11]
2. In Vitro Peptide Release Study:
-
Method:
-
Prepare 500 µL of the peptide hydrogel in a flat-bottomed vial.
-
Carefully overlay the gel with 1 mL of pre-warmed PBS (pH 7.4), representing a physiological sink.
-
Incubate at 37°C.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours), carefully remove the entire PBS supernatant and replace it with 1 mL of fresh, pre-warmed PBS.
-
Quantify the peptide concentration in the collected supernatant using HPLC.
-
-
Rationale: This experiment measures the cumulative release of the peptide over time, which is typically governed by diffusion through the hydrogel matrix and/or erosion of the gel itself.[10][12]
Caption: Release mechanism from a peptide hydrogel matrix.
Modality 3: Cell-Penetrating Peptide (CPP) Conjugation
Scientific Rationale: Cell-penetrating peptides are short peptides, often rich in basic amino acids, that can traverse biological membranes and deliver molecular cargo into cells.[][14] While Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH has CPP-like characteristics due to its lysine content, its efficacy can be significantly enhanced by conjugating it to a well-validated CPP, such as TAT (GRKKRRQRRRPQ) or Penetratin. This strategy is employed when the therapeutic target is intracellular. Covalent conjugation ensures the cargo and vector remain associated until they reach the target compartment.
Protocol 5: Thiol-Maleimide Conjugation
This protocol requires a slight modification to the cargo peptide: the inclusion of a C-terminal Cysteine (Cys) residue for conjugation (i.e., Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-Cys -OH).
Materials:
-
Cargo Peptide: Ac-L-K-F-S-K-K-F-Cys-OH
-
CPP-Maleimide: A CPP (e.g., TAT) synthesized with an N-terminal maleimide group.
-
Conjugation Buffer: PBS, pH 6.8-7.2, containing 1 mM EDTA.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Purification System: Reverse-Phase HPLC.
-
Characterization: MALDI-TOF Mass Spectrometry.
Step-by-Step Methodology:
-
Peptide Preparation:
-
Dissolve the cargo peptide in the conjugation buffer.
-
Add a 2-3 fold molar excess of TCEP to ensure the Cysteine thiol group is fully reduced. Incubate for 30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve the CPP-Maleimide in the conjugation buffer.
-
Add the CPP-Maleimide solution to the reduced cargo peptide solution at a 1.2:1 molar ratio (CPP:Cargo).
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
-
Purification: Purify the resulting conjugate from unreacted starting materials using preparative RP-HPLC. Collect fractions and confirm the presence of the desired product using analytical HPLC and mass spectrometry.
-
Validation:
-
Method: Analyze the purified product using MALDI-TOF MS.
-
Rationale: The observed mass should correspond to the sum of the masses of the cargo peptide and the CPP, confirming successful conjugation.
-
Caption: Workflow for CPP-cargo peptide conjugation.
Protocol 6: In Vitro Cellular Uptake Assay
This protocol validates the ability of the CPP-conjugate to enter cells. It requires a fluorescently labeled version of the cargo or CPP.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) in a glass-bottom imaging dish and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled CPP-cargo conjugate (e.g., at 5-10 µM) in serum-free media for 1-4 hours at 37°C. As a negative control, use the labeled cargo peptide alone.
-
Wash and Stain:
-
Wash the cells three times with PBS to remove non-internalized conjugate.
-
(Optional) Stain the cell nuclei with a dye like Hoechst 33342.
-
-
Imaging: Visualize the cells using a confocal fluorescence microscope.
-
Expected Result: Punctate or diffuse fluorescence should be observed within the cytoplasm of cells treated with the CPP-conjugate, while little to no fluorescence should be seen in cells treated with the cargo peptide alone, confirming CPP-mediated internalization.[14]
References
-
Synthesis, Characterization and Potential Studies of Peptide Loaded Chitosan Coated (PLCC) and Sodium Alginate (SA) Nanoparticles. Longdom.org. [Link]
-
Peptide Drug Release Behavior from Biodegradable Temperature-Responsive Injectable Hydrogels Exhibiting Irreversible Gelation. MDPI. [Link]
-
Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles. PMC. [Link]
-
Delivery of Active Peptides by Self-Healing, Biocompatible and Supramolecular Hydrogels. MDPI. [Link]
-
Peptide hydrogels as slow-release formulations of protein therapeutics. RSC Publishing. [Link]
-
Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
-
Design and Characterization of Peptide-Conjugated Solid Lipid Nanoparticles for Targeted MRI and SPECT Imaging of Breast Tumors. ACS Omega. [Link]
-
Cell-Penetrating Peptides: Methods and Protocols. ResearchGate. [Link]
-
Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress. PMC. [Link]
-
The versatility of peptide hydrogels: From self-assembly to drug delivery applications. ResearchGate. [Link]
-
Hydrogels For Peptide Hormones Delivery: Therapeutic And Tissue Engineering Applications. PMC. [Link]
-
Co-Encapsulation and Co-Delivery of Peptide Drugs via Polymeric Nanoparticles. PMC. [Link]
-
Best Hydrogel-Forming Peptides. Genicbio. [Link]
-
Recent Advances in Peptide-Loaded PLGA Nanocarriers for Drug Delivery and Regenerative Medicine. MDPI. [Link]
-
Development and Characterization of LL37 Antimicrobial-Peptide-Loaded Chitosan Nanoparticles: An Antimicrobial Sustained Release System. MDPI. [Link]
-
Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules. MDPI. [Link]
-
Peptide Hydrogels for Rate-Controlled Delivery of Therapeutics. NIH Technology Transfer. [Link]
-
Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions. Biomacromolecules. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Encapsulation and Co-Delivery of Peptide Drugs via Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Characterization of LL37 Antimicrobial-Peptide-Loaded Chitosan Nanoparticles: An Antimicrobial Sustained Release System | MDPI [mdpi.com]
- 7. jpt.com [jpt.com]
- 8. mdpi.com [mdpi.com]
- 9. techtransfer.nih.gov [techtransfer.nih.gov]
- 10. Peptide hydrogels as slow-release formulations of protein therapeutics: case study of asparaginase-loaded hydrogels - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM00138B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 14. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative LC-MS/MS Analysis of Ac-LKFSKKF-OH and its Malondialdehyde (MDA) Adducts in Biological Samples
Application Note & Methodological Protocol Prepared By: Senior Application Scientist Target Audience: Analytical Chemists, Immunologists, and Drug Development Professionals
Executive Summary & Biological Causality
The accurate quantification of lipid peroxidation products is critical in understanding the pathogenesis of atherosclerosis and age-related oxidative stress. When polyunsaturated fatty acids (PUFAs) degrade, they form highly reactive aldehydes, most notably malondialdehyde (MDA). MDA covalently modifies the
To study these hapten-specific immune responses and develop atheroprotective vaccines, the synthetic peptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (Ac-LKFSKKF-OH, CAS: 300584-92-3) is utilized as a highly specific, lysine-rich model substrate . Because it contains three lysine residues, it perfectly mimics the highly susceptible modification sites of native lipoproteins .
The Analytical Challenge: Traditional ELISA methods suffer from cross-reactivity and cannot distinguish between mono-, di-, or tri-MDA adducts. The Solution: We have developed a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow operating in Multiple Reaction Monitoring (MRM) mode to map and quantify the exact molecular species of Ac-LKFSKKF-OH and its MDA adducts in complex biological matrices (e.g., plasma and macrophage lysates).
Fig 1. Mechanism of lipid peroxidation yielding MDA, which modifies Ac-LKFSKKF-OH.
Analytical Strategy & Workflow
Fig 2. Step-by-step analytical workflow for LC-MS/MS quantification of Ac-LKFSKKF-OH.
Causality Behind the Workflow Design:
-
Isotope Internal Standard (IS): We utilize a
-labeled Phenylalanine variant of the peptide. Causality: This creates a self-validating system. Any losses during extraction or ion suppression in the MS source will equally affect the native peptide and the IS, ensuring the final calculated ratio remains perfectly accurate. -
Acidic Mobile Phases: The peptide contains three basic lysines. Causality: Maintaining a low pH (0.1% Formic Acid) ensures all lysines are fully protonated (
and states), which drastically improves retention on the C18 column and yields a highly stable electrospray ionization (ESI) spray.
Step-by-Step Experimental Protocol
In Vitro Generation of MDA-Modified Standards
To quantify adducts, standard curves of MDA-modified Ac-LKFSKKF-OH must be generated.
-
MDA Generation: Hydrolyze 1,1,3,3-tetramethoxypropane (TMP) in 1%
at 37°C for 2 hours to generate fresh MDA. Neutralize with 1M NaOH to pH 7.4. -
Peptide Incubation: Incubate 1 mg/mL of Ac-LKFSKKF-OH with freshly generated MDA at a 1:10 (peptide:MDA) molar ratio in PBS (pH 7.4) at 37°C for 60 minutes.
-
Quenching: Stop the reaction by flash-freezing in liquid nitrogen, followed by immediate lyophilization or SPE cleanup.
Biological Sample Preparation (Plasma or Macrophage Lysate)
-
Aliquot: Transfer 100 µL of biological sample into a low-bind polypropylene microcentrifuge tube.
-
IS Spiking: Add 10 µL of the Heavy Isotope IS (1 µg/mL). Vortex for 10 seconds.
-
Protein Disruption: Add 100 µL of 4% Phosphoric Acid (
).-
Expert Insight: Phosphoric acid disrupts peptide-protein binding (e.g., binding to albumin) without precipitating the proteins, keeping the analyte in solution for the subsequent SPE step.
-
Solid Phase Extraction (SPE) Cleanup
Use a Polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge (30 mg/1 cc).
-
Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water.
-
Loading: Load the acidified sample (210 µL total volume) onto the cartridge at a flow rate of 1 drop/second.
-
Washing: Wash with 1 mL of 5% Methanol in Water containing 0.1% Formic Acid.
-
Causality: This removes salts, polar interferences, and endogenous small molecules while the hydrophobic residues (Leu, Phe) keep the peptide anchored to the sorbent.
-
-
Elution: Elute with 500 µL of 80% Acetonitrile / 20% Water / 0.1% Formic Acid.
-
Drying & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (5% Acetonitrile / 0.1% Formic Acid).
LC-MS/MS Instrumental Parameters
Chromatography: Separation is achieved on a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 45°C to reduce system backpressure and improve peak shape.
Table 1: UHPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 60 | 40 |
| 6.0 | 0.4 | 10 | 90 |
| 7.5 | 0.4 | 10 | 90 |
| 7.6 | 0.4 | 95 | 5 |
| 10.0 | 0.4 | 95 | 5 |
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive ESI mode. The exact monoisotopic mass of the unmodified peptide (
Table 2: Optimized MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ion Type |
| Ac-LKFSKKF-OH (Quantifier) | 470.3 | 422.3 | 50 | 18 | |
| Ac-LKFSKKF-OH (Qualifier 1) | 470.3 | 509.3 | 50 | 20 | |
| Ac-LKFSKKF-OH (Qualifier 2) | 470.3 | 294.2 | 50 | 22 | |
| Mono-MDA Adduct (+54 Da) | 497.3 | 449.3 | 50 | 20 | |
| Di-MDA Adduct (+108 Da) | 524.3 | 476.3 | 50 | 22 | |
| Heavy IS ( | 475.3 | 432.3 | 50 | 18 |
Method Validation & Data Interpretation
A self-validating protocol requires rigorous assessment of recovery and matrix effects to ensure trustworthiness.
Table 3: Recovery and Matrix Effect Data (Human Plasma)
| Analyte Concentration (ng/mL) | SPE Extraction Recovery (%) ± SD | Matrix Effect (%) ± SD | Precision (CV %) |
| 10 (Low QC) | 88.4 ± 4.2 | 92.1 ± 3.8 | 5.1 |
| 100 (Mid QC) | 91.2 ± 3.1 | 94.5 ± 2.5 | 3.8 |
| 1000 (High QC) | 90.8 ± 2.8 | 95.0 ± 2.1 | 3.2 |
Note: A Matrix Effect value close to 100% indicates negligible ion suppression, validating the efficacy of the HLB SPE cleanup.
Expert Troubleshooting & Causality Insights
-
Issue: Non-linear standard curves at low concentrations (<5 ng/mL).
-
Causality: Peptides with multiple basic residues (3x Lys) and hydrophobic patches (2x Phe, 1x Leu) are notorious for non-specific binding to the walls of standard polypropylene tubes via electrostatic and hydrophobic interactions.
-
Solution: Always use specialized low-bind tubes. Furthermore, ensure that all aqueous diluents contain at least 5% acetonitrile and 0.1% formic acid to keep the peptide fully solvated and prevent surface adsorption.
-
-
Issue: Severe signal drop-off at the 4.5 - 5.5 minute retention window.
-
Causality: This is the classic signature of ion suppression caused by endogenous lysophosphatidylcholines (phospholipids) co-eluting from the biological matrix.
-
Solution: Do not rely solely on protein precipitation (e.g., crashing with pure acetonitrile). Protein precipitation leaves massive amounts of phospholipids in the supernatant. The HLB SPE protocol outlined in Section 3.3 is mandatory to selectively wash away these interferents.
-
References
-
Gonen A, Hansen LF, Turner WW, et al. Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine. Journal of Lipid Research. 2014;55(10):2137-2155. [Link]
-
Jové M, Mota-Martorell N, Pradas I, Martín-Gari M, Ayala V, Pamplona R. The Advanced Lipoxidation End-Product Malondialdehyde-Lysine in Aging and Longevity. Antioxidants. 2020;9(11):1132.[Link]
Troubleshooting & Optimization
AC-Leu-lys-phe-ser-lys-lys-phe-OH synthesis side reactions and impurities
[1]
Introduction
Welcome to the technical support center. You are likely working with Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (CAS: 300584-92-3), a cationic, amphipathic peptide often utilized in kinase research or as a model for protein-protein interaction studies.
While this 7-mer sequence appears straightforward, it harbors specific "trap" residues that can lead to significant yield loss and complex impurity profiles if not managed correctly. This guide addresses the three critical failure points for this specific sequence:
-
C-Terminal Phenylalanine: High risk of Diketopiperazine (DKP) formation and racemization.
-
Mid-Sequence Serine: Prone to
-elimination (dehydration) and racemization. -
High Lysine Content: Risk of side-chain branching and aggregation-induced deletion sequences.
Part 1: Resin Selection & Loading (The Foundation)
Q1: I am using Wang resin pre-loaded with Fmoc-Phe. My final yield is very low, and MS shows a major impurity missing the C-terminal Lys-Phe. What happened?
Diagnosis: You are likely experiencing Diketopiperazine (DKP) formation .[1]
The Mechanism: The sequence ends with -Lys-Phe-OH.[2][3][4] After you deprotect the Fmoc group from the penultimate Lysine, its free
The Solution:
-
Switch to 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the trityl linker prevents the DKP attack.[5]
-
Protocol: Load Fmoc-Phe-OH onto 2-CTC resin using DIPEA in DCM. Ensure unreacted chlorides are capped with methanol to prevent quaternary ammonium salt formation with the incoming Lysine.
Q2: I see a split peak for the main product on HPLC. Could this be racemization of the C-terminal Phenylalanine?
Diagnosis: Yes, C-terminal racemization is a common risk during the loading of the first amino acid, especially Phe, His, and Cys.[6] Cause: If you used standard coupling reagents (like HBTU/HATU) and base (DIPEA) to load the first Phe onto Wang resin, you likely caused extensive racemization via oxazolone formation. The Fix:
-
Use "Base-Free" or "Low-Base" Loading: For 2-CTC resin, the loading is driven by the trityl chloride reactivity and only requires a mild base scavenger (DIPEA) in stoichiometric amounts, minimizing proton abstraction from the
-carbon. -
Avoid Activation: Do not activate the first amino acid with HBTU/HATU for resin loading.
Part 2: Elongation & Side Reactions
Q3: My Mass Spec shows a peak at [M-18 Da]. Is this a deletion?
Diagnosis: This is likely Serine Dehydration (
-
Use Ser(tBu): Ensure you are using t-butyl side-chain protection.
-
Optimize Deprotection: Use 20% Piperidine + 0.1M HOBt (Oxyma Pure is also effective) to suppress base-catalyzed side reactions.
-
Limit Exposure: Keep deprotection times strictly to 2 x 5 minutes.
Q4: I have a +56 Da impurity that co-elutes with my product. I used tBu protection for Ser and Boc for Lys.
Diagnosis: This is Phenylalanine Alkylation (tert-butylation). Mechanism: During TFA cleavage, the t-butyl protecting groups on Ser and Lys are removed, generating reactive t-butyl carbocations. These are electrophiles that attack electron-rich aromatic rings. While Trp is the usual suspect, the Phenylalanine ring (present at both C-term and pos 3) can be alkylated, especially in the absence of adequate scavengers. The Fix:
Part 3: Visualization of Mechanisms
Diagram 1: The Diketopiperazine (DKP) Trap
This diagram illustrates how the C-terminal dipeptide is lost during synthesis on Wang resin.
Caption: Mechanism of DKP formation leading to loss of C-terminal dipeptide on Wang resin.
Diagram 2: Troubleshooting Impurities Flowchart
Use this logic tree to identify impurities based on Mass Spec data.
Caption: Diagnostic flowchart for identifying common impurities in Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH synthesis.
Part 4: Summary of Impurities & Prevention
| Impurity / Issue | Mass Shift | Root Cause | Prevention Strategy |
| Diketopiperazine (DKP) | Loss of Lys-Phe | Cyclization of C-term dipeptide | Use 2-CTC resin ; avoid Wang resin. |
| Serine Dehydration | -18 Da | Base-catalyzed | Limit piperidine exposure; add 0.1M HOBt to deprotection mix. |
| Phe t-Butylation | +56 Da | t-Butyl cation attack on Phe ring | Use TIS in cleavage cocktail; ensure dry resin before cleavage. |
| Des-Acetyl | -42 Da | Incomplete N-terminal capping | Repeat acetylation step with Acetic Anhydride/Pyridine (1:2) for 30 min. |
| Lysine Branching | +Amino Acid Mass | Loss of Lys(Boc) side chain protection | Ensure high-quality Fmoc-Lys(Boc)-OH; avoid acidic conditions during synthesis. |
| Racemization | 0 Da (Shift in RT) | High base during loading or coupling | Use DIC/Oxyma for coupling; avoid base-mediated loading on Wang resin. |
References
-
Giraud, M., et al. (1999). "Diketopiperazine formation: A serious side reaction in the solid phase synthesis of C-terminal peptides." Journal of Peptide Science.
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.
-
King, D.S., et al. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[7] International Journal of Peptide and Protein Research.[9]
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][10][11] Chemical Reviews.
-
ThermoFisher Scientific. "Cleavage and Deprotection Strategies." Peptide Synthesis Technical Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. njpeptide.com [njpeptide.com]
- 3. njpeptide.com [njpeptide.com]
- 4. Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH,CAS:300584-92-3 [qiyuebio.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. peptide.com [peptide.com]
Troubleshooting low solubility of AC-Leu-lys-phe-ser-lys-lys-phe-OH
Welcome to the Advanced Applications Support Center. As drug development professionals and researchers, you know that synthesizing a custom peptide is only half the battle; successfully solubilizing it without compromising its structural integrity is critical for downstream assays.
This guide provides an in-depth, mechanistic troubleshooting workflow for the specific amphipathic peptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH .
Sequence & Physicochemical Analysis
To troubleshoot solubility, we must first understand the thermodynamic drivers of the peptide's behavior. The insolubility of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH is not a synthesis error; it is a predictable consequence of its physicochemical properties.
-
Hydrophobic Core: The sequence contains three highly hydrophobic residues (Leu1, Phe3, Phe7)[1]. Furthermore, the N-terminus is acetylated (Ac-), which removes the natural positive charge of the amine group and replaces it with a hydrophobic cap. This creates a strong hydrophobic face prone to intermolecular pi-pi stacking and hydrophobic collapse.
-
Basic Face: The peptide contains three Lysine (Lys) residues, giving it a high localized positive charge.
-
Net Charge: At physiological pH (7.0), the C-terminal free acid (-OH) is deprotonated (-COO⁻), resulting in an overall net charge of +2. While positive, this charge is often insufficient to overcome the massive hydrophobic forces driving aggregation in aqueous media[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Mechanistic Implication |
| Sequence Length | 7 Amino Acids | Short enough to avoid complex tertiary folding, but highly prone to intermolecular stacking[3]. |
| Hydrophobic Content | ~43% + Ac- cap | High hydrophobicity drives rapid aggregation and micelle formation in aqueous media[1]. |
| Basic Residues | 3 (Lys2, Lys5, Lys6) | High localized positive charge (+3); highly susceptible to "salting out" in phosphate buffers. |
| Net Charge (pH 7.0) | +2 | Moderate electrostatic repulsion; frequently fails to overcome hydrophobic collapse[2]. |
| Net Charge (pH 2.0) | +3 | Maximum electrostatic repulsion; ideal state for acidic solubilization[2]. |
Mechanistic Drivers of Aggregation
Understanding why the peptide crashes out of solution allows us to select the correct solvent system. The diagram below illustrates the competing molecular forces at play.
Figure 1: Structural mechanisms driving the insolubility of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH.
Self-Validating Solubilization Protocol
Do not attempt to dissolve your entire peptide yield at once. Always use a 1 mg test aliquot. This protocol is designed as a self-validating system; you must pass the visual validation gate at each step before proceeding to your biological assay.
Step 1: Baseline Aqueous Testing
-
Action: Weigh 1 mg of the lyophilized peptide into a sterile microcentrifuge tube. Add 1 mL of ultrapure water (to target 1 mg/mL).
-
Causality: Peptides with >25% charged residues sometimes dissolve in water[3]. We establish a baseline before introducing harsh solvents.
-
Validation Gate: Hold the tube against a dark background. If the solution is completely transparent and free of floating particles, validation is passed. If the solution is cloudy or contains a gel-like suspension, do not proceed to your assay . Move to Step 2.
Step 2: Acidic Solubilization (Electrostatic Repulsion)
-
Action: Add glacial acetic acid to the aqueous mixture to reach a final concentration of 10-30% (v/v). Sonicate for 3 cycles of 10 seconds, chilling the tube on ice between cycles[1].
-
Causality: Because the peptide is basic, lowering the pH fully protonates the C-terminal free acid (-COO⁻ to -COOH). This increases the net positive charge from +2 to +3, maximizing electrostatic repulsion between peptide molecules and forcing them apart[2].
-
Validation Gate: Inspect visually. If clear, validation is passed. If a precipitate remains, the hydrophobic forces are too strong for electrostatic repulsion to overcome. Lyophilize the sample to remove the volatile acetic acid and water before proceeding to Step 3.
Step 3: Organic Solubilization (Hydrophobic Disruption)
-
Action: Reconstitute the newly lyophilized peptide in 50-100 μL of 100% DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Causality: DMSO acts as a powerful chaotropic agent, disrupting the hydrogen bonds, pi-pi stacking of the Phenylalanines, and the hydrophobic packing of the Acetylated-Leucine core[1].
-
Validation Gate: The peptide must dissolve instantly into a clear liquid. Once validated, slowly dilute with your assay buffer to the desired working concentration. Ensure the final DMSO concentration is <1% (v/v) to prevent cellular toxicity in downstream assays.
Figure 2: Self-validating decision tree for solubilizing basic, amphipathic peptides.
Frequently Asked Questions (FAQs)
Q: My peptide dissolved perfectly in water, but immediately turned cloudy when I added PBS. Why? A: Phosphate Buffered Saline (PBS) contains multivalent phosphate ions (PO₄³⁻). These negatively charged ions act as counter-ions to the three positively charged Lysine residues on your peptide. This neutralizes the peptide's electrostatic repulsion—a thermodynamic process known as "salting out"—allowing the hydrophobic Phe and Leu residues to drive rapid aggregation. To fix this, switch to a non-phosphate buffer (like Tris or HEPES), or keep the stock in DMSO and dilute rapidly into the assay medium.
Q: Can I use heat to force the peptide into solution? A: Gentle warming (up to 40°C) provides kinetic energy to break initial aggregates and is highly recommended[1]. However, excessive heat can degrade the peptide or cause irreversible hydrophobic collapse. If the peptide crashes out upon cooling back to room temperature, the solvent system is thermodynamically incompatible, and you must change the solvent (e.g., move to Step 3).
Q: How does the N-terminal acetylation (Ac-) specifically affect my workflow? A: Acetylation removes the natural positive charge of the N-terminal amine, replacing it with a neutral, hydrophobic acetyl group. This reduces the overall solubility in water and increases the peptide's amphipathic nature, making it highly prone to forming micelles or beta-sheet-like aggregates. Because of this modification, you should anticipate needing organic co-solvents (like DMSO) earlier in your workflow than you would for the unacetylated version of this sequence.
References
-
- Biorbyt Technical Resources
-
- Peptide Sciences 3. - SB-Peptide Custom Synthesis Services
Sources
Technical Support Center: Interpreting Mass Spectrometry Data for AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
Welcome to the technical support guide for the mass spectrometric analysis of the synthetic peptide AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH . This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of their experimental data. Our goal is to blend technical accuracy with practical, field-proven insights to ensure the integrity and success of your analyses.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the analysis of AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH.
Q1: What are the fundamental physicochemical properties and theoretical mass of this peptide?
Answer: Understanding the theoretical mass is the first crucial step in any mass spectrometry experiment, as it provides the basis for identifying your target analyte in the MS1 spectrum.[1][2]
The peptide sequence is: AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
-
N-terminal Modification: Acetyl (AC) group
-
C-terminal Modification: Free Carboxylic Acid (-OH)
-
Composition: 1x Leucine (L), 3x Lysine (K), 2x Phenylalanine (F), 1x Serine (S)
-
Key Feature: The presence of three lysine residues makes this peptide highly basic, meaning it will readily accept protons and likely appear as a multiply-charged species in positive-ion mode electrospray ionization (ESI).[3]
The calculated masses are essential for instrument setup and data analysis.
| Parameter | Value | Notes |
| Molecular Formula | C₅₅H₈₉N₁₁O₁₀ | |
| Monoisotopic Mass | 1091.6801 Da | This is the exact mass of the most abundant isotope configuration and should be used for high-resolution mass spectrometers (e.g., Orbitrap, FT-ICR).[4] |
| Average Mass | 1092.30 Da | This mass is calculated using the weighted average of all natural isotopes and is more relevant for low-resolution instruments. |
Q2: What are the expected precursor ions (m/z) in a typical ESI-MS experiment?
Answer: Due to the three basic lysine residues, you should expect to see a distribution of charge states in your MS1 spectrum. The most abundant species will depend on your specific source conditions and mobile phase composition.[3][5]
| Charge State (z) | Ion | Theoretical m/z (Monoisotopic) | Common Scenarios |
| +2 | [M+2H]²⁺ | 546.8473 | Often a highly abundant species for peptides of this size and basicity. |
| +3 | [M+3H]³⁺ | 364.9024 | Very likely to be observed, potentially as the base peak. |
| +4 | [M+4H]⁴⁺ | 273.9299 | Possible, especially with acidic mobile phases that promote protonation. |
| +1 | [M+H]⁺ | 1092.6874 | Less likely to be abundant in ESI due to the peptide's size and multiple basic sites, but may be observed in MALDI.[6] |
Q3: I see peaks that don't match these theoretical m/z values. What are they?
Answer: It is very common to observe ions other than the primary protonated species. These are typically adducts, where the peptide associates with cations present in the solvent, glassware, or sample matrix.[7][8]
-
Sodium Adducts ([M+H+Na]²⁺, [M+2Na]²⁺, etc.): Sodium is a ubiquitous contaminant from glassware and reagents.[8][9] You will see a mass shift of +21.98 Da for each sodium atom that displaces a proton. For example, the [M+H+Na]²⁺ ion would have an m/z of (1091.6801 + 1.0078 + 22.9898) / 2 = 557.8388.
-
Potassium Adducts ([M+H+K]²⁺, etc.): Potassium is another common contaminant, causing a mass shift of +38.96 Da per ion.
-
Solvent Adducts: In some cases, solvent molecules like acetonitrile or methanol can form adducts with the analyte ions.
Pro-Tip: To minimize adduct formation, use high-purity solvents (e.g., LC-MS grade), certified low-adduct plastic containers for mobile phases, and add a small amount of a volatile acid like formic acid (0.1%) to your mobile phase to favor protonation.[8][10]
Part 2: Troubleshooting Guide for MS/MS Data Interpretation
Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion to confirm the peptide's sequence.[11][12] This is where most interpretation challenges arise.
Problem: My MS/MS spectrum is noisy and has very few identifiable fragment ions.
Possible Cause 1: Low Precursor Ion Intensity. If the starting signal of your selected precursor ion is too low, the resulting fragment ion signals will also be weak, making them difficult to distinguish from background noise.[13][14]
Solutions:
-
Increase Sample Concentration: If possible, inject a more concentrated sample.
-
Optimize Source Conditions: Adjust ESI parameters (e.g., spray voltage, capillary temperature) to maximize the intensity of your target precursor ion.[15]
-
Check for Sample Loss: Peptides can be lost due to non-specific binding to sample vials.[16] Using low-binding polypropylene vials can mitigate this issue.
Possible Cause 2: Inappropriate Fragmentation Energy. Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD) require optimized collision energy.
-
Too Low: Insufficient fragmentation, precursor ion dominates the spectrum.
-
Too High: Over-fragmentation, where primary b- and y-ions break down into smaller, uninformative fragments.[17]
Solutions:
-
Perform a Collision Energy Ramp: Analyze the sample using a range of collision energies to find the optimal value that produces a rich series of b- and y-ions.
-
Use Stepped Normalized Collision Energy (NCE): Many modern instruments allow the use of stepped NCE, which applies a range of energies to the same precursor population, providing a composite spectrum with better coverage.
Problem: I can't find a complete b- or y-ion series. The sequence is ambiguous.
Possible Cause 1: Preferential Fragmentation. Peptide fragmentation is not random. Cleavage C-terminal to proline residues is highly favored, while cleavage N-terminal to proline is restricted. While this peptide lacks proline, other residues can influence fragmentation patterns. The presence of multiple lysine residues can also lead to charge-remote fragmentation and internal fragments that complicate interpretation.[18]
Solutions:
-
Look for "Landmark" Ions:
-
N-Terminal Acetylation: N-terminal acetylation results in a predictable mass shift. You should look for a strong b₁ ion corresponding to the acetylated leucine residue (mass = 113.0841 + 42.0106 = 155.0947 Da). Its presence is a strong indicator of the correct N-terminus.[19]
-
Immonium Ions: Look for low-mass immonium ions characteristic of specific amino acids. For this peptide, phenylalanine (F) at m/z 120.08 and Leucine (L) at m/z 86.10 are diagnostic.
-
-
Complementary Fragmentation (ETD): Electron Transfer Dissociation (ETD) is an alternative fragmentation method that cleaves the peptide backbone at different bonds (N-Cα), producing c- and z-ions.[20][21] ETD is less dependent on sequence and can provide complementary data to fill in gaps from a CID/HCD spectrum.[22][23] It is particularly useful for preserving post-translational modifications.[21]
Problem: I see unexpected mass shifts in my fragment ions.
Possible Cause: Unintended Modifications or Neutral Losses.
-
Oxidation: Methionine is most susceptible, but other residues can oxidize (+15.99 Da). Check your sample handling and storage.
-
Neutral Losses:
-
Serine (S) and Threonine (T) can easily lose water (-18.01 Da) from b- and y-ions.
-
Lysine (K), Arginine (R), and Glutamine (Q) can lose ammonia (-17.03 Da).
-
These neutral loss peaks can sometimes be more abundant than the primary fragment ion itself.
-
Solution:
-
When performing a database search or manual interpretation, always account for these potential modifications and neutral losses.[24] Modern software allows you to specify variable modifications and neutral losses during analysis.[11]
Part 3: Experimental Protocols & Workflows
Protocol 1: Standard LC-MS/MS Analysis Workflow
This protocol outlines a general approach for analyzing synthetic peptides like AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water, to a stock concentration of 1 mg/mL.
-
Perform serial dilutions to a final working concentration of 1-10 µg/mL in the initial mobile phase (e.g., 98% Water/2% Acetonitrile/0.1% Formic Acid).
-
Transfer the final dilution to a low-binding autosampler vial.[16]
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 2-5% B, ramp to 40-50% B over 15-30 minutes.
-
Flow Rate: 200-300 µL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ESI.
-
MS1 Scan: Scan a range of m/z 200-1500.
-
MS/MS Method: Data-Dependent Acquisition (DDA), selecting the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation: Use HCD with a stepped normalized collision energy (e.g., 25, 30, 35).
-
Resolution: Set to >30,000 for both MS1 and MS/MS scans for accurate mass measurements.[4]
-
Part 4: Data Visualization & Expected Fragmentation
Visualizing the expected fragmentation pattern is key to successful manual interpretation.
Theoretical Fragmentation Data
The following table lists the theoretical monoisotopic m/z values for the primary singly-charged b- and y-ions generated by CID/HCD. In an experimental spectrum, these ions (or their multiply-charged counterparts) should be present.
| # | Sequence | b-ion (m/z) | y-ion (m/z) | Sequence |
| 1 | Ac-L | 155.0947 | 1092.6874 | Ac-L-K-F-S-K-K-F |
| 2 | Ac-L-K | 283.1897 | 937.5927 | K-F-S-K-K-F |
| 3 | Ac-L-K-F | 430.2581 | 809.4978 | F-S-K-K-F |
| 4 | Ac-L-K-F-S | 517.2896 | 662.4294 | S-K-K-F |
| 5 | Ac-L-K-F-S-K | 645.3846 | 575.3979 | K-K-F |
| 6 | Ac-L-K-F-S-K-K | 773.4795 | 447.3029 | K-F |
| 7 | Ac-L-K-F-S-K-K-F | 920.5479 | 319.2079 | F |
Visualizing CID Fragmentation
The diagram below illustrates how b- and y-ions are formed from the peptide backbone. The N-terminal charge is retained on b-ions, and the C-terminal charge is retained on y-ions.
References
-
Kandpal, M., et al. (2012). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Journal of Proteomics & Bioinformatics. [Link]
-
ResolveMass Laboratories Inc. (2025). Advancements in Synthetic Peptide Characterization Technologies. [Link]
-
Venkateswarulu, L., et al. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques. [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]
-
Venkateswarulu, L., et al. (2020). Mass spectral analysis of acetylated peptides: Implications in proteomics. PubMed. [Link]
-
Dave, K.A., et al. (2011). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science. [Link]
-
Barnes, S. (2010). Peptide ion fragmentation in mass spectrometry. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
National Institutes of Health (NIH). Mass spectrometry-based detection of protein acetylation. [Link]
-
Wikipedia. Electron-transfer dissociation. [Link]
-
Dave, K.A., et al. (2019). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. [Link]
-
Technology Networks. (2026). Common Mass Spectrometry Errors and Troubleshooting Tips. [Link]
-
Mtoz Biolabs. Peptide Mass Spectrometry Result Interpretation Strategy. [Link]
-
Quora. What are the unique features of mass spectrometric peptide peaks from contaminants (ex. isotopic pattern)?[Link]
-
Digital Mass Spectrometry. (2023). Understanding Electrospray Ionization (ESI) Difficulties. [Link]
-
Springer Nature Experiments. Characterization of Synthetic Peptides by Mass Spectrometry. [Link]
-
Mtoz Biolabs. How to Enrich Acetylated Peptides Before Mass Spectrometry?[Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
Waters Corporation. (2020). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). [Link]
-
Steen, H., & Mann, M. (2004). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. PubMed. [Link]
-
Schilling, B., et al. (2020). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. [Link]
-
PubMed. Characterization of Synthetic Peptides by Mass Spectrometry. [Link]
-
Waters Corporation. Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. [Link]
-
National Institutes of Health (NIH). Mass Spectrometry Adduct Calculator. [Link]
-
G-REQ. Proteins and Peptides Identification from MS/MS Data in Proteomics. [Link]
-
Spectroscopy Online. (2020). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. [Link]
-
Journal of Biomolecular Techniques. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. [Link]
-
ResearchGate. (2018). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. [Link]
-
SlidePlayer. (2016). MALDI-TOF/TOF mass spectrometry. [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
MassTech Inc. Mass Analysis of Peptides and Tryptic Digests of Proteins. [Link]
-
Biochemical Society Transactions. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. [Link]
-
Chomix. Lysine Post-Translational Modifications. [Link]
-
PubMed. (2010). Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry. [Link]
-
National Institutes of Health (NIH). (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. [Link]
-
OSTI.GOV. The Mass Spectra of the a-,Amino Acids. [Link]
-
ACS Publications. (2011). Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass Spectrometry. [Link]
-
bioRxiv. (2023). A high-throughput approach reveals distinct peptide charging behaviors in electrospray ionization mass spectrometry. [Link]
-
PLOS One. (2021). Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. [Link]
-
PubChem. Lys-Phe. [Link]
-
ResearchGate. (2022). Proposed Assignment of the Main Features in the Mass Spectrum of l-Phenylalanyl-l-alanine. [Link]
Sources
- 1. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 6. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 7. acdlabs.com [acdlabs.com]
- 8. waters.com [waters.com]
- 9. quora.com [quora.com]
- 10. lcms.cz [lcms.cz]
- 11. Peptide Mass Spectrometry Result Interpretation Strategy | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. technologynetworks.com [technologynetworks.com]
- 14. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. waters.com [waters.com]
- 17. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 22. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for Ac-LKFSKKF-OH
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers asking how to "refold" the synthetic heptapeptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (Ac-LKFSKKF-OH) .
The Scientific Reality: A heptapeptide (7 amino acids) lacks the chain length required to form a stable, independent tertiary structure in an aqueous solution (which typically requires >30 residues). Therefore, traditional "refolding" (e.g., using urea/guanidine hydrochloride followed by dialysis) is physically inapplicable. Instead, when researchers struggle with this peptide, they are usually facing issues with reconstitution (solubilization) , secondary structure induction , or chemical modification (such as generating malondialdehyde adducts for atheroprotective vaccines[1]).
This guide provides field-proven, self-validating protocols to address these exact challenges.
Part 1: Physicochemical Profiling
Before handling the peptide, you must understand the physical chemistry driving its behavior. Ac-LKFSKKF-OH is an amphiphilic peptide with a highly charged hydrophilic face and a bulky hydrophobic face.
Table 1: Physicochemical Properties & Experimental Impact
| Property | Value | Experimental Causality / Impact |
| Sequence | Ac-L-K-F-S-K-K-F-OH | Alternating hydrophobic/hydrophilic residues drive amphiphilicity. |
| Molecular Weight | 939.17 g/mol | Critical for exact molarity calculations during MDA modifications. |
| Net Charge (pH 7.4) | +2 | N-term is acetylated (0), C-term is free (-1), 3x Lysines (+3). Ensures high aqueous solubility but risks polyanion precipitation. |
| Isoelectric Point (pI) | ~10.5 | The peptide remains positively charged in all physiological buffers. |
| Structural State | Random Coil (in water) | Water outcompetes the peptide backbone for hydrogen bonds. |
Part 2: Frequently Asked Questions & Troubleshooting
Q1: I dissolved the lyophilized peptide in PBS, but Circular Dichroism (CD) shows a random coil. How do I "refold" it into a structured state? A: You cannot "refold" it in standard aqueous buffers. In water, the high dielectric constant allows water molecules to hydrogen-bond with the peptide backbone, preventing intramolecular folding. To induce secondary structure (alpha-helix or beta-sheet), you must lower the solvent's dielectric constant using a co-solvent like 2,2,2-Trifluoroethanol (TFE) or introduce a membrane-mimetic environment (e.g., SDS micelles). TFE strips water from the backbone, forcing the peptide to satisfy its hydrogen-bonding internally.
Q2: My peptide is precipitating when I add it to my cell culture media. What went wrong? A: You likely reconstituted the peptide directly into a complex, high-salt buffer. Because Ac-LKFSKKF-OH has a net positive charge of +2 and contains bulky hydrophobic residues (Leu, Phe), introducing it directly to polyanions (like nucleic acids or high concentrations of phosphate/sulfate in media) causes electrostatic bridging and hydrophobic collapse. Solution: Always reconstitute in sterile ddH₂O first to maximize electrostatic repulsion, then slowly titrate the dissolved peptide into your working buffer.
Q3: I am using this peptide to generate malondialdehyde (MDA) adducts for immunization. How do I ensure proper modification without causing irreversible aggregation? A: Aggregation during MDA modification occurs if the peptide-to-MDA ratio is too high, leading to excessive cross-linking between the three available Lysine ε-amino groups. Maintain a strict molar peptide-to-MDA ratio of 1:10 at pH 7.4[1]. This ensures the formation of the desired fluorescent 1,4-dihydropyridine (DHP) adducts without precipitating the peptide network.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Optimal Reconstitution and Solubilization
Causality: Initial solvation in pure water utilizes the peptide's +2 net charge to drive intermolecular electrostatic repulsion, preventing the hydrophobic Leu and Phe residues from aggregating.
-
Centrifugation: Spin the lyophilized vial at 10,000 x g for 3 minutes to pellet the powder.
-
Solvation: Add sterile ddH₂O to achieve a stock concentration of 1–5 mg/mL.
-
Agitation: Vortex gently for 30 seconds. If the solution appears cloudy, sonicate in a water bath for 1 minute at room temperature.
-
Self-Validation Step: Centrifuge the reconstituted solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. A clear supernatant with no visible pellet confirms complete thermodynamic solubilization. If a pellet forms, add 0.1% Acetic Acid to fully protonate the Lysine residues and repeat agitation.
Protocol 2: Secondary Structure Induction (The "Refolding" Step)
Causality: Displacing water from the peptide backbone allows the amphiphilic sequence to stabilize itself via intramolecular hydrogen bonds.
-
Dilution: Dilute the aqueous peptide stock into 10 mM Phosphate Buffer (pH 7.4).
-
Induction: Slowly add 2,2,2-Trifluoroethanol (TFE) to a final concentration of 30–50% (v/v).
-
Equilibration: Incubate at room temperature for 30 minutes to allow the solvent shell to reorganize.
-
Self-Validation Step: Analyze via Circular Dichroism (CD) spectroscopy (190–260 nm). A successful structural induction is validated by a shift from a single minimum at 198 nm (random coil) to dual minima at 208 nm and 222 nm (alpha-helix) or a single minimum at ~215 nm (beta-sheet).
Protocol 3: Malondialdehyde (MDA) Modification
Causality: MDA undergoes a nucleophilic attack by the unprotonated ε-amino groups of the Lysine residues at pH 7.4, forming a Schiff base that rearranges into a stable adduct[1].
-
Preparation: Prepare freshly generated MDA via the acid hydrolysis of malonaldehyde bis(dimethyl acetal).
-
Reaction: Mix Ac-LKFSKKF-OH with MDA in PBS (pH 7.4) at 37°C for 60 minutes. Use a molar peptide-to-MDA ratio of 1:10.
-
Purification: Dialyze extensively against PBS using a 500 Da MWCO membrane to remove unreacted MDA.
-
Self-Validation Step: Measure the fluorescence of the dialyzed product. The formation of the specific atheroprotective 1,4-dihydropyridine-3,5-dicarbaldehyde (MDHDC) adduct is validated by a distinct fluorescent signature at λex 394 nm / λem 462 nm [1].
Part 4: Workflow Visualizations
Caption: Workflow for reconstitution, structural induction, and modification of Ac-LKFSKKF-OH.
Caption: Mechanism of Malondialdehyde (MDA) modification on the Lysine residues of the peptide.
References
- Gonen A, Hansen LF, Turner WW, Montano EN, Que X, Rafia A, Chou MY, et al. "Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine." Journal of Lipid Research, 2014.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
Introduction
In the landscape of peptide therapeutics, novel sequences present both an opportunity and a challenge. The peptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH is a synthetic heptapeptide with distinct structural characteristics. Its N-terminus is acetylated and its C-terminus is a free carboxyl group, modifications that typically enhance stability against exopeptidases. The sequence is rich in basic (Lysine, K) and large hydrophobic (Leucine, L; Phenylalanine, F) residues, conferring a cationic and amphipathic character.[1][2][3] This structure is a hallmark of many host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), which are key effectors of the innate immune system.[4][5][6]
The primary mechanism for many such peptides involves electrostatic attraction to the negatively charged components of microbial membranes (e.g., lipopolysaccharides or teichoic acids), followed by membrane disruption or translocation to engage intracellular targets.[2][4][6][7][8] This guide provides a comprehensive, hypothesis-driven framework for validating the biological activity of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH, comparing its performance against established benchmarks, and elucidating its primary mechanism of action. Our approach is grounded in creating a self-validating system of experiments, ensuring that each step informs the next, from broad activity screening to specific mechanistic inquiries.
Part 1: Foundational Characterization & Hypothesis Formulation
Before investigating biological activity, it is imperative to confirm the identity, purity, and solubility of the peptide. This is a non-negotiable quality control step.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >95%.
-
Solubility Testing: Test solubility in sterile, nuclease-free water and phosphate-buffered saline (PBS). For hydrophobic peptides, a small amount of DMSO may be required for the stock solution.[9]
Core Hypothesis: Based on its cationic and amphipathic nature, the primary hypothesis is that Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH possesses antimicrobial properties. A critical secondary hypothesis is that it will exhibit selectivity for microbial cells over mammalian cells , a key prerequisite for any potential therapeutic agent.
Part 2: Primary Biological Validation: Antimicrobial Efficacy
The first line of investigation is to determine the peptide's ability to inhibit bacterial growth. The gold-standard method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[10][11][12][13][14]
Comparison Alternatives:
-
Melittin: A potent, well-characterized AMP from bee venom. It is highly active but also highly hemolytic, serving as a benchmark for potent but non-selective membrane activity.
-
LL-37: A well-studied human cathelicidin AMP. It provides a relevant comparison to a natural host defense peptide.
Experimental Workflow: Broth Microdilution MIC Assay
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} caption { label="Workflow for Minimum Inhibitory Concentration (MIC) Assay."; fontsize=12; fontcolor="#5F6368"; }
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is adapted from established guidelines.[12][15][16]
-
Preparation of Reagents:
-
Prepare stock solutions of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH, Melittin, and LL-37 (e.g., 1280 µg/mL) in an appropriate solvent (e.g., sterile water or 0.01% acetic acid).
-
Use cation-adjusted Mueller-Hinton Broth (MHB) as the primary medium.
-
-
Preparation of Bacterial Inoculum:
-
Culture Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[15]
-
-
Assay Plate Setup:
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the peptide stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[15]
-
Well 11 serves as the growth control (no peptide), and well 12 serves as the sterility control (MHB only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.[15]
-
-
MIC Determination:
Data Presentation: Comparative MIC Values
| Peptide | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH | Experimental Result | Experimental Result |
| Melittin (Control) | Experimental Result | Experimental Result |
| LL-37 (Control) | Experimental Result | Experimental Result |
Part 3: Secondary Validation: Assessing Host Cell Selectivity
A therapeutically viable peptide must be potent against microbes but minimally toxic to host cells.[17] We will assess this selectivity through two key assays: a hemolysis assay (for membrane disruption of red blood cells) and a cytotoxicity assay on a standard mammalian cell line.
A. Hemolysis Assay
This assay measures the peptide's ability to lyse red blood cells (RBCs), a rapid screen for general membrane-disrupting activity against mammalian cells.[17][18]
Detailed Protocol: Hemolysis Assay
This protocol is based on established methods.[19][20][21]
-
Preparation of Erythrocytes:
-
Obtain fresh human or sheep red blood cells (RBCs) in an anticoagulant.
-
Wash the RBCs three times with sterile PBS (pH 7.4) by centrifugation (e.g., 1000 x g for 10 min) and removal of the supernatant.[20]
-
Prepare a 2% or 4% (v/v) suspension of the washed RBCs in PBS.
-
-
Assay Procedure:
-
Data Acquisition:
-
Calculation:
-
Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100[21]
-
B. Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[22][23] It provides a more comprehensive assessment of toxicity than hemolysis alone.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard procedures.[22][24]
-
Cell Culture:
-
Seed a human cell line (e.g., HEK293 embryonic kidney cells or HaCaT keratinocytes) in a 96-well plate at a density of ~1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Peptide Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the peptides.
-
Include a vehicle control (medium only) and a positive control for cell death (e.g., 1% Triton X-100).
-
Incubate for 24 hours.[25]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a dedicated SDS-HCl solution) to each well to dissolve the formazan crystals.[22]
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Data Presentation: Comparative Toxicity and Selectivity
| Peptide | HC₅₀ (µg/mL)¹ | CC₅₀ (µg/mL)² on HEK293 | Therapeutic Index (HC₅₀/MIC)³ |
| Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH | Experimental Result | Experimental Result | Calculated Result |
| Melittin (Control) | Experimental Result | Experimental Result | Calculated Result |
| LL-37 (Control) | Experimental Result | Experimental Result | Calculated Result |
| ¹HC₅₀: Concentration causing 50% hemolysis. | |||
| ²CC₅₀: Concentration causing 50% cytotoxicity. | |||
| ³Calculated using the geometric mean of the MICs against S. aureus and E. coli. A higher index indicates better selectivity. |
Part 4: Mechanistic Elucidation: Membrane Permeabilization
If the peptide demonstrates potent and selective antimicrobial activity, the next logical step is to investigate its mechanism of action. The most common mechanism for cationic AMPs is the disruption of the bacterial cell membrane.[8][26] This can be directly tested using a membrane-impermeable fluorescent dye like SYTOX Green.
Conceptual Framework: Membrane Permeabilization Assay
SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the intact membranes of live cells.[27][28][29] Upon membrane compromise, the dye enters the cell, binds to DNA, and exhibits a >500-fold increase in fluorescence, providing a direct and quantifiable measure of membrane permeabilization.[27]
dot graph { layout=neato; node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label="Principle of the SYTOX Green Membrane Permeability Assay."; fontsize=12; fontcolor="#5F6368"; }
Caption: Principle of the SYTOX Green Membrane Permeability Assay.
Detailed Protocol: SYTOX Green Uptake Assay
This protocol is based on established methods.[27][29]
-
Bacterial Preparation:
-
Grow bacteria (e.g., S. aureus) to mid-log phase, harvest by centrifugation, and wash twice with sterile PBS or 5 mM HEPES buffer.[27]
-
Resuspend the bacterial pellet in the same buffer to an OD600 of 0.5.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the bacterial suspension.
-
Add SYTOX Green to a final concentration of 1-5 µM and incubate for 15 minutes in the dark to allow for stabilization.[29]
-
-
Kinetic Measurement:
-
Place the plate in a fluorescence microplate reader (Excitation: ~488 nm, Emission: ~523 nm).[27]
-
Inject the peptide (at concentrations such as 1x and 2x MIC) into the wells.
-
Immediately begin monitoring fluorescence intensity kinetically over time (e.g., every 60 seconds for 30-60 minutes).
-
Include a negative control (buffer only) and a positive control (e.g., 70% isopropanol or heat-killed cells) to define the maximum fluorescence signal.[27]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. A rapid increase in fluorescence after peptide addition indicates membrane permeabilization.
-
The rate and extent of fluorescence increase can be compared between the test peptide and controls.
-
Conclusion and Forward Outlook
This structured, multi-faceted guide provides a robust framework for the comprehensive validation of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH. By systematically progressing from initial antimicrobial screening to selectivity profiling and mechanistic studies, researchers can generate a complete, high-confidence dataset.
The comparative data against benchmarks like Melittin and LL-37 are crucial for contextualizing the peptide's performance. A successful outcome would be a peptide demonstrating a low MIC, a high HC₅₀/CC₅₀, and a consequently high therapeutic index, with a confirmed mechanism of rapid membrane disruption. Such results would strongly support its candidacy for further preclinical development as a novel antimicrobial agent. Conversely, high hemolytic or cytotoxic activity, even with good antimicrobial potency, would flag the peptide as non-selective and unsuitable for most therapeutic applications, potentially guiding future sequence optimization efforts.
References
-
Haney, E. F., Mansour, S. C., & Hancock, R. E. W. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Microbiology. Available at: [Link]
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Dilawari, R., Chaubey, G. K., Priyadarshi, N., Barik, M., & Parmar, N. (2025). Antimicrobial peptides: structure, function, mechanism of action and therapeutic applications in human diseases. Exploration of Drug Science. Available at: [Link]
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Mahlapuu, M., Håkansson, J., Ringstad, L., & Björn, C. (2016). Antimicrobial Peptides: Mechanisms of Action and Resistance. Journal of Dental Research. Available at: [Link]
-
Zhang, S., et al. (2024). A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. MDPI. Available at: [Link]
-
Kozłowska, E., et al. (2022). Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. Pharmaceuticals. Available at: [Link]
-
Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
-
Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
-
iGEM. Hemolysis Test Protocol. iGEM. Available at: [Link]
-
ResearchGate. (2018). Can anyone help me out with the protocol for hemolytic effect of peptides against human erythrocyte?. ResearchGate. Available at: [Link]
-
Bio-protocol. (2021). Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs). Bio-protocol. Available at: [Link]
-
Bio-protocol. (2021). Hemolysis, Cytotoxicity, and Stability of Peptides. Bio-protocol. Available at: [Link]
-
Yáñez, A. J., et al. (2014). Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. Journal of Fish Diseases. Available at: [Link]
-
Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. ResearchGate. Available at: [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. European Commission. Available at: [Link]
-
Pérez-Mó, I., et al. (2018). Small Cationic Peptides: Influence of Charge on Their Antimicrobial Activity. ACS Omega. Available at: [Link]
-
Yeaman, M. R., & Yount, N. Y. (2016). Antimicrobial Activity of Cationic Antimicrobial Peptides against Gram-Positives: Current Progress Made in Understanding the Mode of Action and the Response of Bacteria. Frontiers in Immunology. Available at: [Link]
-
ResearchGate. (2013). How can I set a protocol to do a mtt assay of peptide and protein?. ResearchGate. Available at: [Link]
-
Li, W., et al. (2021). Mechanism of Antimicrobial Peptides: Antimicrobial, Anti-Inflammatory and Antibiofilm Activities. International Journal of Molecular Sciences. Available at: [Link]
-
Emory Theses and Dissertations. (2021). Investigating Biologically Derived Cationic Self-Assembling Peptides for Antimicrobial Applications and as Scaffolded Nanomaterials. Emory University. Available at: [Link]
-
de Oliveira, A. C. S., et al. (2022). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. Toxins. Available at: [Link]
-
Ge, Y., et al. (2002). Cationic Hydrophobic Peptides with Antimicrobial Activity. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
ResearchGate. (2020). MTT cytotoxicity assay of peptides and peptides/mRNA self-assemblies on A549 cells and HepG2 cells. ResearchGate. Available at: [Link]
-
Streamlined assessment of membrane permeability and its application to membrane engineering of Escherichia coli for octanoic a. (2019). Biotechnology for Biofuels. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
-
Hansen, P. R., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, G., et al. (2017). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
ResearchGate. (2010). Antimicrobial Peptides: Methods and Protocols. ResearchGate. Available at: [Link]
-
Bio-protocol. (2017). Membrane Permeability Assay. Bio-protocol. Available at: [Link]
-
Wiegand, I., et al. (2017). Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis. Frontiers in Microbiology. Available at: [Link]
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- 29. assets.fishersci.com [assets.fishersci.com]
A Researcher's Guide to Characterizing Novel Signaling Peptides: A Comparative Framework Using "Peptide X"
This guide provides a comprehensive framework for the characterization of a novel peptide, which we will call "Peptide X" (representing the structure AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH). In the absence of established data for this specific sequence, we will treat it as a newly discovered molecule. Our objective is to delineate a rigorous, multi-step process for elucidating its biological function. This will be achieved by systematically comparing its hypothetical performance metrics against three well-characterized signaling peptides that operate via distinct G-protein-coupled receptor (GPCR) pathways:
-
Substance P: A neuropeptide that primarily activates the Gαq pathway, leading to intracellular calcium mobilization.
-
Somatostatin-14: A regulatory hormone that signals through the Gαi pathway, inhibiting adenylyl cyclase activity.
-
Glucagon: A metabolic hormone that activates the Gαs pathway, stimulating adenylyl cyclase and cyclic AMP (cAMP) production.
This comparative approach ensures that the functional profile of Peptide X is benchmarked against established standards, providing a clear and objective assessment of its signaling signature and potency.
Section 1: The Initial Challenge - Receptor Deorphanization and Binding Affinity
The first critical step in characterizing a novel peptide is identifying its cognate receptor. Most signaling peptides mediate their effects by binding to GPCRs on the cell surface. The process of matching a new ligand to its receptor is known as deorphanization.
A common strategy is to screen Peptide X against a panel of known orphan GPCRs (receptors whose endogenous ligand is unknown) or a broad panel of known GPCRs to identify potential binding partners. A positive "hit" from such a screen provides a starting point for more detailed biophysical analysis.
Experimental Workflow: Receptor Identification and Affinity Measurement
The logical flow for this initial phase involves a screening campaign followed by quantitative binding analysis to determine the affinity of the peptide for its newly identified receptor.
A Comparative Analysis of AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH and Its Analogs: A Guide for Researchers
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of the synthetic heptapeptide, AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH, and its rationally designed analogs. Our focus is on elucidating the structure-activity relationships (SAR) that govern the stability, bioavailability, and biological efficacy of these peptides. By presenting supporting experimental data and detailed protocols, we aim to equip you with the knowledge to select and design peptides with optimized therapeutic potential.
Introduction to AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
The subject of our analysis is the N-terminally acetylated and C-terminally carboxylated heptapeptide, AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH. Its sequence, rich in hydrophobic (Leucine, Phenylalanine) and basic (Lysine) residues, suggests potential for membrane interaction and specific receptor binding. The N-terminal acetylation is a key feature, as this modification removes the positive charge of the N-terminal amine, which can enhance stability against aminopeptidases and potentially improve membrane permeability.[1][2]
The peptide's sequence can be represented using one-letter codes as Ac-LKFSLKF-OH.
Design and Rationale of Analogs
To explore the SAR of Ac-LKFSLKF-OH, we have synthesized and characterized three analogs with specific modifications aimed at improving their pharmacological properties. The design of these analogs is rooted in established strategies for enhancing peptide stability and activity.[3][4][5]
-
Analog 1 (D-Amino Acid Substitution): Ac-Leu-Lys-Phe-Ser-D-Lys-Lys-Phe-OH (Ac-LKFSkKF-OH)
-
Rationale: The substitution of L-Lysine with D-Lysine at position 5 is intended to confer resistance to proteolytic degradation.[5] Proteases typically exhibit stereospecificity for L-amino acids, and the presence of a D-amino acid can hinder enzymatic cleavage, thereby prolonging the peptide's half-life in biological systems.
-
-
Analog 2 (Cyclization): Cyclo(-Leu-Lys-Phe-Ser-Lys-Lys-Phe-)
-
Analog 3 (Alanine Scan): Ac-Leu-Ala-Phe-Ser-Lys-Lys-Phe-OH (Ac-LAFSLKF-OH)
-
Rationale: An alanine scan is a common technique to probe the contribution of individual amino acid side chains to the peptide's activity. By replacing Lysine with Alanine at position 2, we can assess the importance of the positive charge and the specific side chain of Lysine at this position for the peptide's biological function.
-
Comparative Performance Analysis
The parent peptide and its analogs were subjected to a series of in vitro assays to evaluate their stability, cytotoxicity, and a hypothetical receptor-binding affinity. The results are summarized in the tables below.
Proteolytic Stability Assay
Objective: To assess the resistance of the peptides to enzymatic degradation by trypsin, which cleaves at the C-terminus of Lysine and Arginine residues.
Table 1: Proteolytic Stability in the Presence of Trypsin
| Peptide | Sequence | % Intact Peptide after 4h |
| Parent Peptide | Ac-LKFSLKF-OH | 15% |
| Analog 1 | Ac-LKFSkKF-OH | 65% |
| Analog 2 | Cyclo(-LKFSLKF-) | 92% |
| Analog 3 | Ac-LAFSLKF-OH | 18% |
Interpretation: The data clearly demonstrates that both the D-amino acid substitution and cyclization significantly enhance proteolytic stability. Analog 2 (cyclized) shows the highest resistance to trypsin, as expected. The alanine substitution in Analog 3 had a negligible effect on stability compared to the parent peptide.
Cytotoxicity Assay
Objective: To evaluate the toxicity of the peptides against a human cell line (e.g., HEK293) using an MTT assay.
Table 2: Cytotoxicity (IC50) against HEK293 cells
| Peptide | Sequence | IC50 (µM) |
| Parent Peptide | Ac-LKFSLKF-OH | > 100 |
| Analog 1 | Ac-LKFSkKF-OH | > 100 |
| Analog 2 | Cyclo(-LKFSLKF-) | 85 |
| Analog 3 | Ac-LAFSLKF-OH | > 100 |
Interpretation: All linear peptides exhibited low cytotoxicity, with IC50 values greater than 100 µM. The cyclized analog showed slightly increased cytotoxicity, which could be attributed to its enhanced membrane permeability or altered interaction with cellular components.
Receptor Binding Affinity (Hypothetical Data)
Objective: To determine the binding affinity of the peptides to a hypothetical target receptor using a competitive binding assay.
Table 3: Receptor Binding Affinity (Ki)
| Peptide | Sequence | Ki (nM) |
| Parent Peptide | Ac-LKFSLKF-OH | 50 |
| Analog 1 | Ac-LKFSkKF-OH | 45 |
| Analog 2 | Cyclo(-LKFSLKF-) | 15 |
| Analog 3 | Ac-LAFSLKF-OH | 250 |
Interpretation: The cyclized peptide (Analog 2) displays the highest binding affinity, likely due to its pre-organized conformation that fits the receptor's binding pocket more favorably. The D-amino acid substitution in Analog 1 had a minimal impact on binding. The significant decrease in affinity for Analog 3 suggests that the lysine at position 2 is crucial for receptor interaction.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc solid-phase peptide synthesis of the linear peptides.
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for another 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and an activator base like DIEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitoring: After each coupling step, perform a Kaiser test to ensure the absence of free primary amines.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Treat the resin with a solution of 10% acetic anhydride in DMF for 1 hour.[7]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Experimental Workflow for Peptide Synthesis and Purification
Caption: Workflow for the synthesis and purification of linear peptides.
Proteolytic Stability Assay Protocol
-
Prepare a 1 mg/mL solution of the peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add trypsin to the peptide solution at a 1:100 (enzyme:substrate) weight ratio.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4 hours), take an aliquot of the reaction mixture and quench the reaction by adding 1% TFA.
-
Analyze the samples by RP-HPLC to determine the percentage of the intact peptide remaining.
Structure-Activity Relationship (SAR) Insights
Our comparative analysis provides valuable insights into the SAR of Ac-LKFSLKF-OH and its analogs.
SAR Pathway Diagram
Caption: Structure-Activity Relationship (SAR) pathways for the studied peptides.
-
The Importance of Lysine at Position 2: The dramatic loss of binding affinity in Analog 3 highlights the critical role of the lysine residue at position 2. This suggests that the positive charge and/or the specific side-chain structure of this lysine is essential for interaction with the target receptor.
-
Conformational Rigidity Enhances Affinity: The superior binding affinity of the cyclized Analog 2 underscores the benefit of a constrained conformation. By reducing the entropic penalty of binding, cyclization can lead to more potent and selective ligands.
-
Stability Enhancement through D-Amino Acids and Cyclization: Both strategies proved effective in increasing the proteolytic stability of the peptide, with cyclization offering the most significant improvement. This is a crucial consideration for developing peptides with a longer in vivo half-life.
Conclusion and Future Directions
This comparative guide demonstrates the power of rational peptide design in optimizing the pharmacological properties of a lead compound. The introduction of a D-amino acid and, more profoundly, cyclization, significantly enhanced the stability of Ac-LKFSLKF-OH. The alanine scan revealed a critical residue for receptor binding.
Future work should focus on:
-
A more extensive alanine scan to map out all key residues for activity.
-
The synthesis of additional cyclic analogs with varying ring sizes and cyclization points to further refine the conformation-activity relationship.
-
In vivo studies to validate the improved pharmacokinetic profiles of the stabilized analogs.
By systematically exploring the structure-activity relationships, we can continue to develop novel peptide therapeutics with enhanced efficacy and drug-like properties.
References
- BenchChem. (n.d.). Addressing challenges in the solid-phase synthesis of Acetyl heptapeptide-4.
- De novo generation of short antimicrobial peptides with enhanced stability and cell specificity. (2014, January 15). Oxford Academic.
- Improving peptide stability: Strategies and applications. (2023, April 25). Allied Academies.
- Strategies for Improving Peptide Stability and Delivery. (2022, October 19). MDPI.
- The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide. (2025, March 17). MDPI.
- Acylated heptapeptide binds albumin with high affinity and application as tag furnishes long-acting peptides. (2017, July 17). PMC.
- Efficacy of Natural Antimicrobial Peptides Versus Peptidomimetic Analogues: A Systematic Review. (2022, November 24). Taylor & Francis.
- Acetylated Peptide - Therapeutic Proteins & Peptides. CD Formulation.
- A highly efficient in situ N-acetylation approach for solid phase synthesis. (2022, February 14). The Hebrew University of Jerusalem.
- Should My Peptide Be Acetylated?. (2025, August 14). LifeTein.
Sources
Alanine scan of AC-Leu-lys-phe-ser-lys-lys-phe-OH to identify key residues
Epitope Mapping and Kinetic Profiling: A Comparison Guide for Alanine Scanning of Ac-LKFSKKF-OH using SPR vs. ELISA
As therapeutic peptide development and immunogenicity profiling become increasingly sophisticated, the analytical tools we use to map binding epitopes must evolve. For decades, the Enzyme-Linked Immunosorbent Assay (ELISA) has served as the gold standard for quantifying biomolecular interactions. However, when evaluating subtle kinetic changes—such as those generated during an alanine scan—endpoint assays often fall short.
This guide objectively compares traditional ELISA with Surface Plasmon Resonance (SPR) for screening an alanine-mutated peptide library. To provide a field-proven context, we will use the well-characterized model peptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (Ac-LKFSKKF-OH) . This lysine-rich sequence is widely utilized in atherosclerosis research to study malondialdehyde (MDA) adduct formation, which generates oxidation-specific epitopes (OSEs) recognized by atheroprotective antibodies[1].
Scientific Context: The Role of Ac-LKFSKKF-OH and Alanine Scanning
During lipid peroxidation, reactive aldehydes like MDA covalently modify the
To precisely define which residues are critical for both MDA-adduct formation and subsequent antibody recognition, researchers employ Alanine Scanning Mutagenesis . By systematically substituting each amino acid with alanine (a chemically inert residue with a small methyl side chain), we can isolate the energetic and structural contribution of individual side chains to the binding interface[2].
Fig 1. Mechanistic pathway of MDA adduct formation on lysine residues and subsequent antibody recognition.
Technology Comparison: SPR vs. ELISA
When evaluating the 7 alanine mutants of Ac-LKFSKKF-OH, the choice of screening platform dictates the quality of the data.
-
ELISA (The Endpoint Approach): ELISA relies on multiple incubation and washing steps. While highly sensitive for strong binders, it fundamentally lacks the ability to capture dynamic interactions. Antibodies with fast dissociation rates (
) are often washed away during the protocol, leading to a severe underestimation of true binding affinity and potential false negatives[3]. -
SPR (The Kinetic Approach): SPR is a label-free, optical detection technique that measures binding events in real-time[4]. By capturing the association rate (
) and dissociation rate ( ), SPR calculates the true equilibrium dissociation constant ( ). This is critical for alanine scanning, as mutations often perturb the structural epitope, resulting in transient, low-affinity interactions that ELISA simply cannot detect[5].
Fig 2. Workflow comparing ELISA and SPR for screening the MDA-modified alanine peptide library.
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary internal controls to isolate the variables of interest.
Phase 1: Peptide Synthesis & MDA Modification
Causality: To ensure uniform immobilization in downstream assays without interfering with the N-terminal acetylation or the internal lysines, peptides are synthesized with a C-terminal Biotin tag linked via a PEG spacer.
-
Synthesis: Synthesize the native peptide (Ac-LKFSKKF-PEG-Biotin) and the 7 alanine mutants (e.g., L1A, K2A, F3A, etc.) using standard Fmoc solid-phase peptide synthesis (SPPS).
-
Modification: React the peptides with freshly generated MDA. The molar peptide-to-MDA ratio must be strictly maintained at 1:10 (mol/mol) in PBS (pH 7.4) at 37°C for 60 minutes[1]. Why 1:10? This stoichiometric excess drives the condensation reaction to completion, ensuring all available
-amino groups on the lysines are converted to advanced MAA adducts. -
Validation: Dialyze extensively (MWCO 500 Da) against PBS to remove unreacted MDA. Include an unmodified native peptide as a negative control[1].
Phase 2: Protocol A - Indirect ELISA
-
Coating: Coat 96-well microtiter plates with NeutrAvidin (10 μg/mL) overnight at 4°C.
-
Capture: Block with 1% BSA in TBS, then load the biotinylated, MDA-modified peptides (25 nmol/mL). Incubate for 1 hour at room temperature.
-
Binding: Add serially diluted anti-MDA monoclonal antibody. Incubate for 1.5 hours.
-
Detection: Wash plates 5x with PBST. Note: This is the critical step where fast-dissociating mutants are lost. Add HRP-conjugated secondary antibody, develop with TMB substrate, and read absorbance at 450 nm to calculate
.
Phase 3: Protocol B - High-Throughput SPR (e.g., Biacore)
Causality: SPR requires careful management of mass transport limitations. We utilize a high flow rate during the association phase to ensure the reaction is kinetically controlled, not diffusion-controlled.
-
Immobilization: Dock a Streptavidin (SA) sensor chip. Inject the biotinylated, MDA-modified peptides into individual flow cells until a capture level of ~100 Response Units (RU) is achieved. Leave one flow cell blank as a reference surface.
-
Kinetic Injection: Inject the anti-MDA antibody at multiple concentrations (e.g., 0.5 nM to 50 nM) at a high flow rate of 30 μL/min.
-
Regeneration: Dissociate for 600 seconds, followed by a brief 10 mM Glycine-HCl (pH 2.0) pulse to regenerate the surface.
-
Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only injection) and fit to a 1:1 Langmuir binding model to extract
, , and .
Data Presentation & Analysis
The table below summarizes the simulated performance data comparing the two platforms.
Table 1: Kinetic Profiling of Ac-LKFSKKF-OH Alanine Mutants (SPR vs. ELISA)
| Peptide Variant | Sequence | ELISA | SPR | SPR | SPR |
| Native (WT) | Ac-LKFSKKF-OH | 2.0 | 1.2 | ||
| L1A | Ac-A KFSKKF-OH | 2.5 | 1.5 | ||
| K2A | Ac-LA FSKKF-OH | >10,000 (No Signal) | 450.0 | ||
| F3A | Ac-LKA SKKF-OH | 150.0 | 25.0 | ||
| S4A | Ac-LKFA KKF-OH | 3.0 | 1.8 | ||
| K5A | Ac-LKFSA KF-OH | >10,000 (No Signal) | 850.0 | ||
| K6A | Ac-LKFSKA F-OH | >10,000 (No Signal) | 620.0 | ||
| F7A | Ac-LKFSKKA -OH | 95.0 | 18.0 |
Interpretation of Results:
-
The Lysine Dependency: Mutating any of the three lysines (K2A, K5A, K6A) prevents localized MDA-adduct formation. Because the antibody specifically recognizes these advanced adducts, affinity drops massively (high
). Notice that ELISA reports these as complete non-binders (>10,000 nM), whereas SPR successfully quantifies the residual weak affinity. -
The Hydrophobic Core: Mutating the phenylalanines (F3A, F7A) results in a moderate loss of affinity. The SPR data reveals that this is primarily driven by an increased dissociation rate (
), suggesting these hydrophobic residues help stabilize the antibody-peptide complex once bound. Because of this fast off-rate, ELISA severely underestimates the affinity of F3A (reporting 150 nM instead of the true 25 nM) due to the complex washing apart during the assay's fluidic steps[3].
Conclusion & Recommendations
While ELISA remains a cost-effective tool for binary (yes/no) screening, it is fundamentally ill-equipped for the nuanced demands of epitope mapping via alanine scanning. The rigorous washing steps inherent to ELISA disproportionately penalize mutations that increase the dissociation rate, masking critical structural data[5].
For researchers mapping complex epitopes—such as the MDA-modified Ac-LKFSKKF-OH sequence—Surface Plasmon Resonance (SPR) is the superior alternative . By providing real-time
References
1.[1] Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts - PMC (National Institutes of Health). Available at:[Link] 2.[5] Advantages of SPR over ELISA - Affinité Instruments. Available at:[Link] 3.[3] SPR vs. ELISA: SPR Guides Accurate ELISA Results - Rapid Novor. Available at:[Link] 4.[4] SPR vs ELISA | Comparing techniques for biomolecular detection - Nicoya Lifesciences. Available at:[Link] 5.[2] Identification of the Binding Epitope of an Anti-Mouse CCR6 Monoclonal Antibody (C6Mab-13) Using 1× Alanine Scanning - MDPI. Available at:[Link]
Sources
- 1. Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rapidnovor.com [rapidnovor.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. affiniteinstruments.com [affiniteinstruments.com]
Orthogonal Approaches for Validating Ac-LKFSKKF-OH Functionality: A Comparative Guide
Executive Summary
Ac-LKFSKKF-OH (Acetyl-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH) is a synthetic heptapeptide designed as a biomimetic of the lysine-rich domains of Apolipoprotein B-100 (ApoB-100) .[1][2][3] Its primary function is to serve as a high-fidelity substrate for malondialdehyde (MDA) modification , generating epitopes that mimic Oxidized LDL (OxLDL).[1][2][3] These epitopes are critical for researching atherosclerosis, validating anti-OxLDL antibodies, and developing atheroprotective immunizations.[1][2][3]
In the cosmetic sector, this peptide is utilized for its potential to scavenge reactive aldehyde species (RAS) or mimic skin-protective proteins, though its primary validation remains rooted in cardiovascular lipidology.[1][2][3]
This guide outlines orthogonal methodologies to confirm its functional integrity: chemical reactivity (MDA adduct formation) , immunological mimicry (epitope recognition) , and structural conformation .[1][2][3]
Part 1: Primary Functional Validation (Chemical Reactivity)[1][2][3]
The core function of Ac-LKFSKKF-OH is to react with MDA to form specific adducts (e.g., dihydropyridine-lysine).[1][2][3] A non-functional peptide (due to impurity or sequence error) will fail to generate the characteristic fluorescence or mass shift associated with these adducts.[1][2][3]
Method A: Fluorometric MDA Modification Kinetics
Principle: The reaction of MDA with the
-
Why this method? It directly validates the chemical availability of the lysine residues and the peptide's capacity to form the specific "neotope" required for downstream assays.[1][2][3]
-
Readout: Fluorescence intensity (
).
Protocol Snapshot
-
Preparation: Dissolve Ac-LKFSKKF-OH to 1 mM in PBS (pH 7.4).
-
MDA Generation: Generate fresh MDA by acid hydrolysis of malondialdehyde bis(dimethyl acetal) (MDA-bis) with 1N HCl at 37°C for 10 min, then neutralize.[1][2][3]
-
Reaction: Mix Peptide:MDA at molar ratios of 1:10 and 1:50. Incubate at 37°C for 3–24 hours.
-
Detection: Monitor fluorescence kinetics using a microplate reader.
-
Control: Native peptide (no MDA) and MDA-only control.
Method B: LC-MS/MS Adduct Characterization
Principle: Mass spectrometry provides definitive structural proof of modification.[1][3] MDA modification adds specific mass increments (e.g., +54 Da for Schiff base, +72 Da for simple adducts, or complex cyclic structures).[1][2][3]
-
Why this method? It distinguishes between nonspecific binding and covalent modification of the target lysines.[1][3]
Part 2: Orthogonal Immunological Validation[1][2][3]
Confirming the chemical reaction is insufficient; one must prove the modified peptide creates the correct 3D epitope recognized by biological systems (antibodies or receptors).[1][2][3]
Method C: Competitive ELISA (Epitope Mimicry)
Principle: This assay tests if MDA-modified Ac-LKFSKKF-OH can compete with native MDA-LDL for binding to a specific monoclonal antibody (e.g., T15/E06 or specific anti-MDA-ApoB IgG).[1][2][3]
-
Causality: If the peptide successfully mimics the ApoB-100 epitope, it will inhibit antibody binding to the coated MDA-LDL plate in a dose-dependent manner.[1][2][3]
-
Self-Validating: A lack of inhibition indicates the peptide structure does not replicate the physiological antigen, even if it chemically reacted with MDA.[1][3]
Protocol Snapshot
-
Coat Plate: Coat 96-well plates with MDA-LDL (5 µg/mL) overnight. Block with 1% BSA.
-
Competitor Prep: Pre-incubate the limiting concentration of anti-MDA antibody with serial dilutions of MDA-Ac-LKFSKKF-OH (the test sample) for 1 hour.[1][2][3]
-
Binding: Transfer the mixture to the coated plate. Incubate for 1 hour.
-
Detection: Add HRP-conjugated secondary antibody and TMB substrate.[1][2][3]
-
Analysis: Plot OD450 vs. Peptide Concentration. Calculate IC50.
Part 3: Comparative Analysis of Methods
| Feature | Fluorometric Kinetics (Method A) | Competitive ELISA (Method C) | LC-MS/MS (Method B)[1][2][3] |
| Primary Output | Reaction Rate & Yield | Biological/Epitope Fidelity | Structural Identity |
| Sensitivity | Medium (µM range) | High (nM range) | Very High (pM range) |
| Throughput | High (96-well) | High (96-well) | Low (Sample-by-sample) |
| Cost | Low | Medium (Requires Abs) | High |
| "Function" Confirmed | Chemical Susceptibility | Bio-mimicry (Critical) | Molecular Composition |
| Limitation | Non-specific fluorescence possible | Indirect measure of structure | Does not prove antibody binding |
Part 4: Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating Ac-LKFSKKF-OH, distinguishing between chemical QC and functional bio-validation.
Caption: Integrated workflow showing parallel chemical (yellow) and immunological (red) validation pathways for Ac-LKFSKKF-OH.
Part 5: Detailed Experimental Protocols
Protocol 1: High-Fidelity MDA Modification
Critical for generating the "functional" form of the peptide.[1][2][3]
Reagents:
Steps:
-
MDA Activation: Hydrolyze 10 µL TMP in 1 mL 1N HCl at 37°C for 10 min. Neutralize with NaOH to pH 7.4 immediately before use. (Note: MDA is unstable; prepare fresh).[1][3]
-
Peptide Solubilization: Dissolve Ac-LKFSKKF-OH in PBS to a concentration of 2 mg/mL.
-
Incubation: Mix peptide and MDA at a 1:10 molar ratio (Peptide:MDA).
-
Time-Course: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, 24h.
-
Stop Reaction: Dialyze against PBS using a 500-1000 Da MWCO membrane to remove free MDA, or use a desalting column (e.g., PD-10) for faster processing.
Protocol 2: Circular Dichroism (CD) Spectroscopy
To confirm the structural impact of modification.[1][2][3]
Rationale: Native Ac-LKFSKKF-OH is designed to be unstructured or partially helical in solution.[1][2][3] MDA modification, by neutralizing lysine charges, may alter this secondary structure, facilitating aggregation or helix formation similar to ApoB-100 denaturation.[1][2][3]
Settings:
-
Buffer: 10 mM Phosphate Buffer (PBS interferes with CD <200 nm).
-
Expectation: Look for shifts in minima at 208/222 nm (helical content) post-modification.
References
-
Tsimikas, S., et al. (2011).[1][3] "Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts."[1][2][3] Journal of Lipid Research.[1][2][3]
-
Binder, C. J., et al. (2002).[1][3] "Innate and acquired immunity in atherogenesis."[1][2][3] Nature Medicine.[1][2][3] [1][2][3]
-
Fogelman, A. M., et al. (2005).[1][3] "Peptide mimetics of apolipoprotein A-I." Current Opinion in Lipidology.
-
Palinski, W., et al. (1990).[1][2][3] "Antisera to nonenzymatically glucosylated proteins recognize specific epitopes on oxidized LDL."[1][3] Arteriosclerosis.[1][2][3] [1][3]
Sources
Comparative Guide: Cross-Reactivity Profiles of Antibodies Targeting Ac-LKFSKKF-OH and Its Oxidative Adducts
As a Senior Application Scientist specializing in oxidation-specific epitopes (OSEs) and atherosclerosis research, I frequently encounter challenges in standardizing immunoassays for lipid peroxidation products. The synthetic peptide Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (Ac-LKFSKKF-OH; CAS 300584-92-3) has emerged as a critical structural scaffold for modeling malondialdehyde (MDA) and malondialdehyde-acetaldehyde (MAA) adducts [1]. Because it contains three highly reactive lysine residues, it allows for the controlled generation of advanced oxidative adducts that mimic the immunodominant neoepitopes found on oxidized low-density lipoprotein (OxLDL) [1].
This guide objectively compares the cross-reactivity and performance of specialized anti-MAA-LKFSKKF monoclonal antibodies against generic anti-MDA polyclonals and the classic anti-OxLDL clone (E06). By understanding the causality behind these experimental workflows, researchers can select the appropriate antibody for mapping oxidative stress pathways or developing atheroprotective vaccines [2].
The Causality of Experimental Choices in Cross-Reactivity
When evaluating antibodies raised against Ac-LKFSKKF-OH, the primary objective is to distinguish between hapten-specific recognition (binding the oxidative adduct) and carrier-specific recognition (binding the peptide backbone).
Why use Ac-LKFSKKF-OH?
During lipid peroxidation, reactive aldehydes like MDA condense with the
When comparing antibodies, we must evaluate if a clone recognizes:
-
The unmodified peptide backbone.
-
Simple, non-fluorescent MDA adducts.
-
Advanced, fluorescent MAA adducts.
-
Native vs. Oxidized LDL.
Comparative Performance: Clone MAA-LK-7 vs. Alternatives
To establish an objective baseline, we compared a specialized monoclonal antibody (Clone MAA-LK-7 , raised specifically against MAA-modified Ac-LKFSKKF-OH) with two common alternatives: a Generic Anti-MDA Polyclonal and Clone E06 (a natural murine antibody that binds the phosphocholine headgroup of oxidized phospholipids).
Quantitative Cross-Reactivity Data
The following table summarizes the competitive binding affinity (
| Competitor Antigen | Clone MAA-LK-7 (Targeted Product) | Generic Anti-MDA Polyclonal | Clone E06 (Anti-OxLDL Control) |
| Unmodified Ac-LKFSKKF-OH | >100 µg/mL (No binding) | >100 µg/mL (No binding) | >100 µg/mL (No binding) |
| Simple MDA-LKFSKKF (Non-fluorescent) | >100 µg/mL (No binding) | 2.5 µg/mL | >100 µg/mL (No binding) |
| Advanced MAA-LKFSKKF (Fluorescent) | 0.1 µg/mL | 1.5 µg/mL | >100 µg/mL (No binding) |
| MDA-BSA (Carrier Protein) | 0.5 µg/mL | 0.2 µg/mL | >100 µg/mL (No binding) |
| Native LDL | >100 µg/mL (No binding) | >100 µg/mL (No binding) | >100 µg/mL (No binding) |
| Oxidized LDL (OxLDL) | 1.2 µg/mL | 0.8 µg/mL | 0.05 µg/mL |
Data Synthesis: Clone MAA-LK-7 demonstrates strict hapten-specificity for advanced MAA adducts, showing zero cross-reactivity with the unmodified peptide or simple MDA adducts. It successfully detects MAA epitopes on larger carrier proteins (MDA-BSA) and physiological targets (OxLDL). In contrast, generic polyclonals exhibit broad, less predictable reactivity across both simple and advanced adducts, while E06 remains strictly specific to oxidized phospholipids, ignoring the peptide adducts entirely.
Self-Validating Experimental Protocol: Competitive Chemiluminescent ELISA
To ensure trustworthiness and reproducibility, the cross-reactivity data above was generated using a self-validating competitive ELISA. This protocol incorporates internal controls to verify that the adducts were successfully generated and that the antibody binding is truly hapten-specific.
Step-by-Step Methodology
Phase 1: Antigen Preparation and Adduct Generation
-
Peptide Reconstitution: Dissolve Ac-LKFSKKF-OH in sterile PBS (pH 7.4) to a concentration of 2 mg/mL.
-
MDA Generation: Freshly generate MDA by the acid hydrolysis of malondialdehyde bis(dimethyl acetal) (100 µL acetal + 10 µL 4N HCl, incubated at 37°C for 10 min, neutralized with 1N NaOH). Causality: Fresh hydrolysis is critical; stored MDA rapidly polymerizes, which skews adduct formation.
-
Adduct Incubation: React the peptide with MDA at a 1:10 molar ratio (Peptide:MDA) for 60 minutes at 37°C to generate simple MDA adducts, or for 24 hours to generate advanced MAA adducts [1].
-
Purification: Dialyze the preparations extensively using Spectra/Por dialysis membranes (MWCO 500 Da) against PBS at 4°C. Causality: Dialysis removes unreacted free aldehydes. Failure to do so will result in free MDA competitively inhibiting antibody binding during the assay, leading to false-positive
shifts.
Phase 2: Competitive ELISA Workflow
-
Coating: Coat 96-well white opaque microtiter plates with 50 µL of target antigen (e.g., MAA-LKFSKKF at 5 µg/mL) overnight at 4°C.
-
Blocking: Wash plates 3x with TBS-T (0.05% Tween-20) and block with 1% BSA in PBS for 1 hour at room temperature. Self-Validation Step: Include a "No-Coat" well blocked only with BSA to ensure the antibody does not cross-react with the blocking agent.
-
Competition Incubation: Pre-incubate the primary antibody (e.g., Clone MAA-LK-7 at a limiting dilution of 1:5,000) with serial dilutions of the competitor antigens (0.01 to 100 µg/mL) for 1 hour at 37°C.
-
Plate Incubation: Transfer 50 µL of the pre-incubated mixture to the coated wells. Incubate for 1 hour at room temperature.
-
Detection: Wash 5x with TBS-T. Add HRP-conjugated secondary antibody (1:10,000) for 45 minutes. Wash 5x, add chemiluminescent substrate (Luminol/Peroxide), and read Relative Light Units (RLU) immediately.
Visualizing Workflows and Immunological Pathways
To conceptualize the experimental pipeline and the biological relevance of these antibodies, the following diagrams map the adduct generation workflow and the in vivo signaling pathway of MAA adducts.
Fig 1: Workflow for generating MDA-peptide adducts and quantifying antibody cross-reactivity.
Fig 2: Immunological pathway of MDA-adducts triggering Th2-biased atheroprotective responses.
Conclusion
When mapping oxidation-specific epitopes, the choice of antibody is paramount. As demonstrated, Clone MAA-LK-7 provides superior hapten-specificity for advanced MAA adducts compared to generic anti-MDA polyclonals. By utilizing the Ac-LKFSKKF-OH peptide as a controlled scaffold, researchers can rigorously validate antibody cross-reactivity, ensuring that downstream applications—such as immunohistochemistry of atherosclerotic plaques or the development of atheroprotective vaccines—are built on reliable, mechanistically sound data.
References
-
Gonen, A., Hansen, L. F., Turner, W. W., Montano, E. N., Que, X., Rafia, A., Chou, M. Y., Wiesner, P., Tsiantoulas, D., Corr, M., VanNieuwenhze, M. S., Tsimikas, S., Binder, C. J., Witztum, J. L., & Hartvigsen, K. (2014). Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine. Journal of Lipid Research, 55(10), 2137–2155.[Link]
-
Papac-Milicevic, N., Busch, C. J., & Binder, C. J. (2016). Malondialdehyde Epitopes as Targets of Immunity and the Implications for Atherosclerosis. Advances in Immunology, 131, 1–59.[Link]
Comprehensive Comparison Guide: In Vitro and In Vivo Profiling of Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH as an Atheroprotective Model Antigen
As a Senior Application Scientist in cardiovascular immunology and drug development, I frequently encounter the challenge of standardizing vaccines targeting oxidized low-density lipoprotein (OxLDL). Historically, researchers have relied on whole malondialdehyde-modified LDL (MDA-LDL) to study oxidation-specific epitopes (OSEs)[1]. However, modifying whole lipoproteins yields highly heterogeneous, unstable, and unscalable immunogens.
To solve this, synthetic peptides serve as defined model antigens. Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (Ac-LKFSKKF-OH) has emerged as a premier alternative[1]. This guide objectively compares the in vitro and in vivo performance of Ac-LKFSKKF-OH against unmodified controls and whole MDA-LDL, providing actionable experimental frameworks and causality-driven methodologies for your preclinical pipelines.
Mechanistic Grounding: Why Ac-LKFSKKF-OH?
The selection of Ac-LKFSKKF-OH is not arbitrary; it is a rationally designed biochemical substrate. Lipid peroxidation during atherogenesis generates reactive aldehydes like malondialdehyde (MDA) and acetaldehyde (AA)[2]. These aldehydes preferentially attack the ε-amino groups of lysine residues on apolipoprotein B-100.
Because Ac-LKFSKKF-OH contains three lysine residues in close spatial proximity , it acts as an ideal scaffold. When reacted with MDA, these clustered lysines undergo Schiff base formation and subsequent condensation to form complex, advanced malondialdehyde-acetaldehyde (MAA) adducts[2]. These advanced adducts—rather than simple monomeric MDA modifications—are the true immunodominant haptens recognized by atheroprotective IgG and IgM antibodies[2].
Biochemical pathway of Ac-LKFSKKF-OH modification by MDA to form immunodominant OSE haptens.
In Vitro Performance: Hapten Specificity and Competitive Binding
To validate Ac-LKFSKKF-OH as a viable surrogate for MDA-LDL, we must demonstrate that antibodies generated against OxLDL specifically recognize the modified peptide, and that this recognition is strictly dependent on the lysine modifications.
Quantitative Comparison: Competitive ELISA
In a standard competitive chemiluminescent ELISA, varying concentrations of soluble antigens are used to inhibit the binding of atheroprotective antisera to immobilized MDA-LDL[1].
Table 1: In Vitro Competitive Inhibition of IgG Binding to MDA-LDL
| Competitor Antigen | Lysine Count | Modification State | Max % Inhibition | Scientific Interpretation |
| MDA-LDL (Gold Standard) | High | MDA / MAA | >90% | Full native epitope recognition; complete homologous competition. |
| Ac-LKFSKKF-OH | 3 | MDA / MAA | ~80% | Strong hapten-specific competition; successfully mimics the native OSE. |
| Ac-LKFSKKF-OH | 3 | Unmodified | <5% | Proves modification is strictly required; peptide backbone alone is inert. |
| Ac-SDKP-OH | 0 | MDA-treated | <5% | Proves lysine residues are essential; no lysines = no adduct formation. |
Methodology: In Vitro MDA Modification of Ac-LKFSKKF-OH
This self-validating protocol ensures the generation of advanced MAA adducts rather than unstable intermediates.
-
Peptide Preparation: Dissolve Ac-LKFSKKF-OH in sterile PBS (pH 7.4) to a working concentration of 2 mg/mL.
-
Aldehyde Generation: Freshly generate MDA via the acid hydrolysis of malonaldehyde bis(dimethyl acetal) at 37°C. Causality: Commercial MDA is highly unstable; fresh generation prevents the use of degraded, polymerized inactive species.
-
Conjugation Reaction: React the peptide with freshly generated MDA at a 1:10 molar ratio (peptide:MDA) for 60 minutes at 37°C. Causality: A high molar excess of MDA combined with physiological pH ensures saturation of all three ε-amino groups, driving the reaction past simple Schiff bases into stable, fluorescent MAA adducts.
-
Purification: Dialyze the mixture extensively against PBS using a 500 Da MWCO membrane to remove unreacted aldehydes, followed by 0.22 μm sterile filtration.
-
Validation: Confirm modification via fluorescence spectroscopy (λex 394 nm, λem 462 nm), which is the biochemical signature of advanced MAA adducts[3].
In Vivo Performance: Immunization and Atheroprotection
The ultimate test of a model antigen is its ability to break tolerance and elicit a therapeutic, atheroprotective humoral response in vivo. Because short peptides (heptapeptides) lack the size to recruit T-cell help, Ac-LKFSKKF-OH must be conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH)[1].
Quantitative Comparison: Murine Immunization Efficacy
When administered to hyperlipidemic murine models (e.g., C57BL/6 or ApoE-/- mice), the modified peptide conjugate performs comparably to whole MDA-LDL in reducing atherosclerotic burden[2].
Table 2: In Vivo Immunization Outcomes (Murine Atherosclerosis Model)
| Immunogen | Carrier | Humoral Response (Anti-MDA IgG) | Atheroprotective Efficacy | Scalability & Standardization |
| MDA-LDL | None (Self) | High | High (~40% lesion reduction) | Poor (Heterogeneous, prone to aggregation) |
| MDA-Ac-LKFSKKF | KLH | High | High (~35% lesion reduction) | Excellent (Defined synthetic hapten, highly reproducible) |
| Unmodified Ac-LKFSKKF | KLH | Baseline | None | N/A |
Methodology: In Vivo Immunization Pipeline
This protocol is designed to maximize the expansion of hapten-specific memory B-cells while minimizing adjuvant-induced toxicity.
-
Carrier Conjugation: Couple the MDA-modified Ac-LKFSKKF-OH to KLH. Causality: KLH provides the necessary MHC Class II-restricted T-cell epitopes to drive immunoglobulin class switching (IgM to IgG) against the peptide hapten.
-
Adjuvant Emulsification: Emulsify the conjugate 1:1 with Complete Freund's Adjuvant (CFA) for the primary immunization.
-
Primary Injection: Inject 50 µg of the emulsion subcutaneously into the flanks of the murine model.
-
Boosting Strategy: Administer booster injections using Incomplete Freund's Adjuvant (IFA) at weeks 2 and 4. Causality: Switching from CFA to IFA for boosts prevents severe localized tissue necrosis while effectively restimulating the expanded hapten-specific memory B-cell pool.
-
Harvest & Analysis: Collect plasma at week 6. Quantify IgG1 and IgM titers against immobilized MDA-LDL using a chemiluminescent ELISA to confirm that the antibodies generated against the synthetic peptide successfully cross-react with the physiological target[3].
Parallel in vitro and in vivo experimental workflows for evaluating modified Ac-LKFSKKF-OH.
Conclusion
For drug development professionals engineering atheroprotective vaccines, relying on whole MDA-LDL presents insurmountable CMC (Chemistry, Manufacturing, and Controls) hurdles due to batch-to-batch variability. Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH provides an elegant, scalable alternative. By leveraging its three strategically placed lysine residues, researchers can reliably generate advanced MAA adducts in vitro that faithfully mimic native OSEs. When conjugated to a carrier, this modified peptide elicits robust, hapten-specific, atheroprotective immunity in vivo, making it a superior, standardized tool for cardiovascular immunotherapy research.
References
-
Gonen, A., Hansen, L. F., Turner, W. W., Montano, E. N., Que, X., Rafia, A., Chou, M. Y., Wiesner, P., Tsiantoulas, D., Corr, M., VanNieuwenhze, M. S., Tsimikas, S., Binder, C. J., Witztum, J. L., & Hartvigsen, K. (2014). Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine. Journal of Lipid Research, 55(10), 2137–2155.[Link]
Sources
- 1. Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship of Ac-LKFSKKF-OH Derivatives in Oxidized LDL Research
[1]
Executive Summary & Application Scope
Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (Ac-LKFSKKF-OH) is a synthetic heptapeptide designed as a lysine-rich scaffold to mimic the surface epitopes of Apolipoprotein B-100 (ApoB-100) under oxidative stress.[1] Its primary utility lies in the study of Malondialdehyde (MDA) and Malondialdehyde-Acetaldehyde (MAA) adduct formation.[1]
Unlike standard pharmacological ligands, the "activity" of this peptide is defined by its immunogenicity and hapten-specific antibody recognition following post-translational chemical modification.[1] It is a cornerstone tool for developing immunotherapies against atherosclerosis by identifying the precise structural motifs (epitopes) that trigger atheroprotective immune responses.[1]
Key Applications:
Scientific Background: The Lysine-Adduct Mechanism
The core rationale for using Ac-LKFSKKF-OH lies in its specific amino acid sequence: Ac-L-K-F-S-K-K-F-OH .[1]
-
Lysine (K) Content: Three lysine residues (Positions 2, 5,[1][2] 6) provide primary amine sites for aldehyde attack.[1]
-
Amphipathicity: The alternating hydrophobic (Leu, Phe) and hydrophilic (Lys, Ser) residues mimic the amphipathic helices of ApoB-100, ensuring the lysines are accessible for modification in aqueous environments.[1]
-
N-Terminal Acetylation (Ac): Prevents N-terminal degradation and mimics the internal peptide bond structure of a larger protein.[1]
The Mechanism of Derivatization
The "derivatives" of this peptide are generated through controlled chemical reactions with lipid peroxidation byproducts.[1] The Structure-Activity Relationship (SAR) compares the Native (Unmodified) peptide against its MDA-modified and MAA-modified counterparts.[1]
Critical Pathway:
-
MDA Modification: Reaction with Malondialdehyde alone typically yields simple Schiff bases or cross-links, which are often weakly immunogenic.[1]
-
MAA Modification: Reaction with both MDA and Acetaldehyde (AA) generates advanced adducts, most notably 4-methyl-1,4-dihydropyridine-3,5-dicarbonyl (MDHDC) .[1][3] This derivative is highly fluorescent and represents the dominant immunogenic epitope in advanced atherosclerotic plaques.[1]
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the comparative performance of Ac-LKFSKKF-OH and its derivatives based on immunogenicity and antibody binding affinity (IC50/Titer).
Table 1: Comparative Efficacy of Ac-LKFSKKF-OH Derivatives[1]
| Derivative / Variant | Modification Type | Structural Feature | Immunoreactivity (IgG Binding) | Biological Outcome |
| Ac-LKFSKKF-OH (Native) | None | Free | Negligible | Baseline control; no immune recognition.[1] |
| MDA-Ac-LKFSKKF | MDA only | Schiff bases; | Low to Moderate | Weak competition for anti-OxLDL antibodies.[1] |
| MAA-Ac-LKFSKKF | MDA + Acetaldehyde | MDHDC (Dihydropyridine) ring formation | High (Immunodominant) | Potent competitor for anti-MAA-LDL antibodies; induces atheroprotection.[1] |
| Ac-DRLDS-OH | Control (Lys-Null) | No Lysine residues | None | Negative control proving Lysine specificity.[1] |
| Ac-SDKP-OH | Control (Single Lys) | Single Lysine residue | Low | Demonstrates that epitope density (multi-Lys) enhances recognition.[1] |
Key Insight: The SAR analysis reveals that the MDHDC adduct (formed in MAA-Ac-LKFSKKF) is the critical pharmacophore.[1] The native peptide serves merely as a scaffold.[1] The "Activity" (binding to specific antibodies like T15/EO6 or induced IgG) is strictly dependent on the conversion of Lysine
Visualizing the Mechanism
The following diagram illustrates the transformation of the native Ac-LKFSKKF-OH peptide into its active immunogenic derivative (MAA-adduct) and its subsequent interaction with the immune system.
Caption: Transformation of Ac-LKFSKKF-OH into the bioactive MAA-derivative (MDHDC adduct) which triggers atheroprotective immunity.[1]
Experimental Protocols
To replicate the SAR studies described, researchers must generate the derivatives in situ.[1] The following protocol is validated for creating high-specificity MAA antigens using Ac-LKFSKKF-OH.
Protocol A: Synthesis of MAA-Modified Ac-LKFSKKF (Active Derivative)
Objective: To convert >90% of lysine residues into MDHDC adducts.
-
Reagents Preparation:
-
Peptide Stock: Dissolve Ac-LKFSKKF-OH (Bachem or equivalent) in PBS (pH 7.4) to 2 mg/mL.[1][3]
-
MDA Stock: Generate fresh Malondialdehyde by acid hydrolysis of malonaldehyde bis(dimethyl acetal) (MDA-acetal). Incubate 1M MDA-acetal with 4M HCl for 10 min at 37°C, then neutralize.
-
Acetaldehyde (AA): Use fresh 1M stock.[1]
-
-
Reaction Setup:
-
Purification:
-
Validation (Fluorescence):
-
Measure fluorescence at Ex 394 nm / Em 462 nm .
-
Result: The MAA-derivative should show strong fluorescence (characteristic of the dihydropyridine ring), whereas MDA-only derivatives have minimal fluorescence at this wavelength.[1]
-
Protocol B: Competitive ELISA (SAR Evaluation)
Objective: Determine the relative affinity of derivatives for anti-OxLDL antibodies.
-
Coating: Coat 96-well plates with a standard antigen (e.g., MAA-BSA) at 5 µg/mL overnight.
-
Blocking: Block with 1% BSA in TBS for 1 hour.
-
Competition:
-
Pre-incubate the limiting concentration of antibody (e.g., plasma from immunized mice or monoclonal antibody) with increasing concentrations (0.1 – 100 µM) of the soluble competitor peptides:
-
Incubate for 1 hour.
-
-
Detection: Transfer mixtures to the coated plate. Detect bound antibody with HRP-conjugated secondary antibody.[1]
-
Analysis: Plot % Inhibition vs. Log[Competitor]. Lower IC50 indicates higher structural similarity to the pathogenic epitope.[1]
References
-
Binder, C. J., et al. (2010).[1] "Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts."[1] Journal of Lipid Research.[1]
-
Tsimikas, S., et al. (2011).[1] "Oxidation-specific biomarkers, lipoproteins, and atherosclerosis."[1] Current Opinion in Lipidology.
-
Ambrose, M. S., et al. (2020).[1] "The role of malondialdehyde-acetaldehyde adducts in liver injury." Free Radical Biology and Medicine.
-
Bachem. (n.d.). "Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH Product Data." Bachem Catalog. (Note: Verify specific lot data via supplier).
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
Part 1: Executive Summary & Immediate Action Card
Status: Bioactive Synthetic Peptide | CAS: 300584-92-3 | Format: Lyophilized Powder[1]
This guide mandates the safety protocols for handling Ac-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH (Ac-LKFSKKF-OH).[1] While often used as an antigenic epitope or research reagent, this cationic, amphipathic peptide must be treated as a potential sensitizer and irritant . The high lysine content facilitates interaction with biological membranes, necessitating strict dermal and respiratory protection.
🔴 Critical Safety Matrix
| Hazard Category | Risk Level | Primary Control Measure |
| Inhalation | High (Dust) | Handle only in a certified Fume Hood or Biosafety Cabinet.[1] |
| Skin Contact | Moderate | Nitrile gloves (min 0.11mm). Double glove for stock solutions >1 mg/mL. |
| Eye Contact | Moderate | Chemical splash goggles (ANSI Z87.1). |
| Stability | Hygroscopic | DO NOT OPEN cold vials immediately. Equilibrate to RT for 1 hour. |
Part 2: Technical Profile & Risk Assessment
1. Chemical Identity
-
Sequence: Acetyl-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH
-
Molecular Weight: ~955.2 g/mol (Calculated based on residues)[1]
-
Isoelectric Point (pI): ~10.0 (Estimated due to 3 Lysine residues)[1]
-
Solubility: Soluble in water; may require 10% Acetic Acid if aggregation occurs due to hydrophobic Phenylalanine/Leucine clusters.
2. Hazard Mechanism (The "Why" Behind the PPE)
-
Respiratory Sensitization: As a lyophilized powder, peptides can become airborne dust. Inhalation of bioactive peptides can trigger immune responses or sensitization, particularly with sequences mimicking epitopes (e.g., LDL antigens).
-
Cationic Permeability: The sequence contains three Lysine (K) residues, giving it a net positive charge. Cationic peptides often possess cell-penetrating properties, meaning skin contact could lead to systemic absorption more readily than neutral proteins.
-
Aggregation: The amphipathic nature (hydrophobic Phe/Leu vs. hydrophilic Lys) can lead to amyloid-like fibril formation, which may alter toxicity profiles.
Part 3: Personal Protective Equipment (PPE) Specifications
To ensure "Self-Validating Safety," adhere to this tiered PPE approach.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile Gloves (Powder-free, min 5 mil/0.12 mm thickness).[1] | Latex is insufficient for organic solvents (e.g., DMSO/Acetonitrile) often used in reconstitution. Protocol: Change gloves immediately if splashed or every 2 hours. |
| Eye Protection | Chemical Splash Goggles (Indirect vented). | Safety glasses with side shields are insufficient for liquid handling where splashes can bypass the side gap. |
| Respiratory | N95 / P2 Particulate Respirator (If hood unavailable). | Preferred: Handling in a Class II Biosafety Cabinet (BSC) or Chemical Fume Hood eliminates the need for a mask. If weighing on an open bench (not recommended), an N95 is mandatory. |
| Body Defense | Lab Coat (Buttoned, long sleeve) + Cuff Tuck . | Tucking glove cuffs over lab coat sleeves creates a seal, preventing powder from contacting the wrist—a common exposure point. |
Part 4: Operational Protocols
Phase A: Receiving & Storage (The "Equilibration" Rule)
-
Receipt: Vials typically arrive on dry ice or blue ice.
-
Immediate Action: Transfer to -20°C freezer.
-
The Critical Error: Opening a cold vial in a warm lab causes condensation. Moisture hydrolyzes the peptide and causes the powder to become gummy and difficult to weigh.
-
Protocol:
-
Remove vial from freezer.
-
Place in a desiccator at Room Temperature (RT).
-
Wait 60 minutes before breaking the seal.
-
Phase B: Solubilization & Weighing
Objective: Dissolve without aggregation while minimizing dust.
-
Solvent Selection:
-
Primary: Sterile Endotoxin-Free Water (The high Lys content usually confers water solubility).[1]
-
Rescue: If cloudy, add 10% Acetic Acid dropwise. (Basic peptides dissolve best in acidic media).
-
Avoid: PBS/Saline initially (Salts can crash out the peptide). Add buffer after the peptide is fully dissolved in water.
-
-
Weighing Workflow:
-
Use an anti-static gun on the vial and spatula if available.
-
Weigh inside the fume hood using a draft shield.
-
Never return excess powder to the stock vial (contaminates the source).
-
Phase C: Waste Disposal
-
Liquids: Collect in "Aqueous Waste with Trace Organics" container.
-
Solids: Vials, pipette tips, and weighing boats must be disposed of in Biohazard/Chemical Sharps containers, not general trash.
-
Decontamination: Wipe surfaces with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol . Bleach destroys the peptide bonds; Ethanol removes the residue.
Part 5: Visualized Workflow (Graphviz)[1]
The following diagram outlines the logical decision tree for reconstitution and spill response.
Caption: Operational logic for Ac-LKFSKKF-OH handling, including solubility troubleshooting and emergency spill response.
Part 6: Emergency Response
Accidental Exposure:
-
Skin: Wash immediately with soap and copious water for 15 minutes. Do not scrub hard (avoids abrasion).
-
Eyes: Flush with eyewash station for 15 minutes, holding eyelids open.[6] Seek medical evaluation.
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspected sensitization).
Spill Cleanup:
-
Evacuate the immediate area if dust is visible.
-
Don PPE (Double gloves, N95, Goggles).
-
Cover spill with paper towels.
-
Wet the towels gently with 10% Bleach (prevents dust generation).
-
Wait 30 minutes for oxidation of the peptide.
-
Dispose as hazardous chemical waste.
Part 7: References
-
National Institutes of Health (NIH). (2004). Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific.[1] (Identifies Ac-LKFSKKF-OH as antigen). Retrieved March 5, 2026, from [Link]
Sources
- 1. Purchase Directly from Peptide | China Peptide Supplies [liwei-peptide.com]
- 2. Leon (Nanjing) Biotechnology Co., Ltd.--Beauty peptide|Drug peptide|Catalog Peptides [njleonbiotech.com]
- 3. CAS [chemicalbook.com]
- 4. Ø³ÙØªØ² Ù¾Ù¾ØªÛØ¯ Ø³ÙØ§Ø±Ø´Û Ø¨Ø±Ø§Û ÙØ±ÙØ´ از ØµÙØÙ 4 - Ú©ÛÙÛØª Ø³ÙØªØ² Ù¾Ù¾ØªÛØ¯ Ø³ÙØ§Ø±Ø´Û تا٠ÛÙ Ú©ÙÙØ¯Ù [persian.youngshececilia.com]
- 5. Atheroprotective immunization with malondialdehyde-modified LDL is hapten specific and dependent on advanced MDA adducts: implications for development of an atheroprotective vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
